molecular formula C3H9FNO2P B1674770 Lesogaberan CAS No. 344413-67-8

Lesogaberan

Cat. No.: B1674770
CAS No.: 344413-67-8
M. Wt: 141.08 g/mol
InChI Key: LJNUIEQATDYXJH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lesogaberan has been used in trials studying the treatment and basic science of GERD, Reflux, Heartburn, Regurgitation, and Reflux Disease, among others.
a gastrointestinal system agent;  structure in first source

Properties

CAS No.

344413-67-8

Molecular Formula

C3H9FNO2P

Molecular Weight

141.08 g/mol

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]phosphinic acid

InChI

InChI=1S/C3H9FNO2P/c4-3(1-5)2-8(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1

InChI Key

LJNUIEQATDYXJH-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](C[P+](=O)O)F)N

Canonical SMILES

C(C(C[P+](=O)O)F)N

Appearance

Solid powder

Other CAS No.

344413-67-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD 3355
AZD-3355
AZD3355
lesogaberan

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lesogaberan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor that was developed for the treatment of gastroesophageal reflux disease (GERD). Its mechanism of action centers on the reduction of transient lower esophageal sphincter relaxations (TLESRs), the primary underlying cause of reflux events. As a peripherally acting agent, this compound was designed to minimize the central nervous system side effects associated with other GABA-B agonists like baclofen. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: GABA-B Receptor Agonism

This compound is a potent and selective agonist of the GABA-B receptor.[1] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission throughout the central and peripheral nervous systems.[1] In the context of GERD, this compound's therapeutic effect is primarily due to its action on GABA-B receptors located on the vagal afferent nerves that innervate the stomach and esophagus.

Activation of these peripheral GABA-B receptors by this compound leads to an inhibition of the vagal pathways responsible for triggering TLESRs. This results in a decrease in the frequency of TLESRs, a reduction in the number of reflux episodes, and an increase in the pressure of the lower esophageal sphincter (LES).[2][3]

Signaling Pathway

The binding of this compound to the GABA-B receptor initiates a downstream signaling cascade mediated by a Gi/o G-protein. This cascade ultimately leads to a reduction in neuronal excitability. The key steps are as follows:

  • Ligand Binding: this compound binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/o G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Effector Modulation:

    • The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

    • The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

This multi-faceted inhibition of neuronal activity at the peripheral terminals of vagal afferent nerves is the primary mechanism by which this compound reduces the frequency of TLESRs.

GABA_B_Signaling cluster_extracellular Extracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1/GABAB2) This compound->GABAB_R Binds to GABAB1 G_alpha Gαi/o GABAB_R->G_alpha Activates G_betagamma Gβγ G_alpha->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Reduces production Ca_ion Ca_channel->Ca_ion Blocks influx K_ion_out K_channel->K_ion_out Promotes efflux (Hyperpolarization) K_ion_in K_ion_in->K_channel

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Receptor Binding and Potency
ParameterSpecies/SystemValueReference
EC50 Human recombinant GABA-B receptors8.6 nM[1]
Ki Rat GABA-B receptors5.1 nM
Ki Rat GABA-A receptors1.4 µM
Table 2: Clinical Efficacy in Patients with GERD (Phase IIb Study)
Treatment Group (twice daily)Responder Rate (%)
Placebo17.9
This compound 60 mg20.9
This compound 120 mg25.6
This compound 180 mg23.5
This compound 240 mg26.2

Response was defined as ≥ 3 additional days per week with no more than mild GERD symptoms compared to baseline.

Table 3: Pharmacodynamic Effects of this compound in Humans
ParameterEffect of this compoundReference
Transient Lower Esophageal Sphincter Relaxations (TLESRs) 36% reduction (0.8 mg/kg dose in healthy volunteers)
Lower Esophageal Sphincter (LES) Pressure 39% increase (0.8 mg/kg dose in healthy volunteers)
Acid Reflux Episodes 47% reduction (65 mg BID in GERD patients)

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol outlines the method used to determine the binding affinity (Ki) of this compound for the rat GABA-B receptor.

  • Membrane Preparation:

    • Whole rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose) and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet the crude membrane fraction.

    • The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances. The final membrane preparation is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • A constant concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) is added to each well.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GABA-B receptors in the membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GABA-B agonist (e.g., GABA or baclofen).

    • The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Esophageal Manometry and pH-Impedance Monitoring in Clinical Trials

This protocol describes the methodology used to assess the effect of this compound on TLESRs, LES pressure, and reflux events in human subjects.

  • Patient Preparation:

    • Patients are required to fast for a specified period (e.g., 6-8 hours) prior to the study.

    • Any medications that could interfere with esophageal motility or gastric acid secretion (other than the study medications) are discontinued.

  • Catheter Placement:

    • A high-resolution manometry catheter with integrated pH and impedance sensors is used.

    • The catheter is passed transnasally into the esophagus and positioned to span the entire esophagus, with sensors located in the stomach, across the LES, and in the esophageal body.

  • Data Acquisition:

    • After a baseline recording period, the subject consumes a standardized meal to provoke reflux events.

    • Data on esophageal pressure, pH, and impedance are continuously recorded for a defined postprandial period (e.g., 3 hours).

  • Data Analysis:

    • TLESRs: Identified based on specific manometric criteria, including a rapid drop in LES pressure to the level of gastric pressure, not triggered by a swallow, and lasting for a defined duration.

    • LES Pressure: The mean resting pressure of the LES is calculated during periods without swallowing or TLESRs.

    • Reflux Events: Detected by a drop in esophageal pH below 4 (acid reflux) or by a retrograde flow of bolus detected by impedance monitoring (non-acid reflux).

Experimental and Logical Workflows

Clinical Trial Workflow for Efficacy Assessment

The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of this compound in patients with GERD.

Clinical_Trial_Workflow cluster_screening Screening and Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Symptom Assessment (e.g., RESQ-eD) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo_Group Placebo Group (PPI + Placebo) Randomization->Placebo_Group Lesogaberan_Group This compound Group (PPI + this compound) Randomization->Lesogaberan_Group Treatment_Period 4-Week Treatment Period (Double-Blind) Placebo_Group->Treatment_Period Lesogaberan_Group->Treatment_Period Symptom_Diaries Daily Symptom Diaries Treatment_Period->Symptom_Diaries Safety_Assessment Safety and Tolerability Assessment Treatment_Period->Safety_Assessment Efficacy_Endpoint Primary Efficacy Endpoint (Responder Rate) Symptom_Diaries->Efficacy_Endpoint Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of a Phase IIb Clinical Trial for this compound in GERD.

Conclusion

This compound's mechanism of action is well-defined, centering on its role as a selective GABA-B receptor agonist. By acting peripherally to inhibit transient lower esophageal sphincter relaxations, it addresses a key pathophysiological driver of gastroesophageal reflux disease. While clinical trials demonstrated a statistically significant, albeit modest, therapeutic effect, the detailed understanding of its molecular and physiological actions provides a valuable framework for the future development of peripherally restricted GABA-B agonists for GERD and other potential indications. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians in the field of gastroenterology and pharmacology.

References

Lesogaberan (AZD3355): A Technical Whitepaper on its GABA-B Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan, also known as AZD3355, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] As a GABA-B receptor agonist, its mechanism of action is similar to baclofen.[1] However, this compound was designed to have limited penetration of the central nervous system (CNS), with the goal of reducing the CNS-related side effects associated with baclofen.[4] The primary therapeutic target for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events. This document provides a detailed overview of the preclinical and clinical pharmacology of this compound, its interaction with the GABA-B receptor, and the experimental methodologies used to characterize its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity, functional potency, pharmacokinetic profile, and clinical efficacy.

Table 1: In Vitro Binding Affinity and Functional Potency

ParameterSpecies/SystemValueReference
EC50 Human recombinant GABA-B receptors (in CHO cells)8.0 nM
EC50 Human recombinant GABA-B receptors8.6 nM
Ki Rat GABA-B receptors (brain membranes)5.1 nM
Ki Rat GABA-A receptors (brain membranes)1.4 µM

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

ParameterSpeciesValueReference
Oral Bioavailability Rat100%
Oral Bioavailability Dog88%
Plasma Protein Binding Rat and Human1%
Time to Cmax (Oral) Human1-2 hours
Terminal Half-life Human11-13 hours
Renal Clearance Human~22% of total body clearance
Excretion Human~84% of the dose excreted in urine (parent and metabolites)

Table 3: Clinical Efficacy in Patients with GERD

EndpointDoseResult vs. PlaceboReference
Reduction in TLESRs 65 mg BID25% reduction
Increase in LES Pressure 65 mg BID28% increase
Reduction in Reflux Episodes 65 mg BID47% reduction (0-3 hours postprandially)
Reduction in Reflux Events 65 mg BID~35% reduction over 24 hours
Symptom Response Rate 240 mg BID26.2% vs. 17.9% for placebo

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive G-proteins of the Gαi/o family. The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effector systems.

The primary signaling cascades initiated by GABA-B receptor activation are:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+). This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel (K+) G_protein->GIRK βγ activates VGCC VGCC (Ca2+) G_protein->VGCC βγ inhibits cAMP cAMP AC->cAMP Converts to AC->cAMP K_out K+ GIRK->K_out Efflux Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization Ca_in Ca2+ VGCC->Ca_in Influx VGCC->Ca_in Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter This compound This compound (Agonist) This compound->GABAB_R Binds ATP ATP ATP->AC K_in K+ K_in->GIRK Ca_out Ca2+ Ca_out->VGCC

GABA-B receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-B receptors in rat brain membranes through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a binding buffer.

  • Competitive Binding: A constant concentration of radiolabeled [3H]GABA is incubated with the prepared brain membranes in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific [3H]GABA binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Centrifuge & Wash prep1->prep2 prep3 Resuspend Membranes prep2->prep3 assay1 Incubate Membranes with [3H]GABA + this compound prep3->assay1 assay2 Separate Bound/Unbound (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff) analysis1->analysis2

Workflow for the in vitro radioligand binding assay.
In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of this compound by quantifying changes in intracellular calcium concentration in cells expressing recombinant human GABA-B receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with plasmids encoding the human GABA-B1a and GABA-B2 receptor subunits.

  • Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of this compound.

  • Signal Detection: The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is plotted against the log concentration of this compound. The EC50 value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Functional_Assay_Workflow cell_prep Culture CHO cells expressing human GABA-B1a/GABA-B2 dye_load Load cells with calcium-sensitive dye cell_prep->dye_load compound_add Add varying concentrations of this compound dye_load->compound_add signal_detect Measure fluorescence change (Plate Reader) compound_add->signal_detect data_analysis Plot dose-response curve and calculate EC50 signal_detect->data_analysis

Workflow for the in vitro functional (calcium) assay.
Human Clinical Trial for GERD Efficacy

This protocol outlines a typical study design to evaluate the efficacy of this compound in patients with GERD symptoms that are partially responsive to proton pump inhibitor (PPI) therapy.

Methodology:

  • Patient Selection: Patients with a confirmed diagnosis of GERD who continue to experience symptoms despite ongoing PPI therapy are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed.

  • Treatment Periods: Patients receive this compound (e.g., 65 mg BID) or a matching placebo for a defined period (e.g., 2 days), in addition to their standard PPI therapy. A washout period separates the treatment arms.

  • Standardized Meal: A standardized meal is given to provoke reflux events at a specific time point after dosing.

  • Efficacy Measurements:

    • Ambulatory Impedance-pH Monitoring: A catheter is placed in the esophagus to measure the number and type of reflux events over a 24-hour period.

    • High-Resolution Manometry: Esophageal pressure is measured to determine the number of TLESRs and the lower esophageal sphincter (LES) pressure, typically over a 3-4 hour postprandial period.

  • Data Analysis: The primary endpoints, such as the number of TLESRs and reflux events, are compared between the this compound and placebo treatment periods. Statistical analysis is performed to determine the significance of any observed differences.

Clinical_Trial_Workflow cluster_groupA Group A cluster_groupB Group B start Recruit GERD Patients (Partial PPI Responders) randomize Randomize start->randomize A1 Period 1: This compound + PPI randomize->A1 B1 Period 1: Placebo + PPI randomize->B1 A_wash Washout Period A1->A_wash measurement Efficacy Measurement (Manometry & Impedance-pH) A1->measurement A2 Period 2: Placebo + PPI A_wash->A2 A2->measurement B_wash Washout Period B1->B_wash B1->measurement B2 Period 2: This compound + PPI B_wash->B2 B2->measurement analysis Compare this compound vs. Placebo (TLESRs, Reflux Events, LES Pressure) measurement->analysis

Workflow for a crossover clinical trial in GERD patients.

Conclusion

This compound is a potent and selective GABA-B receptor agonist that effectively inhibits transient lower esophageal sphincter relaxations and reduces reflux events in both preclinical models and human subjects. Its design as a peripherally acting agent aimed to minimize the central nervous system side effects that have limited the use of other GABA-B agonists like baclofen for GERD. While clinical trials demonstrated statistically significant effects on the pathophysiological mechanisms of GERD, the observed improvement in patient-reported symptoms was modest. Despite its development for GERD being discontinued, the extensive characterization of this compound provides a valuable case study for the development of peripherally restricted GABA-B receptor agonists for various therapeutic indications.

References

An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a successor to baclofen, this compound was designed to exhibit a similar mechanism of action by inhibiting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, but with an improved side-effect profile due to its peripheral action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a key modification to optimize its pharmacological profile.

Table 1: Chemical Identifiers for this compound (AZD3355)

IdentifierValue
IUPAC Name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid[1]
SMILES N_C--INVALID-LINK--CP(O)=O
InChI Key LJNUIEQATDYXJH-GSVOUGTGSA-N[1]
CAS Number 344413-67-8[1]
Molecular Formula C₃H₉FNO₂P
Molecular Weight 141.08 g/mol

Table 2: Physicochemical Properties of this compound (AZD3355)

PropertyValueSource
pKa Data not readily available in public literature-
LogP Data not readily available in public literature-
Solubility The free form is prone to instability; the hydrochloride salt is more stable.MedChemExpress

Pharmacological Properties

This compound is a potent and selective agonist for the GABA-B receptor. Its pharmacological activity has been characterized in various in vitro and in vivo studies.

Table 3: Pharmacodynamic Properties of this compound (AZD3355)

ParameterValueSpecies/System
EC₅₀ 8.6 nMHuman recombinant GABA-B receptors
Ki (GABA-B) 5.1 nMRat brain membranes ([³H]GABA displacement)
Ki (GABA-A) 1.4 µMRat brain membranes ([³H]GABA displacement)

Table 4: Pharmacokinetic Properties of this compound (AZD3355)

ParameterValueSpecies
Oral Bioavailability 100%Rat
88%Dog
Plasma Protein Binding 1%Rat, Human
Terminal Half-life 11-13 hoursHuman
Excretion Approximately 84% excreted in urine as parent compound and metabolites.Human

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The activation of these receptors, located on presynaptic and postsynaptic neurons, leads to a reduction in the frequency of TLESRs.

The signaling cascade initiated by the binding of this compound to the GABA-B receptor involves the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

GABA_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (AZD3355) GABAB_R GABA-B Receptor This compound->GABAB_R Binds to G_Protein Gαi/oβγ GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Ca_ion Ca²⁺ Influx VGCC->Ca_ion K_ion K⁺ Efflux GIRK->K_ion ATP ATP ATP->cAMP Converts Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release cAMP->Hyperpolarization Reduced levels contribute to Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

[³H]GABA Radioligand Binding Assay (Representative Protocol)

This protocol describes a method to determine the binding affinity of this compound for GABA-B receptors in rat brain membranes.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize 1. Homogenize rat brain tissue Centrifuge1 2. Centrifuge to remove nuclei Homogenize->Centrifuge1 Supernatant1 3. Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Pellet membranes by high-speed centrifugation Supernatant1->Centrifuge2 Wash 5. Wash pellet multiple times to remove GABA Centrifuge2->Wash Resuspend 6. Resuspend in assay buffer Wash->Resuspend Incubate 7. Incubate membranes with [³H]GABA and this compound Resuspend->Incubate Filter 8. Separate bound and free radioligand by filtration Incubate->Filter Wash_filters 9. Wash filters to remove non-specific binding Filter->Wash_filters Scintillation 10. Quantify radioactivity using scintillation counting Wash_filters->Scintillation Calculate 11. Calculate Ki value from competition curve Scintillation->Calculate

Caption: Workflow for a [³H]GABA Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of [³H]GABA and varying concentrations of this compound (or a non-specific binding control like unlabeled GABA). The incubation is carried out at 4°C to reach equilibrium.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]GABA. The radioactivity on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound is calculated from the concentration-response curve using the Cheng-Prusoff equation.

Measurement of Transient Lower Esophageal Sphincter Relaxation (TLESR) in Dogs (Representative Protocol)

This protocol outlines a method to assess the in vivo efficacy of this compound in reducing the frequency of TLESRs in a canine model.

TLESR_Measurement_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data_analysis Data Analysis Anesthetize 1. Anesthetize and instrument dog Catheter 2. Place manometry and pH catheters Anesthetize->Catheter Baseline 3. Record baseline LES pressure and pH Catheter->Baseline Administer 4. Administer this compound (or vehicle) Baseline->Administer Meal 5. Provide a standardized meal to induce TLESRs Administer->Meal Record 6. Record post-meal LES pressure and pH Meal->Record Identify 7. Identify and quantify TLESR events Record->Identify Compare 8. Compare TLESR frequency between treatment groups Identify->Compare

Caption: Workflow for TLESR Measurement in a Canine Model.

Methodology:

  • Animal Preparation: Trained dogs are fasted overnight. On the day of the experiment, a manometry catheter is passed through the mouth into the esophagus and stomach to measure pressures, and a pH probe is placed in the distal esophagus.

  • Drug Administration: this compound or a vehicle control is administered, typically orally or intravenously.

  • TLESR Induction: After drug administration, a meal is given to the dogs to induce gastric distension, which is a primary trigger for TLESRs.

  • Data Acquisition: Esophageal and lower esophageal sphincter (LES) pressures, as well as esophageal pH, are continuously recorded for a defined postprandial period.

  • Data Analysis: TLESRs are identified based on specific manometric criteria (e.g., a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow). The frequency and duration of TLESRs and associated reflux events (a drop in esophageal pH) are quantified and compared between the this compound and vehicle-treated groups.

Conclusion

This compound (AZD3355) is a well-characterized potent and selective GABA-B receptor agonist with a clear mechanism of action for the potential treatment of GERD. This technical guide has summarized its key chemical, physicochemical, and pharmacological properties. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of gastroenterology and pharmacology. While this compound's development for GERD was discontinued, the comprehensive data available for this compound may still hold value for future research into GABA-B receptor modulation in other therapeutic areas.

References

Lesogaberan (AZD3355): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery and development of Lesogaberan (AZD3355), a selective γ-aminobutyric acid type B (GABA-B) receptor agonist. Initially developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD), this compound was designed to offer a peripherally targeted alternative to existing GABA-B agonists like baclofen, thereby minimizing central nervous system (CNS) side effects. This guide details the preclinical pharmacology, clinical pharmacokinetics, efficacy, and safety profile of this compound. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer a complete picture of its development lifecycle, from promising preclinical results to its eventual discontinuation for GERD due to modest clinical efficacy.

Introduction: The Rationale for a Novel GABA-B Agonist

Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton pump inhibitors (PPIs). However, a significant portion of patients (20-30%) experience persistent symptoms despite PPI therapy[1]. The primary pathophysiological mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are not addressed by acid-suppressing medications[2][3].

The GABA-B receptor was identified as a key regulator of TLESRs. The existing GABA-B agonist, baclofen, demonstrated efficacy in reducing TLESRs and reflux events but was limited by significant CNS side effects such as drowsiness and dizziness[1][4]. This created a clear therapeutic need for a novel GABA-B agonist with a favorable side-effect profile.

This compound (AZD3355) was developed to meet this need. It was designed as a potent and selective GABA-B agonist with low CNS penetration, aiming to inhibit TLESRs through a peripheral mode of action. Its development journey provides valuable insights into the challenges of translating a targeted pharmacological mechanism into a clinically meaningful therapeutic benefit.

Preclinical Discovery and Characterization

This compound was identified as a promising candidate due to its high potency and selectivity for the GABA-B receptor. Preclinical studies were designed to characterize its pharmacological activity and establish a preliminary safety profile.

In Vitro Pharmacology

In vitro studies confirmed this compound's high affinity and functional agonism at the GABA-B receptor with significant selectivity over the GABA-A receptor.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpecies/SystemValueReference(s)
Binding Affinity (IC50) Rat Brain Membranes ([³H]GABA displacement)2 nM
Binding Affinity (Ki) Rat GABA-B Receptors5.1 nM
Binding Affinity (Ki) Rat GABA-A Receptors1.4 µM
Functional Potency (EC50) CHO cells with human GABA-B1a/2 receptors8 nM
Functional Potency (EC50) Human recombinant GABA-B receptors8.6 nM
In Vivo Preclinical Efficacy and Safety

Animal models were crucial in demonstrating the therapeutic potential of this compound for GERD. Studies in dogs showed a significant reduction in TLESRs. Preclinical toxicology studies were conducted in rats and mice to assess long-term safety.

Table 2: In Vivo Preclinical Data for this compound

Study TypeAnimal ModelDoseKey FindingsReference(s)
Efficacy Dog3 mg/kg (intragastric)~50% inhibition of TLESRs
Pharmacokinetics Rat7 µmol/kg (oral)100% oral bioavailability
Pharmacokinetics Dog7 µmol/kg (oral)88% oral bioavailability
Toxicology RatN/ADecreased body weight and food consumption; dose-dependent diuretic effect.
Toxicology Rat & MouseN/ALifetime bioassays showed no hepatic effect.
Mechanism of Action: GABA-B Receptor Signaling

This compound acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of neuronal activity, which in the context of the vagal afferent pathways controlling the LES, reduces the frequency of TLESRs.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_intra This compound This compound gabab_receptor GABA-B Receptor (GABAB1 + GABAB2) This compound->gabab_receptor Binds & Activates g_protein Gi/o Protein gabab_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits (α subunit) k_channel K+ Channel g_protein->k_channel Activates (βγ subunit) ca_channel Ca2+ Channel g_protein->ca_channel Inhibits (βγ subunit) camp cAMP ac->camp Converts ATP to k_ion K+ Efflux k_channel->k_ion Increases ca_ion Ca2+ Influx ca_channel->ca_ion Decreases

GABA-B receptor signaling pathway activated by this compound.

Detailed Experimental Protocols: Preclinical

Protocol: [³H]GABA Displacement Assay for Binding Affinity

This protocol describes a typical radioligand binding assay used to determine the affinity of this compound for GABA receptors.

  • Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a buffered solution and centrifuging to isolate the membrane fraction.

  • Assay Components: The assay mixture contains the prepared rat brain membranes, a fixed concentration of radiolabeled [³H]GABA, and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]GABA.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]GABA (IC50) is calculated. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Protocol: In Vivo TLESR Measurement in Dogs

This protocol outlines the methodology for assessing the effect of this compound on TLESRs in a canine model.

  • Animal Preparation: Dogs are surgically fitted with a gastric fistula to allow for direct administration of compounds and inflation of a balloon to simulate gastric distension. A manometry catheter is placed in the esophagus to measure LES pressure.

  • Acclimatization: Animals are allowed to recover from surgery and are accustomed to the experimental setup.

  • Experimental Procedure:

    • A baseline recording of esophageal and LES pressure is taken.

    • The stomach is distended by inflating the gastric balloon with air to induce TLESRs.

    • This compound (e.g., 3 mg/kg) or a placebo is administered directly into the stomach via the fistula.

    • LES pressure is continuously monitored for a set period post-administration.

  • Endpoint Measurement: TLESRs are identified as rapid drops in LES pressure to the level of intragastric pressure, which are not triggered by swallowing.

  • Data Analysis: The frequency of TLESRs before and after drug administration is compared to determine the inhibitory effect of this compound.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo & Safety cluster_decision Decision compound_synthesis Compound Synthesis (AZD3355) binding_assay Binding Assays (GABA-B/A Affinity) compound_synthesis->binding_assay functional_assay Functional Assays (EC50 in CHO cells) binding_assay->functional_assay pk_studies Pharmacokinetics (Rat, Dog) functional_assay->pk_studies efficacy_model Efficacy Model (TLESRs in Dogs) pk_studies->efficacy_model tox_studies Toxicology Studies (Rat, Mouse) efficacy_model->tox_studies go_decision Proceed to Clinical Trials? tox_studies->go_decision

Workflow for the preclinical evaluation of this compound.

Clinical Development

The clinical development program for this compound aimed to evaluate its pharmacokinetics, safety, and efficacy as an add-on therapy for GERD patients with persistent symptoms on PPIs.

Phase I: Pharmacokinetics and Tolerability

Phase I studies were conducted in healthy male subjects to determine the pharmacokinetic profile of this compound and assess its initial safety and tolerability.

Table 3: Pharmacokinetic Properties of this compound in Healthy Subjects

ParameterOral Administration (100 mg)Intravenous Administration (20 mg)Reference(s)
Tmax (Time to Peak Concentration) 1-2 hoursN/A
Terminal Half-life (t½) 11-13 hours11-13 hours
Excretion ~84% of dose excreted in urine~84% of dose excreted in urine
Metabolism Major elimination pathwayN/A
Renal Clearance Accounts for ~22% of total clearanceAccounts for ~22% of total clearance
Plasma Protein Binding 1%1%

During Phase I, a high prevalence of paresthesia (a tingling or prickling sensation) was noted as a dose-dependent adverse event. This led to the development of modified-release formulations to reduce the rate of absorption and minimize this side effect while maintaining therapeutic action.

Phase II: Efficacy in GERD Patients

Several Phase II studies were conducted to assess the efficacy of this compound as an add-on therapy to PPIs.

A key Phase IIa crossover study (NCT00743444) in patients with persistent reflux symptoms despite PPI treatment demonstrated that this compound could significantly reduce reflux events and improve LES function.

Table 4: Efficacy Results from Phase IIa Study (65 mg BID this compound vs. Placebo)

ParameterOutcomeReference(s)
TLESRs (postprandial) 25% reduction
LES Pressure (postprandial) 28% increase
Reflux Episodes (postprandial) 47% reduction
Total Reflux Events (24 hours) ~35% reduction

A larger Phase IIb dose-finding study (NCT01005251) was then conducted in 661 patients who were partially responsive to PPI therapy. The primary endpoint was the proportion of responders, defined as having at least three additional days per week with no more than mild GERD symptoms.

Table 5: Responder Rates in Phase IIb Study (4-week treatment)

Treatment Group (BID)Responder Ratep-value vs. Placebo (one-sided)Reference(s)
Placebo 17.9%N/A
This compound 60 mg 20.9%N.S.
This compound 120 mg 25.6%N.S.
This compound 180 mg 23.5%N.S.
This compound 240 mg 26.2%< 0.1

While the highest dose (240 mg BID) achieved statistical significance, the absolute increase in response rate over placebo was small (8.3%). This modest clinical benefit was deemed insufficient to support further development for GERD, and AstraZeneca subsequently halted the program.

Safety and Tolerability in Clinical Trials

This compound was generally well-tolerated in clinical trials. The most common adverse events, besides paresthesia in early trials, were mild. However, in the Phase IIb study, reversible elevations in alanine transaminase (ALT) levels were observed in six patients receiving this compound, raising potential concerns about liver safety at higher doses.

Detailed Experimental Protocols: Clinical

Protocol: Phase IIb Efficacy and Safety Study (NCT01005251)

This protocol provides an overview of the design for the multi-center, randomized, double-blind, placebo-controlled Phase IIb study.

  • Patient Population: 661 patients with GERD who were partially responsive to at least 4 weeks of stable PPI therapy.

  • Study Design: Randomized, parallel-group design.

  • Intervention: Patients were randomized to one of five arms: placebo or this compound (60, 120, 180, or 240 mg), all administered twice daily (BID) for 4 weeks as an add-on to their ongoing PPI therapy.

  • Primary Endpoint: The proportion of treatment responders, defined as an average of ≥3 additional days per week with 'not more than mild' GERD symptoms compared to baseline.

  • Data Collection: Symptoms were recorded daily by patients using the Reflux Symptom Questionnaire electronic Diary (ReQuest™-eD).

  • Safety Monitoring: Included monitoring of adverse events and clinical laboratory tests, with a focus on liver function tests.

Protocol: Ambulatory Impedance-pH Monitoring

This technique was used in clinical studies to objectively quantify reflux events.

  • Catheter Placement: A thin catheter with multiple impedance and pH sensors is passed through the nose into the esophagus. The pH sensor is typically positioned 5 cm above the LES.

  • Data Recording: The catheter is connected to a portable data logger that patients wear for a 24-hour period while they go about their normal activities and record meal times, supine periods, and symptoms.

  • Measurement Principle:

    • pH-metry: Measures drops in esophageal pH below 4, identifying acid reflux events.

    • Impedance: Measures changes in electrical impedance between sensors. A drop in impedance moving from the distal to proximal esophagus indicates the retrograde flow of bolus (reflux), regardless of its pH (acidic, weakly acidic, or non-acidic).

  • Data Analysis: The recorded data is analyzed to determine the total number of reflux events, the number of acid and non-acid reflux events, and the total esophageal acid exposure time.

Clinical_Development_Flow cluster_phase1 cluster_phase2a cluster_phase2b phase1 Phase I (Healthy Volunteers) phase2a Phase IIa (Proof of Concept) phase1->phase2a Establishes PK & Initial Safety p1_out • PK Profile (Tmax, t½) • Paresthesia Identified phase1->p1_out phase2b Phase IIb (Dose Finding) phase2a->phase2b Shows Effect on TLESRs & Reflux p2a_out • ↓ TLESRs by 25% • ↑ LES Pressure by 28% phase2a->p2a_out halt Development Halted (Insufficient Efficacy) phase2b->halt Modest Symptom Improvement p2b_out • Stat. Sig. at 240mg only • Small absolute benefit phase2b->p2b_out

Logical progression of this compound's clinical development for GERD.

Repositioning and Future Directions

Despite the discontinuation of its development for GERD, this compound's well-characterized mechanism and safety profile have made it a candidate for drug repositioning. A computational drug repositioning strategy identified this compound as a potential therapy for non-alcoholic steatohepatitis (NASH). Preclinical studies have shown that it can downregulate profibrotic gene expression in human stellate cells and improve histology in a mouse model of NASH. These findings suggest a potential new therapeutic avenue for this clinical-stage asset. Additionally, this compound has been investigated in a small study for refractory chronic cough, where it showed a significant improvement in cough responses to capsaicin.

Conclusion

The development of this compound represents a well-conceived, mechanism-based approach to addressing a clear unmet need in the management of GERD. The compound demonstrated potent and selective preclinical activity and successfully translated these effects into objective physiological improvements in early clinical trials, effectively reducing TLESRs and reflux events. However, the program was ultimately halted because this physiological efficacy did not translate into a sufficiently robust improvement in patient-reported symptoms in a larger Phase IIb trial. The story of this compound underscores the critical challenge in drug development of bridging the gap between pharmacological activity, physiological endpoints, and clinically meaningful patient benefit. Its ongoing exploration for other indications like NASH highlights the value of drug repositioning for well-characterized molecules.

References

A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[1][2][3] Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical data for this compound demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.

Table 1: In Vitro Pharmacology of this compound
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Rat Brain Membranes ([³H]GABA displacement)5.1 nM[4]
Rat GABA-A Receptor1.4 µM
Functional Potency (EC50) Human recombinant GABA-B receptors (CHO cells)8.6 nM
Human recombinant GABA-B receptors (CHO cells, Ca²⁺ influx)8 nM
Selectivity GABA-B vs GABA-A>600-fold
Table 2: In Vivo Efficacy of this compound
ModelSpeciesDoseEffectReference
Transient Lower Esophageal Sphincter Relaxations (TLESRs) Dog3 mg/kg (intrastomach)~50% inhibition
Acid Reflux Dog7 µmol/kg (oral)Significant reduction in reflux episodes and acid exposure time
Non-alcoholic Steatohepatitis (NASH) Mouse10 mg/kg and 30 mg/kg (oral gavage)Improved histology, reduced profibrogenic gene expression, and decreased tumor development
Human Islet Cell Proliferation In vitro10-30 nM2-3 fold increase
Human Islet Cell Survival In vivo (mouse xenograft)0.08 mg/mL (in drinking water)Protected human islet β-cells from apoptosis
Table 3: Preclinical Pharmacokinetics of this compound
ParameterSpeciesValueReference
Oral Bioavailability Rat100%
Dog88%
Plasma Protein Binding Rat and Human1%

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

This compound Signaling Pathway This compound This compound GABAB_R GABA-B Receptor (GABAB1/GABAB2) This compound->GABAB_R Binds & Activates Gi_o Gi/o Protein GABAB_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates VGCC Ca²⁺ Channel Gi_o->VGCC Inhibits cAMP cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Ca_influx Ca²⁺ Influx VGCC->Ca_influx Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_efflux->Hyperpolarization GABA-B Receptor Binding Assay Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [³H]GABA & this compound A->B C Separate Bound & Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki D->E GABA-B Functional Assay Workflow A Culture & Transfect CHO cells (hGABA-B1a/B2) B Load Cells with Calcium-Sensitive Dye A->B C Add Varying Concentrations of this compound B->C D Measure Intracellular Ca²⁺ (Fluorescence) C->D E Calculate EC50 D->E

References

The Pharmacokinetics of Lesogaberan: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a selective GABA-B receptor agonist that was initially investigated for the treatment of gastroesophageal reflux disease (GERD). While its clinical development for GERD was discontinued, its unique pharmacological profile has led to renewed interest in its potential for other indications, such as non-alcoholic steatohepatitis (NASH). A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for designing future studies and accurately interpreting efficacy and safety data. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in key animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters in Animal Models

The oral bioavailability of this compound has been reported to be high in both rats and dogs. In female Sprague-Dawley rats, oral bioavailability reached 100%, with the compound exhibiting low systemic clearance. In dogs, the oral bioavailability was also high at 88%[1]. Furthermore, plasma protein binding of this compound is low, measured at 1% in rat plasma[1]. Preclinical studies with durations of up to 12 months, as well as lifetime bioassays, have been conducted in both rats and mice[2]. In dogs, a 3mg/kg dose administered directly into the stomach resulted in a plasma concentration approximately 600 times the EC50[2]. While these data points are valuable, a comprehensive public repository of other key pharmacokinetic parameters such as Cmax, Tmax, half-life, and volume of distribution remains limited.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
ParameterRat (Female Sprague-Dawley)Dog
Dose 7 µmol/kg7 µmol/kg
Bioavailability (%) 100[1]88
Plasma Protein Binding (%) 1Not Reported
Systemic Clearance LowNot Reported

Note: Data for Cmax, Tmax, Half-life, and Volume of Distribution were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively available in the public domain. However, based on the available information and standard practices in preclinical drug development, the following methodologies are likely to have been employed.

Pharmacokinetic Study in Rats

The study in female Sprague-Dawley rats that determined the oral bioavailability and systemic clearance of this compound would have likely followed a standard crossover design.

Workflow:

G cluster_oral Oral Administration Group cluster_iv Intravenous Administration Group oral_admin Oral gavage of this compound (7 µmol/kg) oral_sampling Serial blood sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) oral_admin->oral_sampling washout Washout Period oral_sampling->washout analysis LC-MS/MS analysis of plasma samples oral_sampling->analysis iv_admin IV administration of this compound iv_sampling Serial blood sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->iv_sampling iv_sampling->analysis washout->iv_admin pk_calc Pharmacokinetic parameter calculation (Bioavailability, Clearance) analysis->pk_calc

Caption: Workflow for a typical crossover oral bioavailability study in rats.

Methodology Details:

  • Animals: Female Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting overnight before dosing.

  • Dosing:

    • Oral: this compound administered via oral gavage at a dose of 7 µmol/kg.

    • Intravenous: A lower dose of this compound administered intravenously, likely via the tail vein, to serve as a reference for bioavailability calculation.

  • Blood Sampling: Serial blood samples collected at predetermined time points post-dosing from a cannulated vessel (e.g., jugular vein or carotid artery) into tubes containing an anticoagulant.

  • Sample Processing: Plasma separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis used to determine pharmacokinetic parameters, including Area Under the Curve (AUC), from which bioavailability (F = (AUCoral/AUCIV) x (DoseIV/Doseoral)) and clearance are calculated.

Signaling Pathways and Mechanism of Action

This compound is a GABA-B receptor agonist. The GABA-B receptor is a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central and peripheral nervous systems. Its activation leads to a cascade of downstream signaling events.

G This compound This compound GABAB_R GABA-B Receptor (GPCR) This compound->GABAB_R G_protein Gi/o Protein Activation GABAB_R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel Activation of K+ channels G_protein->K_channel Ca_channel Inhibition of Ca2+ channels G_protein->Ca_channel cAMP Decreased cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Simplified signaling pathway of this compound via the GABA-B receptor.

Conclusion

The available data indicates that this compound possesses favorable pharmacokinetic properties in animal models, including high oral bioavailability in both rats and dogs and low plasma protein binding. These characteristics are desirable for an orally administered therapeutic agent. However, a more detailed public dataset encompassing a full suite of pharmacokinetic parameters would be beneficial for refining dose selection and for the development of physiologically based pharmacokinetic (PBPK) models to better predict human pharmacokinetics. The experimental protocols outlined here provide a probable framework for how the existing data was generated and can serve as a basis for the design of future preclinical studies. As research into new applications for this compound continues, a comprehensive understanding of its disposition in relevant animal models will be paramount for its successful translation to the clinic.

References

The GABA-B Agonist Lesogaberan: A Technical Review of its Investigation for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that was investigated as a potential add-on therapy for gastroesophageal reflux disease (GERD), particularly in patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs).[1][2] The primary mechanism of action for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows. Although showing promise in early trials by reducing TLESRs and reflux episodes, this compound demonstrated only marginal superiority to placebo in improving GERD symptoms in larger clinical trials, leading to the discontinuation of its development for this indication.

Mechanism of Action: GABA-B Receptor Agonism

This compound is a potent and selective agonist for the GABA-B receptor. Unlike the prototypical GABA-B agonist baclofen, this compound was designed to be peripherally acting to minimize central nervous system (CNS) side effects such as dizziness and drowsiness that have limited the clinical utility of baclofen for GERD. The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events. In the context of GERD, the activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to be the primary mechanism for reducing TLESRs.

Signaling Pathway

The binding of this compound to the GABA-B receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This leads to a reduction in the frequency of TLESRs.

Signaling_Pathway This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel Inward-rectifying K+ Channel G_protein->K_channel activates NT_release Neurotransmitter Release TLESR_pathway TLESR Triggering Pathway NT_release->TLESR_pathway modulates

Caption: Signaling pathway of this compound via the GABA-B receptor.

Preclinical and Clinical Efficacy

This compound was evaluated in a series of preclinical and clinical studies to determine its efficacy in managing GERD.

Preclinical Data

In animal models, this compound demonstrated a significant ability to inhibit TLESRs.

Animal ModelDoseEffect on TLESRsReference
Dog3mg/kg (intragastric)~50% inhibition
Clinical Efficacy in Healthy Volunteers and GERD Patients

Clinical trials in human subjects further investigated the effects of this compound on esophageal function and reflux symptoms.

Study PopulationDoseKey FindingsReference
Healthy Volunteers0.8mg/kg36% reduction in TLESRs
GERD Patients (on PPI)65mg BID- 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (0-3 hours post-prandially)
GERD Patients (on PPI)90mg, 120mg, 250mgDose-dependent reduction in acid and weakly acidic reflux episodes
Phase IIb Clinical Trial in GERD Patients with Partial Response to PPIs

A large, randomized, placebo-controlled trial assessed the clinical efficacy of various doses of this compound as an add-on therapy.

Treatment GroupDose (BID)Responder Rate (%)p-value vs. Placebo
Placebo-17.9-
This compound60mg20.9Not significant
This compound120mg25.6Not significant
This compound180mg23.5Not significant
This compound240mg26.2< 0.1 (one-sided)
Response was defined as having an average of ≥ 3 additional days per week with no more than mild GERD symptoms compared with baseline.

While a statistically significant effect was observed at the highest dose, the absolute increase in responders was small.

Experimental Protocols

Phase IIb Clinical Trial (NCT01005251)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb study.

  • Participants: 661 patients with GERD who were partially responsive to ongoing PPI therapy.

  • Intervention: Patients were randomized to receive one of four doses of this compound (60, 120, 180, or 240 mg twice daily) or placebo for 4 weeks, in addition to their ongoing PPI therapy.

  • Outcome Measures: The primary endpoint was the response to treatment, measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

Study of Reflux and Lower Esophageal Sphincter Function (NCT00743444)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 27 patients with reflux symptoms despite PPI treatment were randomized, with 21 included in the per-protocol efficacy analysis.

  • Intervention: Patients received this compound (65 mg) or placebo twice on day 1 and once on day 2, in addition to their existing PPI treatment. A standardized meal was consumed 45-60 minutes after the morning doses.

  • Outcome Measures: Ambulatory impedance-pH monitoring was conducted for 24 hours after the first dose. Stationary manometry and impedance-pH monitoring were performed for 4 hours after the third dose to assess TLESRs and LES pressure.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effects of this compound on GERD.

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (4 weeks) cluster_assessment Outcome Assessment Patient_Recruitment Patient Recruitment (GERD on PPIs) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Symptom Assessment (e.g., RESQ-eD) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Lesogaberan_Arm This compound (BID) + PPI Randomization->Lesogaberan_Arm Placebo_Arm Placebo (BID) + PPI Randomization->Placebo_Arm Symptom_Diaries Daily Symptom Diaries Lesogaberan_Arm->Symptom_Diaries Placebo_Arm->Symptom_Diaries Final_Visit End of Treatment Visit Symptom_Diaries->Final_Visit Data_Analysis Data Analysis Final_Visit->Data_Analysis

Caption: A generalized experimental workflow for a this compound clinical trial.

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gastrointestinal tract, with maximal plasma concentrations (Cmax) achieved within 1-2 hours of oral administration. The terminal half-life of this compound is between 11 and 13 hours. Approximately 84% of the administered dose is excreted in the urine as either the parent compound or water-soluble metabolites, with renal clearance accounting for about 22% of the total body clearance. The major elimination pathway is metabolism.

Pharmacokinetic ParameterValueReference
Time to Cmax1-2 hours
Terminal Half-life11-13 hours
Primary Route of ExcretionRenal
Oral Bioavailability (Rat)100%
Oral Bioavailability (Dog)88%
Plasma Protein Binding (Rat, Human)1%
Safety and Tolerability

This compound was generally well-tolerated in clinical trials. In Phase 2 studies involving 930 patients treated with oral doses up to 240mg BID for 4 weeks, the most notable adverse event was a mild and reversible increase in liver enzymes (alanine transaminase) in a small number of subjects (<2%). Preclinical studies of up to 12 months in rats and mice did not show any hepatic effects. Other reported adverse events in clinical trials included headache and transient paresthesia.

Conclusion

This compound, a peripherally acting GABA-B receptor agonist, demonstrated a clear pharmacological effect on the underlying pathophysiology of GERD by reducing transient lower esophageal sphincter relaxations and the number of reflux episodes. However, this did not translate into a clinically meaningful improvement in symptoms for the majority of patients with GERD who are only partially responsive to PPIs. The development of this compound for GERD was subsequently halted. The research conducted on this compound provides valuable insights into the role of the GABA-B receptor in esophageal motor function and highlights the challenges of translating physiological improvements into significant symptomatic relief in a heterogeneous patient population.

References

Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lesogaberan (AZD3355), a peripherally acting GABA-B receptor agonist, and its impact on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).

Core Mechanism of Action

This compound is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Unlike the broader acting GABA-B agonist baclofen, this compound is designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects.[2][4] Its therapeutic effect in the context of GERD stems from its ability to inhibit TLESRs. The activation of GABA-B receptors, which are present on vagal afferent nerves in the stomach, is believed to modulate the signaling pathway that triggers TLESRs. By agonizing these receptors, this compound reduces the frequency of these relaxations, leading to a decrease in reflux episodes.

Signaling Pathway

GABAb_Pathway cluster_0 Presynaptic Vagal Afferent Terminal cluster_1 Postsynaptic Neuron (Brainstem) This compound This compound GABAb_R GABA-B Receptor This compound->GABAb_R Binds to G_protein Gi/o Protein GABAb_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP NT_release ↓ Neurotransmitter Release cAMP->NT_release Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->NT_release TLESR_trigger Inhibition of TLESR Triggering NT_release->TLESR_trigger Leads to

Caption: this compound's GABA-B receptor agonist signaling pathway.

Quantitative Efficacy Data

Multiple clinical studies have quantified the effect of this compound on TLESRs and other reflux parameters. The data below is compiled from key clinical trials.

Table 1: Effect of this compound on TLESRs and LES Pressure
Study PopulationThis compound DoseComparator% Reduction in TLESRs (Geometric Mean)% Increase in LES Pressure (Geometric Mean)Citation(s)
Healthy Male Subjects0.8 mg/kg (single dose)Placebo36%39%
GERD Patients (on PPI)65 mg (twice daily)Placebo25%28%
Table 2: Dose-Dependent Effect of this compound on Reflux Episodes in GERD Patients on PPIs
This compound Dose (twice daily)% Reduction in Total Reflux Episodes (Mean) vs. PlaceboCitation(s)
30 mg26.2%
90 mg39.4% (calculated from source data)
120 mg45.1% (calculated from source data)
240 mg52.8%
Table 3: Effect of this compound on Esophageal Acid Exposure in GERD Patients on PPIs
This compound Dose (twice daily)% Reduction in Time with Esophageal pH < 4 (Mean) vs. PlaceboCitation(s)
30 mg68.5%
90 mg54.2%
120 mg65.9%
240 mg72.1%

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of this compound.

Measurement of TLESRs and Esophageal Motility

A common methodology for assessing TLESRs and lower esophageal sphincter (LES) function involves high-resolution manometry (HRM).

Protocol:

  • Catheter Placement: A high-resolution manometry catheter with multiple circumferential solid-state sensors is inserted trans-nasally into the esophagus of the subject.

  • Baseline Recording: A baseline manometry reading is recorded for a specified period (e.g., 30 minutes) before the administration of any substance or meal.

  • Drug Administration: Subjects are administered a single or repeated dose of this compound or a placebo in a randomized, double-blind, crossover fashion.

  • Standardized Meal: To induce reflux, subjects consume a standardized meal, often high in fat and calories, a set time after drug administration (e.g., 45-60 minutes).

  • Postprandial Recording: Esophageal manometry is recorded for a defined postprandial period (e.g., 3-4 hours) to capture TLESR events.

  • TLESR Identification: TLESRs are identified based on specific criteria, which for high-resolution manometry may include:

    • Absence of a swallow in the 4 seconds preceding and 2 seconds following the onset of LES relaxation.

    • LES relaxation rate of ≥1 mmHg/s.

    • Duration of LES relaxation >10 seconds.

    • Nadir pressure of ≤2 mmHg.

    • Inhibition of the crural diaphragm.

Experimental Workflow for TLESR Measurement

TLESR_Workflow cluster_workflow Experimental Workflow for TLESR Measurement start Subject Recruitment (e.g., GERD Patients) catheter High-Resolution Manometry Catheter Placement start->catheter baseline Baseline Manometry Recording catheter->baseline randomization Randomization to This compound or Placebo baseline->randomization drug_admin Drug Administration randomization->drug_admin meal Standardized Meal drug_admin->meal postprandial Postprandial Manometry Recording meal->postprandial data_analysis Data Analysis: Identification and Quantification of TLESRs postprandial->data_analysis end Comparison of Treatment Effects data_analysis->end

Caption: A typical experimental workflow for measuring TLESRs.

Ambulatory Impedance-pH Monitoring

To assess the chemical and physical properties of refluxate, 24-hour ambulatory impedance-pH monitoring is frequently utilized.

Protocol:

  • Catheter Placement: A combined impedance-pH catheter is inserted trans-nasally, with the pH electrode positioned 5 cm above the upper border of the LES, as determined by manometry.

  • Drug Administration and Diet: In crossover studies, patients receive the study drug (this compound or placebo) for a defined period, often in addition to their standard proton pump inhibitor (PPI) therapy. They follow a standardized diet and activity schedule.

  • 24-Hour Recording: Impedance and pH data are continuously recorded for 24 hours.

  • Data Analysis: The recorded data is analyzed to determine:

    • Total number of reflux episodes: Detected by a retrograde drop in impedance.

    • Acid reflux episodes: Reflux events with a corresponding drop in esophageal pH to below 4.

    • Weakly acidic reflux episodes: Reflux events with a pH between 4 and 7.

    • Esophageal acid exposure time: The percentage of the 24-hour period during which the esophageal pH is below 4.

Safety and Tolerability

Across multiple studies, this compound has been generally well-tolerated. The most commonly reported adverse events include headache and transient paresthesia. In some studies, reversible elevations in alanine transaminase levels were observed in a small number of patients receiving this compound.

Conclusion

This compound demonstrates a clear, dose-dependent effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of reflux episodes in both healthy subjects and patients with GERD. Its peripheral mechanism of action presents a favorable safety profile compared to centrally acting GABA-B agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of compounds targeting the GABA-B receptor for the management of GERD.

References

Lesogaberan: A Repurposed GABA-B Agonist for the Treatment of Non-Alcoholic Steatohepatitis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no approved pharmacological therapies for NASH. This technical guide details the preclinical evidence supporting the repositioning of Lesogaberan (AZD3355), a potent and selective gamma-aminobutyric acid (GABA) type B receptor agonist, as a promising therapeutic candidate for NASH. Originally developed for gastroesophageal reflux disease (GERD), this compound has demonstrated significant hepatoprotective, anti-inflammatory, and antifibrotic effects in various preclinical models of NASH. This document provides a comprehensive overview of its mechanism of action, the computational methods that led to its repurposing, and detailed experimental data from in vitro, ex vivo, and in vivo studies.

Introduction to this compound and its Mechanism of Action

This compound (AZD3355) is a small molecule that acts as a potent and selective agonist for the GABA-B receptor.[1][2] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central and peripheral nervous systems.[3] Unlike the GABA-A receptor, which is a ligand-gated ion channel, the GABA-B receptor signals through a metabotropic pathway.[4][5]

Upon activation by an agonist like this compound, the GABA-B receptor's heterodimeric structure (composed of GB1 and GB2 subunits) initiates a cascade of intracellular events. This primarily involves the activation of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the dissociation of the Gβγ subunits from the Gα subunit allows them to modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. While initially studied for its effects on the lower esophageal sphincter, the presence and functional role of GABA-B receptors in non-neuronal tissues, including the liver, have opened new avenues for its therapeutic application.

Lesogaberan_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound gabab_receptor GABA-B Receptor (GB1/GB2) This compound->gabab_receptor binds & activates g_protein Gαi/oβγ gabab_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits girk GIRK Channel g_protein->girk Gβγ activates vgcc VGCC g_protein->vgcc Gβγ inhibits camp ↓ cAMP ac->camp k_ion K+ Efflux girk->k_ion ca_ion ↓ Ca2+ Influx vgcc->ca_ion pka ↓ PKA camp->pka hyperpolarization Hyperpolarization & Reduced Cellular Activity k_ion->hyperpolarization ca_ion->hyperpolarization

Figure 1: this compound's GABA-B receptor signaling pathway.

Computational Repurposing for NASH

The identification of this compound as a potential therapeutic for NASH stemmed from a computational drug repositioning strategy. This approach utilized a connectivity mapping methodology to compare the transcriptomic signature of this compound with gene expression profiles from NASH patients.

The process involved generating RNA-sequencing profiles for a library of drugs, including this compound, across multiple conditions to create drug-specific gene signatures. These signatures were then systematically compared against a large database of disease-related gene expression profiles. A significant inverse correlation was observed between the this compound gene signature and the NASH gene expression signature, suggesting that this compound might counteract the pathological gene expression changes seen in NASH. This computational prediction prompted further preclinical validation.

Computational_Repurposing_Workflow cluster_data Data Generation & Analysis cluster_comparison Connectivity Mapping cluster_outcome Outcome drug_library Drug Library (including this compound) rna_seq RNA Sequencing drug_library->rna_seq cell_lines Cell Lines cell_lines->rna_seq drug_signatures Drug Gene Signatures rna_seq->drug_signatures comparison Comparison Algorithm drug_signatures->comparison disease_profiles Disease Gene Expression Profiles disease_profiles->comparison inverse_correlation Inverse Correlation (this compound vs. NASH) comparison->inverse_correlation hypothesis Hypothesis Generation: This compound as a NASH Therapeutic inverse_correlation->hypothesis preclinical_validation Preclinical Validation hypothesis->preclinical_validation

Figure 2: Workflow for computational repositioning of this compound.

Preclinical Evidence in NASH Models

In Vitro Studies in Human Hepatic Stellate Cells

Activated hepatic stellate cells (HSCs) are the primary source of extracellular matrix proteins in the liver, playing a central role in the development of fibrosis. The anti-fibrotic potential of this compound was assessed in both an immortalized human stellate cell line (LX-2) and primary human hepatic stellate cells (phHSCs).

Experimental Protocol:

  • Cell Culture: LX-2 cells and phHSCs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were culture-activated by growth on uncoated plastic in the presence of serum.

  • Treatment: Cells were treated with this compound at concentrations of 30 nM and 100 nM or vehicle (DMSO) for 48 and 72 hours.

  • Gene Expression Analysis: Total RNA was isolated, and the expression of key profibrotic genes was quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Protein Expression Analysis: Whole-cell lysates were subjected to Western blotting to determine the protein levels of fibrotic markers.

  • Transcriptomic Analysis: RNA sequencing was performed on phHSCs treated with 30 nM this compound or vehicle for 72 hours to identify differentially expressed genes and affected signaling pathways.

Results:

This compound treatment led to a significant and dose-dependent downregulation of key profibrotic genes in both LX-2 and primary human hepatic stellate cells.

GeneCell TypeTreatmentDurationResult
COL1A1phHSCs30 nM this compound72 hSignificantly downregulated
ACTA2 (αSMA)phHSCs30 nM this compound72 hSignificantly downregulated
TGFB1LX-230 nM this compound72 hSignificantly downregulated
TIMP1phHSCs30 nM this compound72 hSignificantly downregulated
MMP2phHSCs30 nM this compound72 hSignificantly downregulated
PDGFRBphHSCs30 nM this compound72 hSignificantly downregulated
Table 1: Effect of this compound on Profibrotic Gene Expression in Human Hepatic Stellate Cells

Transcriptomic analysis of primary human hepatic stellate cells treated with this compound revealed significant changes in gene expression, identifying key regulatory nodes impacted by the drug, including Myc, as well as MAP and ERK kinases.

Lesogaberan_HSC_Signaling This compound This compound gabab_receptor GABA-B Receptor This compound->gabab_receptor activates intracellular_signaling Intracellular Signaling Cascade gabab_receptor->intracellular_signaling myc Myc intracellular_signaling->myc downregulates map_erk MAP/ERK Kinases intracellular_signaling->map_erk downregulates profibrotic_genes Profibrotic Gene Expression (e.g., COL1A1, ACTA2) myc->profibrotic_genes regulates map_erk->profibrotic_genes regulates

Figure 3: this compound's impact on key regulatory nodes in HSCs.
Ex Vivo Studies in Human Precision-Cut Liver Slices (hPCLS)

To investigate the effects of this compound in a more complex, multicellular environment that retains the native liver architecture, human precision-cut liver slices (hPCLS) were utilized.

Experimental Protocol:

  • Slice Preparation: Human liver tissue was obtained from surgical resections. Precision-cut liver slices (250 µm thick, 5 mm diameter) were prepared using a Krumdieck tissue slicer.

  • Culture and Treatment: Slices were cultured in Williams' Medium E supplemented with various factors. Treatment with this compound or vehicle was initiated after a pre-incubation period.

  • Analysis: Gene expression of fibrotic and inflammatory markers was measured by RT-qPCR. Secreted collagen in the culture medium was quantified.

Results:

In human PCLS, this compound demonstrated both antifibrotic and anti-inflammatory effects.

MarkerSample TypeTreatmentResult
COL1A1 mRNAhPCLSThis compoundDownregulated
ACTA2 (αSMA) mRNAhPCLSThis compoundDownregulated
TNF-α mRNAhPCLSThis compoundDownregulated
Secreted COL1A1Culture MediumThis compoundReduced
Table 2: Effect of this compound in Human Precision-Cut Liver Slices
In Vivo Studies in a Murine Model of NASH

The therapeutic potential of this compound was further evaluated in a well-validated mouse model of NASH that recapitulates key features of the human disease, including fibrosis and the development of hepatocellular carcinoma (the FAT-NASH model).

Experimental Protocol:

  • Animal Model: C57BL/6J mice were fed a "Western" diet high in fat, fructose, and cholesterol, and received weekly low-dose carbon tetrachloride (CCl4) injections to induce NASH with fibrosis.

  • Treatment: After 12 weeks of disease induction, mice were treated with this compound (10 mg/kg or 30 mg/kg), obeticholic acid (as a positive control), or vehicle by oral gavage twice daily, five days a week, for an additional 12 weeks.

  • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage were determined.

  • Gene and Protein Expression: Hepatic expression of fibrogenic genes and proteins was analyzed by RT-qPCR and Western blotting, respectively.

  • Tumor Development: The incidence and number of liver tumors were recorded at the end of the study.

In_Vivo_Workflow cluster_induction Disease Induction (12 weeks) cluster_treatment Treatment (12 weeks) cluster_analysis Analysis mice C57BL/6J Mice diet Western Diet (High Fat, Fructose, Cholesterol) mice->diet ccl4 Weekly Low-Dose CCl4 mice->ccl4 treatment_groups Treatment Groups: - Vehicle - this compound (10 & 30 mg/kg) - Obeticholic Acid diet->treatment_groups ccl4->treatment_groups Disease Induction histology Liver Histology (H&E, Sirius Red) treatment_groups->histology gene_protein Gene & Protein Expression (RT-qPCR, Western Blot) treatment_groups->gene_protein tumor Tumor Assessment treatment_groups->tumor

Figure 4: Experimental workflow for the in vivo murine NASH model.

Results:

This compound treatment resulted in significant improvements in liver pathology and a reduction in profibrogenic gene expression and tumor development.

ParameterTreatment GroupOutcome
Liver Histology
NAFLD Activity Score (NAS)This compound (30 mg/kg)Significantly reduced
Fibrosis StageThis compound (30 mg/kg)Significantly improved
Gene Expression
Col1a1 mRNAThis compound (30 mg/kg)Significantly downregulated
Acta2 (αSMA) mRNAThis compound (30 mg/kg)Significantly downregulated
Tumor Development
Tumor Incidence (males)Vehicle100%
This compound (10 mg/kg)89%
This compound (30 mg/kg)78%
Number of TumorsThis compound (30 mg/kg)Significantly reduced
Table 3: Key In Vivo Findings for this compound in a Murine NASH Model

Pharmacokinetics and Safety Profile

The pharmacokinetic and safety profile of this compound has been evaluated in several clinical trials for GERD.

ParameterValue
Pharmacokinetics
Bioavailability (Oral)High (88% in dogs, 100% in rats)
Time to Cmax1-2 hours
Terminal Half-life11-13 hours
ExcretionPrimarily renal (approx. 84% of dose in urine as parent compound or metabolites)
CNS PenetrationLow
Safety (from GERD trials)
TolerabilityGenerally well-tolerated
Adverse EventsMild, reversible elevations in liver enzymes (ALT) in <2% of patients
Table 4: Pharmacokinetic and Safety Summary of this compound

Conclusion and Future Directions

The cumulative evidence from computational repositioning, in vitro, ex vivo, and in vivo studies strongly supports the potential of this compound as a novel therapeutic agent for NASH. Its demonstrated ability to exert direct antifibrotic effects on hepatic stellate cells, coupled with its anti-inflammatory and hepatoprotective properties, positions it as a compelling candidate for further clinical development. The established safety profile from its prior clinical investigations in GERD provides a solid foundation for advancing this compound into clinical trials for NASH. Future studies should aim to confirm these promising preclinical findings in NASH patients, focusing on histological endpoints and non-invasive markers of liver fibrosis and inflammation. The unique mechanism of action of this compound, targeting the GABA-B receptor, offers a novel approach to address the complex pathophysiology of NASH.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lesogaberan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Lesogaberan (also known as AZD3355), a selective GABA-B receptor agonist. The protocols outlined below are based on publicly available scientific literature and patent documentation.

Introduction

This compound, with the chemical name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a potent and selective agonist for the GABA-B receptor.[1][2] It was initially investigated for the treatment of gastroesophageal reflux disease (GERD).[2][3] As a GABA-B receptor agonist, this compound modulates neurotransmission by activating these receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the nervous system.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is detailed in patent literature (EP2235026A4 and CN101743011A). The key steps are outlined below. While specific yields for each step are not consistently reported in the public domain, the overall process is designed for the stereoselective synthesis of the (R)-enantiomer.

Experimental Protocol: Synthesis of (2R)-(3-amino-2-fluoropropyl)phosphinic acid (this compound)

Materials:

  • (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form A)

  • Methanol

  • Water

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve 40 g of (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form A) in a mixture of 150 ml of methanol and 65 ml of water.

  • Heat the resulting solution to 40°C with stirring until all the solid has dissolved.

  • Over a period of 10 hours, gradually add 320 mL of acetone to the solution while maintaining the temperature at 40°C.

  • Continue stirring the mixture for an additional 33 hours at 40°C to facilitate crystallization.

  • Collect the resulting crystals by filtration.

  • Dry the collected crystals under vacuum at 40°C overnight to yield (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form B).

Note: This protocol describes the conversion of Form A to Form B of this compound. The initial synthesis of Form A is also detailed within the patent literature and involves several preceding chemical transformations.

Purification of this compound

Purification of the final this compound product is crucial to remove any unreacted starting materials, byproducts, and enantiomeric impurities. High-performance liquid chromatography (HPLC) is a suitable technique for both the purification and the analysis of the final product's purity.

Experimental Protocol: Purification and Analysis by HPLC

Purification:

  • Column: A preparative C18 reversed-phase column is a suitable choice for the purification of polar compounds like this compound.

  • Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate or ammonium formate) in water and an organic modifier like methanol or acetonitrile would be appropriate. The gradient would start with a high aqueous component and gradually increase the organic phase to elute the product.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) can be used to monitor the elution of the compound.

  • Post-Purification: The fractions containing the pure product would be collected, combined, and the solvent removed under reduced pressure (e.g., lyophilization) to yield the purified this compound.

Purity Analysis: A validated analytical HPLC method is essential for determining the chemical and enantiomeric purity of the synthesized this compound.

ParameterRecommended Conditions
Column Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric purity; C18 for chemical purity.
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition needs to be optimized.
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV detection, typically in the range of 200-220 nm.
Injection Volume 5 - 20 µL.
Column Temperature 25 - 40 °C.

Data Presentation: Analytical Parameters

AnalyteRetention Time (min)Purity (%)Enantiomeric Excess (%)
This compoundTo be determined>99% (typical target)>99% (typical target)

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the GABA-B receptor. This receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits. Upon activation by this compound, the receptor initiates a downstream signaling cascade that leads to neuronal inhibition.

The primary signaling mechanism involves the activation of Gαi/o-type G-proteins. This leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium ion influx.

These actions collectively lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release.

Diagram: this compound Synthesis Workflow

G cluster_synthesis This compound Synthesis start Starting Materials step1 Multi-step Chemical Synthesis start->step1 formA (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form A) step1->formA recrystallization Recrystallization (Methanol, Water, Acetone) formA->recrystallization This compound This compound (Form B) [(2R)-3-Amino-2-fluoropropyl]phosphinic acid recrystallization->this compound

Caption: A simplified workflow for the synthesis of this compound.

Diagram: this compound Experimental Workflow

G cluster_workflow Experimental Workflow synthesis Synthesis purification Purification (Prep-HPLC) synthesis->purification analysis Purity Analysis (Analytical HPLC) purification->analysis characterization Structural Characterization (NMR, MS) analysis->characterization final_product Pure this compound characterization->final_product

Caption: The general experimental workflow for obtaining pure this compound.

Diagram: this compound Signaling Pathway

G cluster_pathway This compound Signaling Pathway This compound This compound GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) This compound->GABAB_R binds & activates G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Inhibition Neuronal Inhibition ↓ Neurotransmitter Release K_efflux->Inhibition Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Inhibition

Caption: The signaling cascade initiated by this compound binding to the GABA-B receptor.

References

Application Notes and Protocols for In Vitro Assays of Lesogaberan Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a selective and potent agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). As a G protein-coupled receptor (GPCR), the activation of GABA-B by this compound initiates a cascade of intracellular events, making the characterization of its activity crucial for drug development and research. These application notes provide detailed protocols for key in vitro assays to determine the binding affinity and functional potency of this compound.

Mechanism of Action

This compound acts as an agonist at the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits. This receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the G protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

Assay TypeRadioligandTissue/Cell SourceParameterValueReference
Radioligand Displacement[3H]GABARat brain membranesKi5.1 nM[1]
Radioligand Displacement[3H]GABARat brain membranesIC502 nM[2]

Table 2: Functional Potency of this compound

Assay TypeCell LineParameterValueReference
Intracellular Ca2+ MobilizationCHO cells transfected with human GABA-B1a/2EC508 nM[2]
Recombinant Receptor ActivationHuman recombinant GABA-B receptorsEC508.6 nM[1]
Cell ProliferationHuman islet cellsEffective Concentration10-30 nM (2-3 fold increase)[3]

Signaling Pathway Diagram

GABA_B_Signaling cluster_cytosol Cytosol This compound This compound GABAB_R GABA-B Receptor (GABA-B1/B2) This compound->GABAB_R binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel inhibits K_channel Inwardly Rectifying K+ Channel G_betagamma->K_channel activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ca_ion_in Ca_channel->Ca_ion_in influx K_ion_out K_channel->K_ion_out efflux Ca_ion_out Ca_ion_out->Ca_channel K_ion_in K_ion_in->K_channel

Caption: GABA-B receptor signaling pathway activated by this compound.

Experimental Protocols

Radioligand Binding Assay: [3H]GABA Displacement

This protocol determines the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace the radiolabeled agonist [3H]GABA from rat brain membranes.

Materials:

  • Rat brain tissue

  • [3H]GABA (specific activity ~80-100 Ci/mmol)

  • This compound

  • Unlabeled GABA (for non-specific binding)

  • Isoguvacine (to block GABA-A receptor binding)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Membrane Preparation:

  • Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step three more times to remove endogenous GABA.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

Assay Protocol:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (this compound) binding.

  • Total Binding: Add 100 µL of binding buffer, 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).

  • Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration ~1 mM), 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).

  • Competitor Binding: Add 100 µL of varying concentrations of this compound, 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).

  • Add 700 µL of the membrane preparation to each tube. The final assay volume is 1 mL.

  • Incubate at 4°C for 20 minutes.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [3H]GABA binding against the log concentration of this compound.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]GABA binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [3H]GABA & this compound prep->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration in CHO cells stably expressing the human GABA-B receptor.

Materials:

  • CHO cell line stably co-expressing human GABA-B1 and GABA-B2 subunits and a Gαqi5 chimeric G protein.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluo-4 AM or Calcium 5 dye

  • This compound

  • GABA (as a reference agonist)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader with automated injection capability.

Protocol:

  • Seed the CHO-GABA-B cells into the assay plates at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) dissolved in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the FLIPR instrument and allow it to equilibrate.

  • Add varying concentrations of this compound (or GABA as a positive control) to the wells using the automated injector.

  • Measure the fluorescence intensity before and after the addition of the compound. The signal is typically monitored for 90-180 seconds.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the ΔF against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Calcium_Mobilization_Workflow start Start seed Seed CHO-GABA-B Cells in Assay Plate start->seed load Load Cells with Calcium Indicator Dye seed->load wash Wash to Remove Excess Dye load->wash measure Measure Fluorescence (FLIPR) wash->measure add Add this compound measure->add analyze Analyze Data (EC50 Determination) measure->analyze add->measure end End analyze->end

Caption: Workflow for the intracellular calcium mobilization assay.

Functional Assay: GTPγS Binding Assay

This assay measures the activation of G proteins by the GABA-B receptor in response to this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Membranes from cells expressing GABA-B receptors (e.g., CHO-GABA-B cells)

  • [35S]GTPγS

  • This compound

  • GDP

  • GTPγS (unlabeled, for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

  • Microplates

Protocol (SPA format):

  • In a microplate, add assay buffer, GDP (final concentration ~10 µM), and the cell membranes.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Add SPA beads and incubate for a further 30 minutes to allow the beads to capture the membranes.

  • Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Plot the scintillation counts against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal stimulation (Emax).

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human islet cells using [3H]-thymidine incorporation.

Materials:

  • Fresh human islets

  • Culture medium: CMRL medium with 0.1% glucose and 10% human AB-type sera

  • [3H]-thymidine

  • This compound

  • Saclofen (GABA-B antagonist, for control)

  • Beta-counter

Protocol:

  • Culture human islets (50-75 IEQ/well) in triplicate in a 96-well plate.

  • Treat the islets with varying concentrations of this compound (e.g., 3, 10, 30 nM) in the presence or absence of saclofen.

  • Add 1.5 µCi/mL of [3H]-thymidine to each well.

  • Incubate for 4 days.

  • Harvest the cells and measure the incorporated [3H]-thymidine using a beta-counter.

Data Analysis:

  • Express the data as the rate of proliferation relative to the untreated control.

  • Compare the proliferation rates at different this compound concentrations to determine the dose-dependent effect.

Conclusion

The assays described provide a comprehensive framework for characterizing the in vitro activity of this compound. The radioligand binding assay is essential for determining its affinity for the GABA-B receptor, while the functional assays, including calcium mobilization, GTPγS binding, and cell proliferation, are crucial for quantifying its potency and efficacy as a GABA-B receptor agonist. These detailed protocols and the accompanying data will aid researchers in the continued investigation and development of this compound and other GABA-B receptor modulators.

References

Application Notes and Protocols for Studying Lesogaberan Effects Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] As a G protein-coupled receptor (GPCR), the GABA-B receptor plays a crucial role in modulating neuronal excitability.[3][4] Upon activation, the receptor, which is a heterodimer of GABA-B1 and GABA-B2 subunits, couples to inhibitory G proteins (Gi/o).[5] This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.

These cellular effects make this compound a compound of interest for various therapeutic areas. Understanding its mechanism of action at the cellular level is critical for drug development and basic research. This document provides detailed application notes and protocols for studying the effects of this compound in various cell-based models. The protocols focus on key functional readouts of GABA-B receptor activation: cAMP modulation, GIRK channel activation, and changes in gene expression.

Data Presentation

The following tables summarize quantitative data for this compound and the common GABA-B agonist, baclofen, from various cell-based assays.

Table 1: Potency and Affinity of GABA-B Receptor Agonists

CompoundAssayCell/SystemParameterValueReference
This compoundRadioligand BindingHuman recombinant GABA-B receptorsEC508.6 nM
This compoundRadioligand BindingRat brain membranesKi5.1 nM
BaclofenGIRK Channel ActivationRat supraoptic neuronsEC50110 µM
BaclofenGIRK Channel ActivationRat neocortical pyramidal cellsEC5026 µM

Table 2: Functional Effects of this compound in Cell-Based Models

Cell ModelTreatmentConcentrationDurationEffectReference
Human Islet CellsThis compound10 and 30 nM4 days2-3-fold increase in proliferation
Primary Human Hepatic Stellate CellsThis compound30 nM72 hoursSignificant downregulation of profibrotic genes (e.g., COL1α1, αSMA)
LX-2 (human stellate cell line)This compound30 nM and 100 nM48 and 72 hoursDownregulation of profibrotic gene expression

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABAB_R GABA-B Receptor (GABAB1/GABAB2) This compound->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway activated by this compound.

Experimental Workflow for cAMP Assay

cAMP_Workflow start Start cell_culture Culture CHO-K1 or HEK293 cells expressing GABA-B receptors start->cell_culture cell_prep Harvest and resuspend cells in stimulation buffer cell_culture->cell_prep plate_cells Plate cells in a 96- or 384-well plate cell_prep->plate_cells add_compounds Add this compound (or control) and Forskolin (to stimulate cAMP) plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_cells Lyse cells to release cAMP incubate->lyse_cells detect_cAMP Detect cAMP levels using a luminescence-based assay kit lyse_cells->detect_cAMP analyze Analyze data to determine IC50 values detect_cAMP->analyze end End analyze->end

Caption: Workflow for measuring this compound's effect on cAMP levels.

Experimental Workflow for GIRK Channel Electrophysiology

GIRK_Workflow start Start cell_prep Prepare HEK293 cells expressing GABA-B receptors and GIRK channels start->cell_prep patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp record_baseline Record baseline K+ current patch_clamp->record_baseline apply_this compound Perfuse cells with this compound at various concentrations record_baseline->apply_this compound record_response Record changes in inward rectifying K+ current apply_this compound->record_response washout Washout this compound to assess reversibility record_response->washout analyze Analyze current-voltage relationship and determine EC50 washout->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Testing of Lesogaberan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a potent and selective agonist of the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Developed by AstraZeneca, it was investigated as a potential treatment for gastroesophageal reflux disease (GERD).[3][4] Unlike the broader-acting GABA-B agonist baclofen, this compound was designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects that have constrained the clinical utility of baclofen for GERD.[5]

The primary mechanism of action for this compound in the context of GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major physiological cause of reflux events. While this compound showed promise in preclinical and early clinical studies by effectively reducing TLESRs and reflux episodes, its development was halted after Phase IIb trials demonstrated only marginal superiority over placebo in improving GERD symptoms in patients who were partially responsive to proton pump inhibitor (PPI) therapy.

These application notes provide a comprehensive overview of animal models and experimental protocols for the in vivo evaluation of this compound and other peripherally acting GABA-B agonists for GERD and related conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors. The activation of these receptors, predominantly coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in Protein Kinase A (PKA)-mediated signaling. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.

GABAB_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound GABAB_Receptor GABA-B Receptor Gαi/o Gβγ This compound->GABAB_Receptor Adenylyl_Cyclase Adenylyl_Cyclase GABAB_Receptor:Galpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: GABA-B Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

Animal ModelDoseRoute of AdministrationKey FindingCitation
Dog3 mg/kgIntragastric~50% inhibition of TLESRs
Rat7 µmol/kgNot SpecifiedHigh oral availability (100%)
DogNot SpecifiedNot SpecifiedHigh oral availability (88%)

Table 2: Clinical Efficacy and Pharmacodynamics of this compound in GERD Patients

DoseStudy PopulationKey FindingsCitation
65 mg BIDGERD patients on PPI25% reduction in TLESRs, 28% increase in LES pressure, 47% reduction in reflux episodes (postprandial)
65 mg BIDGERD patients on PPI~35% reduction in mean number of reflux events over 24 hours
60-240 mg BIDGERD patients partially responsive to PPIStatistically significant symptom improvement only at 240 mg BID (26.2% response vs 17.9% for placebo)

Table 3: Pharmacokinetic and In Vitro Data for this compound

ParameterValueSpecies/SystemCitation
EC508.6 nMHuman recombinant GABA-B receptors
Ki (GABA-B)5.1 nMRat brain membranes
Ki (GABA-A)1.4 µMRat brain membranes
Plasma Protein Binding1%Rat and Human plasma

Animal Models for In Vivo Testing

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of GABA-B agonists for GERD. Both surgical and non-surgical models can be employed.

1. Surgical Models of GERD in Rodents

Surgical models in rats or mice are well-established for inducing chronic acid and/or duodenal reflux, leading to esophagitis. These models are useful for studying the pathological consequences of reflux and the therapeutic effects of test compounds on esophageal injury.

  • Cardiomyotomy with Pyloric Ligation: This procedure involves a myotomy of the lower esophageal sphincter and ligation of the pylorus to increase intragastric pressure and promote reflux.

  • Esophagojejunostomy: This model creates a direct anastomosis between the esophagus and the jejunum, leading to chronic duodenogastroesophageal reflux.

2. Non-Surgical Models of GERD in Rodents

Non-surgical models offer a more physiological approach to inducing GERD-like symptoms.

  • Overeating-Induced GERD in Mice: This model utilizes a protocol of repetitive fasting and feeding to induce overeating, which in turn leads to GERD-like esophageal changes. This model is advantageous as it avoids the confounding factors of surgery.

3. Large Animal Models

Dogs are a valuable large animal model for studying TLESRs, as their physiology in this regard is similar to humans.

Experimental Protocols

Protocol 1: Evaluation of this compound on TLESRs in a Canine Model

This protocol is designed to assess the acute effects of this compound on the frequency of TLESRs in dogs.

Materials:

  • This compound (or test compound)

  • Vehicle control (e.g., saline)

  • Esophageal manometry and pH-impedance recording equipment

  • Gastric tube for meal delivery

  • Conscious, trained dogs fitted with a gastric fistula

Procedure:

  • Animal Preparation: Acclimatize dogs to the experimental setup to minimize stress.

  • Catheter Placement: Insert a manometry and pH-impedance catheter into the esophagus and stomach to record pressures and reflux events.

  • Baseline Recording: Record baseline LES pressure and the frequency of TLESRs for a defined period (e.g., 60 minutes).

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intragastrically).

  • Meal Administration: Deliver a standardized liquid meal through the gastric tube to stimulate TLESRs.

  • Post-Dose Recording: Record LES pressure, TLESRs, and reflux events for a specified duration post-meal (e.g., 3 hours).

  • Data Analysis: Quantify the number of TLESRs, reflux events (acidic, weakly acidic, and non-acidic), and changes in LES pressure. Compare the results between the this compound and vehicle-treated groups.

Protocol 2: Assessment of this compound in a Surgical Rat Model of Reflux Esophagitis

This protocol evaluates the therapeutic effect of this compound on the development of esophagitis in a chronic reflux model.

Materials:

  • This compound (or test compound)

  • Vehicle control

  • Surgical instruments for cardiomyotomy and pyloric ligation

  • Anesthesia (e.g., isoflurane)

  • Histology equipment and reagents

Procedure:

  • Surgical Induction of Reflux: Perform cardiomyotomy and pyloric ligation on anesthetized rats. A sham-operated group should be included as a control.

  • Treatment: Begin daily administration of this compound or vehicle control to the rats, starting on the day of surgery or after a recovery period.

  • Monitoring: Monitor the animals for body weight changes and signs of distress.

  • Endpoint Analysis: After a predetermined treatment period (e.g., 7-14 days), euthanize the animals and harvest the esophagi.

  • Macroscopic and Microscopic Evaluation: Score the severity of esophagitis macroscopically. Process the esophageal tissue for histological analysis (e.g., H&E staining) and score the degree of inflammation, erosion, and ulceration.

  • Data Analysis: Compare the esophagitis scores between the treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Outcome Animal_Model Select Animal Model (e.g., Dog, Rat) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Dose_Selection Select Dose and Route of Administration Drug_Admin Administer this compound or Vehicle Dose_Selection->Drug_Admin Baseline Baseline Measurements (e.g., TLESRs, Esophageal pH) Acclimatization->Baseline Baseline->Drug_Admin Stimulation Induce Reflux (e.g., Meal, Surgery) Drug_Admin->Stimulation Post_Dose Post-Dose Measurements Stimulation->Post_Dose Data_Quant Quantify Key Parameters (e.g., TLESRs, Esophagitis Score) Post_Dose->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: In Vivo Experimental Workflow

Safety and Tolerability Considerations

Preclinical and clinical studies with this compound have identified several potential safety concerns that should be monitored in in vivo experiments.

  • Hepatotoxicity: Mild and reversible increases in liver enzymes were observed in a small percentage of patients treated with this compound. Therefore, monitoring of liver function tests (ALT, AST) is recommended in longer-term animal studies.

  • Paresthesia: A high prevalence of paresthesia was reported in healthy volunteers, which appeared to be dose-dependent and related to the rate of drug absorption. While difficult to assess in rodents, behavioral observations for signs of discomfort or altered sensation should be noted.

  • Other Effects: Decreased body weight, reduced food consumption, and a dose-dependent diuretic effect were noted in rats. These parameters should be monitored during in-life phases of studies.

Conclusion

This compound, as a peripherally acting GABA-B agonist, represents a targeted therapeutic approach for GERD by modulating the underlying pathophysiology of TLESRs. Although its clinical development was discontinued due to insufficient efficacy, the preclinical and clinical data generated provide a valuable foundation for the continued investigation of this drug class. The animal models and experimental protocols outlined in these application notes offer a framework for the in vivo evaluation of this compound and novel GABA-B agonists, facilitating further research into their therapeutic potential for GERD and other conditions where peripheral GABA-B receptor modulation may be beneficial.

References

Application Notes and Protocols for Lesogaberan Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of Lesogaberan (also known as AZD3355), a selective GABA-B receptor agonist, in laboratory animals. The information is compiled from preclinical studies to guide researchers in designing and executing experiments.

Quantitative Dosing Information

The following tables summarize the reported oral dosing regimens for this compound in mice and rats.

Table 1: this compound Dosing in Mice

DosageAdministration RouteFrequencyVehicleStudy Context
10 mg/kgOral GavageTwice daily, 5 days/weekNot explicitly stated; likely an aqueous vehicle such as water or PBSMurine Non-Alcoholic Steatohepatitis (NASH) model[1]
30 mg/kgOral GavageTwice daily, 5 days/weekNot explicitly stated; likely an aqueous vehicle such as water or PBSMurine Non-Alcoholic Steatohepatitis (NASH) model[1]
0.08 mg/mLIn drinking waterAd libitum for 48 hoursWaterProtection of human islet β-cells from apoptosis in islet grafts in mice[2]

Table 2: this compound Dosing in Rats

DosageAdministration RouteFrequencyVehicleStudy Context
7 µmol/kgOralSingle doseNot explicitly statedPharmacokinetic analysis[2]

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is available as a free form and as a hydrochloride salt. The hydrochloride salt is more stable and is recommended for use in aqueous solutions[2].

Protocol for Preparing an Aqueous Solution of this compound Hydrochloride for Oral Gavage:

  • Materials:

    • This compound hydrochloride powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Determine the required concentration of the dosing solution based on the desired dose (e.g., mg/kg) and the average weight of the animals, assuming a standard dosing volume (e.g., 10 mL/kg for mice).

    • Weigh the appropriate amount of this compound hydrochloride powder using an analytical balance.

    • Transfer the powder to a sterile conical tube.

    • Add the calculated volume of sterile PBS to the tube.

    • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before administration.

    • Prepare the solution fresh on the day of dosing.

Oral Gavage Administration Protocol for Mice and Rats

This protocol provides a general guideline for oral gavage. Researchers should adhere to their institution's specific animal care and use guidelines.

  • Materials:

    • Prepared this compound dosing solution

    • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch for mice; 16-18 gauge, 2-3 inches for rats) with a ball-tip to prevent esophageal injury.

    • Syringes

    • Animal scale

  • Procedure:

    • Animal Handling and Restraint:

      • Weigh the animal to determine the precise volume of the dosing solution to be administered.

      • Gently but firmly restrain the animal. For a mouse, this can be done by scruffing the neck and back to immobilize the head and body. For a rat, a similar but larger grip is used, ensuring the animal is secure. The animal should be held in a vertical position.

    • Gavage Needle Insertion:

      • Measure the gavage needle against the animal to determine the correct insertion depth – from the tip of the nose to the last rib. This ensures the needle reaches the stomach without causing perforation.

      • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

      • Allow the animal to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to re-insert.

    • Substance Administration:

      • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution from the syringe.

      • After administration, gently and smoothly withdraw the gavage needle.

    • Post-Procedure Monitoring:

      • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor by this compound has been shown to modulate downstream signaling pathways, including the ERK/MAP kinase pathway, and influence the expression of transcription factors such as Myc.

Lesogaberan_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates ERK_MAPK ERK/MAP Kinase Pathway G_protein->ERK_MAPK modulates This compound This compound This compound->GABAB_R binds to Myc Myc (Transcription Factor) ERK_MAPK->Myc regulates Cellular_Response Cellular Response (e.g., Anti-fibrotic, Anti-inflammatory) Myc->Cellular_Response influences gene expression leading to

This compound's mechanism of action via the GABA-B receptor.
Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a disease model, such as the NASH model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Induce Disease Model (e.g., NASH in mice) Group_Allocation Randomly Allocate Animals to Treatment Groups Animal_Model->Group_Allocation Vehicle_Admin Administer Vehicle Control (Oral Gavage) Group_Allocation->Vehicle_Admin Lesogaberan_Admin Administer this compound (e.g., 10 or 30 mg/kg, Oral Gavage) Group_Allocation->Lesogaberan_Admin Data_Collection Collect Samples (Blood, Tissues) Vehicle_Admin->Data_Collection Lesogaberan_Admin->Data_Collection Analysis Analyze Endpoints (e.g., Histology, Gene Expression) Data_Collection->Analysis

A generalized workflow for preclinical evaluation of this compound.

References

Application Note: Quantification of Lesogaberan in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lesogaberan (AZD3355) is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that was developed for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] It functions by inhibiting transient lower esophageal sphincter relaxations, a primary mechanism underlying reflux events.[3][4] Pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within one to two hours. The majority of the dose is excreted via the kidneys, both as the unchanged parent compound and as metabolites.

Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response analysis, and clinical monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Experimental Workflow Overview

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection onto UPLC System reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification Sample Preparation Protocol start Start: 100 µL Plasma add_is Add 10 µL Internal Standard (this compound-d4) start->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 Vortex for 1 min add_acn->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute vortex2 Vortex for 30 sec reconstitute->vortex2 end Inject into UPLC-MS/MS vortex2->end

References

Lesogaberan Hydrochloride Salt vs. Free Form: A Comprehensive Guide to Stability and Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan, also known as AZD3355, is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As with many pharmaceutical compounds, the salt form of this compound can significantly influence its physicochemical properties, including stability, solubility, and handling characteristics. This document provides a detailed comparison of this compound hydrochloride salt and its free (zwitterionic) form, with a focus on their stability and practical applications in a research and development setting. One key finding is that the free form of this compound is susceptible to instability, making the hydrochloride salt the preferred form for most applications.[2]

Physicochemical Properties and Stability

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, aimed at optimizing the drug's properties for formulation and delivery. In the case of this compound, the hydrochloride salt offers significant advantages in terms of stability over the free form.

Data Summary

The following tables summarize the available quantitative data for this compound free form and its hydrochloride salt.

PropertyThis compound (Free Form)This compound HydrochlorideReference(s)
Molecular Formula C₃H₉FNO₂PC₃H₁₀ClFNO₂P[1][3]
Molar Mass 141.082 g/mol 177.54 g/mol [1]
Appearance Crystalline solidViscous, colorless to light yellow liquid
Solubility in Water Not specified100 mg/mL (563.25 mM) with ultrasound
Solubility in DMSO Not specified240 mg/mL (1351.81 mM) with ultrasound
Stability AspectThis compound (Free Form)This compound HydrochlorideReference(s)
General Stability Prone to instabilityStable salt form
Hygroscopicity Absorbs significant water above 65% RH, leading to liquefactionHygroscopic (as a solid)
Thermal/Humidity Stability Significant degradation after 1 month at 40°C/75% RH (when liquefied)More stable under accelerated conditions
Solution Stability (pH) Most stable between pH 5 and 7; degradation occurs over time at room temperatureRecommended storage at 4°C for bulk, -80°C for stock solutions

Discussion on Stability

The free form of this compound is a zwitterionic crystalline substance that exhibits significant hygroscopicity. Above 65% relative humidity (RH), it absorbs a considerable amount of water and can liquefy. This moisture absorption is a critical stability concern, as it leads to significant chemical degradation, especially under accelerated conditions of high temperature and humidity (e.g., 40°C/75% RH). In contrast, while the hydrochloride salt is also described as hygroscopic, forming a salt is a common strategy to improve the stability of drug substances. Studies on a similar salt form (napsylate) showed no degradation under the same accelerated conditions where the free form degraded. This strongly suggests that the salt form provides a more robust solid state, mitigating the issues of liquefaction and subsequent degradation observed with the free form.

The improved stability of the hydrochloride salt makes it the more suitable candidate for formulation development and for use as a reference standard in analytical testing. The consistent physical form and reduced susceptibility to degradation ensure more reliable and reproducible experimental outcomes.

Therapeutic Use and Mechanism of Action

This compound is a selective GABA-B receptor agonist. Its primary therapeutic application investigated was for the treatment of GERD.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors. This activation leads to a cascade of downstream signaling events that ultimately result in the desired therapeutic effect for GERD, which is the inhibition of transient lower esophageal sphincter relaxations (TLESRs).

GABAB_Signaling cluster_0 Cell Membrane GABAB_R GABA-B Receptor (Gαi/o coupled) AC Adenylyl Cyclase GABAB_R->AC Inhibits K_channel K+ Channel (GIRK) GABAB_R->K_channel Activates Ca_channel Ca2+ Channel GABAB_R->Ca_channel Inhibits This compound This compound This compound->GABAB_R Agonist Binding cAMP ↓ cAMP AC->cAMP TLESR Inhibition of Transient Lower Esophageal Sphincter Relaxations cAMP->TLESR K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->TLESR Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->TLESR

This compound's GABA-B receptor signaling pathway.

Due to the instability of the free form, it is highly probable that this compound hydrochloride was the form used in preclinical and clinical studies. The oral administration route was used in these trials. Pharmacokinetic studies have shown that this compound is rapidly and extensively absorbed from the gastrointestinal tract, with the majority of the dose being excreted by the kidneys as the parent compound or its metabolites.

Experimental Protocols

To assess the stability and purity of this compound, particularly when comparing the free form and its hydrochloride salt, several analytical techniques are employed. This compound's polar nature and lack of a strong UV chromophore necessitate specialized analytical methods.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for comparing the stability of this compound's free form and hydrochloride salt.

Stability_Workflow start Start: Obtain this compound Free Form & HCl Salt stress Stress Conditions (e.g., 40°C/75% RH, pH range) start->stress analysis Analytical Testing stress->analysis ce Capillary Electrophoresis (Purity Assay) analysis->ce Purity nmr NMR Spectroscopy (Impurity Identification) analysis->nmr Impurities lc Chiral LC (Enantiomeric Purity) analysis->lc Chirality data Data Analysis & Comparison ce->data nmr->data lc->data end Conclusion on Relative Stability data->end

Workflow for comparative stability testing.
Protocol 1: Purity Assessment by Capillary Electrophoresis (CE) with Indirect UV Detection

This method is suitable for determining the purity of this compound and detecting degradation products that are polar and lack a UV chromophore.

1. Materials and Reagents:

  • Capillary Electrophoresis (CE) system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • Background Electrolyte (BGE): Prepare a solution containing a chromophoric compound for indirect detection (e.g., 10 mM imidazole, 5 mM 4-aminopyridine) in deionized water. Adjust the pH to a suitable range (e.g., pH 4-5) with phosphoric acid. Filter through a 0.22 µm filter.

  • Rinse Solutions: 0.1 M NaOH, 0.1 M HCl, deionized water.

  • Sample Diluent: Deionized water or BGE.

  • This compound Samples: Accurately weighed samples of this compound free form and hydrochloride salt.

2. Instrument Setup:

  • Capillary Temperature: 25°C

  • Detection Wavelength: Set to the absorbance maximum of the BGE chromophore (e.g., 214 nm or 254 nm).

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Voltage: 20-30 kV (normal or reverse polarity depending on the BGE and analyte charge).

3. Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 0.1 M NaOH (20 min), deionized water (10 min), and BGE (30 min).

    • Between runs, perform shorter rinses with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.

  • Sample Preparation:

    • Prepare stock solutions of this compound free form and hydrochloride salt in the sample diluent at a concentration of approximately 1 mg/mL.

    • For stability samples, dissolve the stressed material in the sample diluent to the same concentration.

    • Filter samples through a 0.22 µm syringe filter if necessary.

  • Analysis:

    • Inject the BGE as a blank to establish the baseline.

    • Inject the prepared this compound samples.

    • Record the electropherograms. The analyte will appear as a negative peak against the background absorbance of the BGE.

  • Data Analysis:

    • Integrate the peak areas of this compound and any impurity peaks.

    • Calculate the purity of the main component as a percentage of the total integrated peak area.

    • Compare the purity profiles of the free form and hydrochloride salt before and after stressing.

Protocol 2: Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of unknown impurities and degradation products. Both ¹H-NMR and ¹⁹F-NMR can be particularly useful for this compound.

1. Materials and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR Tubes

  • Deuterated Solvents (e.g., D₂O, DMSO-d₆)

  • This compound Samples: Free form and hydrochloride salt, including samples subjected to forced degradation.

2. Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹⁹F-NMR spectrum to observe the fluorine environment, which can be sensitive to structural changes.

    • For complex samples with multiple impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to elucidate the structures of the degradation products.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Compare the spectra of the stressed samples to that of a reference standard of pure this compound.

    • Identify new signals in the spectra of the degraded samples.

    • Use the chemical shifts, coupling constants, and integration of the signals to propose the structures of the impurities. The unique fluorine signal can serve as a valuable probe for structural changes near the chiral center.

Protocol 3: Enantiomeric Purity by Chiral Liquid Chromatography (LC)

This protocol is designed to separate and quantify the enantiomers of this compound, ensuring the desired (R)-enantiomer is present and controlling the level of the inactive or less active (S)-enantiomer. As this compound lacks a strong chromophore, derivatization is often necessary for UV detection.

1. Materials and Reagents:

  • HPLC system with a UV or fluorescence detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Derivatizing Agent: A reagent that reacts with the primary amine of this compound to introduce a chromophore (e.g., Marfey's reagent, Sanger's reagent, or dansyl chloride).

  • This compound Samples: Free form and hydrochloride salt.

2. Procedure:

  • Derivatization (if required):

    • Follow a validated procedure for the derivatization of the primary amine of this compound. This typically involves reacting the sample with the derivatizing agent in a suitable buffer and at a specific temperature for a set time.

    • Quench the reaction and dilute the sample to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column Temperature: Typically ambient or slightly elevated (e.g., 25-40°C).

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Detection Wavelength: Set to the absorbance maximum of the derivatized this compound.

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a derivatized sample of a racemic mixture of this compound to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the derivatized this compound samples (free form and hydrochloride salt).

  • Data Analysis:

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric purity (or enantiomeric excess) of the desired (R)-enantiomer.

Conclusion

The available data strongly indicate that this compound hydrochloride is the preferred form over the free zwitterionic form for research and development purposes. The hydrochloride salt offers superior stability, particularly with respect to hygroscopicity and degradation under stressed conditions. This enhanced stability ensures greater reliability and reproducibility in experimental settings. While both forms retain the same biological activity as a GABA-B receptor agonist, the practical advantages of the hydrochloride salt make it the more suitable choice for formulation, analytical method development, and long-term storage. The protocols provided herein offer a framework for the robust analytical characterization of this compound, enabling researchers to accurately assess its purity, stability, and enantiomeric integrity.

References

Application Notes and Protocols: Lesogaberan as a Tool Compound for GABA-B Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Its peripherally restricted action and favorable pharmacokinetic profile make it an excellent tool compound for investigating the physiological and pathophysiological roles of GABA-B receptors in various systems, minimizing the central nervous system side effects often associated with other GABA-B agonists like baclofen.[3][4]

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental models to study GABA-B receptor function.

Pharmacological Profile of this compound

This compound acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor that mediates slow and sustained inhibitory effects in the nervous system and peripheral tissues.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterSpecies/SystemValueReference
EC50 Human recombinant GABA-B receptors (CHO cells)8.6 nM
Increased intracellular Ca2+ in CHO cells (human GABA-B1a/2)8 nM
Ki Rat brain membranes ([3H]GABA displacement)5.1 nM
IC50 Rat brain membranes (displaced GABA binding)2 nM
Selectivity GABA-B vs GABA-A receptors (rat)>600-fold

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Transient Lower Esophageal Sphincter Relaxations (TLESRs) Dog3 mg/kg (intragastric)~50% inhibition
Healthy Volunteers0.8 mg/kg (oral)36% reduction
GERD Patients65 mg BID (oral)25% reduction
Lower Esophageal Sphincter (LES) Pressure GERD Patients65 mg BID (oral)28% increase
Acid Reflux Episodes GERD Patients65 mg BID (oral)47% reduction
Human Islet Cell Proliferation (in vitro) Human10-30 nM2-3-fold increase

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the heterodimeric GABA-B receptor by this compound initiates a cascade of intracellular events through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) Gi_o Gi/o Protein (αβγ) GABAB_R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Voltage-gated Ca2+ Channel Ca_ion K_channel GIRK K+ Channel K_ion This compound This compound This compound->GABAB_R Binds G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Inhibition Inhibition of Neurotransmitter Release Hyperpolarization Hyperpolarization In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency prep_membranes Prepare Rat Brain Membranes binding_assay [3H]GABA Radioligand Binding Assay prep_membranes->binding_assay calc_ki Calculate Ki Value binding_assay->calc_ki end End calc_ki->end prep_cells Culture CHO cells expressing human GABA-B receptors ca_flux Intracellular Ca2+ Flux Assay prep_cells->ca_flux calc_ec50 Calculate EC50 Value ca_flux->calc_ec50 calc_ec50->end start Start start->prep_membranes start->prep_cells In_Vivo_Workflow animal_prep Acclimatize and prepare canine models drug_admin Administer this compound orally animal_prep->drug_admin monitoring 24-hour esophageal pH and manometry monitoring drug_admin->monitoring data_analysis Analyze TLESRs, LES pressure, and reflux episodes monitoring->data_analysis conclusion Determine in vivo efficacy data_analysis->conclusion

References

Application Notes and Protocols for Evaluating the Efficacy of Lesogaberan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to evaluate the efficacy of Lesogaberan, a selective GABA-B receptor agonist for the treatment of Gastroesophageal Reflux Disease (GERD).

Introduction

This compound (AZD3355) is a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Its primary mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of gastroesophageal reflux.[3][4] By activating GABA-B receptors, this compound helps to reduce the frequency of reflux episodes and improve GERD symptoms.[5] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for GERD, particularly as an add-on therapy for patients with an incomplete response to proton pump inhibitors (PPIs).

Mechanism of Action: GABA-B Receptor Signaling

This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the inhibition of TLESRs.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GABAB_R GABA-B Receptor (GB1/GB2) This compound->GABAB_R Binds G_protein Gαi/o Gβγ GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein:e->AC Gαi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein:e->Ca_channel Gβγ inhibits K_channel GIRK K+ Channel G_protein:e->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx TLESR Inhibition of Transient Lower Esophageal Sphincter Relaxations (TLESRs) Ca_influx->TLESR K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->TLESR Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Acclimatize Rats B Induce GERD (Surgical Ligation) A->B C Randomize into Treatment Groups B->C D Vehicle Control (e.g., Saline) C->D E This compound (e.g., 10, 30 mg/kg) C->E F Positive Control (e.g., PPI) C->F G Administer Treatment (e.g., Oral Gavage) D->G E->G F->G H Monitor Body Weight and Food Intake G->H I Euthanize and Collect Esophageal Tissue H->I J Histopathological Analysis I->J K Biochemical Analysis (Oxidative Stress Markers) I->K Clinical_Trial_Workflow cluster_screening Patient Screening and Baseline cluster_randomization Randomization and Treatment cluster_followup Follow-up and Analysis A Recruit Patients with GERD symptoms despite PPI therapy B Informed Consent A->B C Baseline Assessment: - Reflux Symptom Questionnaire (RESQ-eD) - Esophageal Manometry - 24-hr pH-Impedance Monitoring B->C D Randomize Patients C->D E Placebo + PPI D->E F This compound (60mg BID) + PPI D->F G This compound (120mg BID) + PPI D->G H This compound (180mg BID) + PPI D->H I This compound (240mg BID) + PPI D->I J 4-Week Treatment Period E->J F->J G->J H->J I->J K Weekly Symptom Assessment (RESQ-eD) J->K L End-of-Treatment Assessment: - RESQ-eD - Manometry & pH-Impedance K->L M Safety Monitoring (Adverse Events, Labs) L->M N Data Analysis M->N

References

Application Notes and Protocols: Techniques for Measuring Lesogaberan's Effect on Esophageal Sphincter Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols used to measure the effect of Lesogaberan, a GABA-B receptor agonist, on esophageal sphincter pressure. The information is compiled from various clinical studies to assist in the design and implementation of similar research.

Introduction

This compound (AZD3355) is a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist that has been investigated for the treatment of gastroesophageal reflux disease (GERD).[1] Its primary mechanism of action involves the modulation of lower esophageal sphincter (LES) function, specifically by increasing basal LES pressure and reducing the frequency of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[2][3] Accurate measurement of these physiological parameters is crucial for evaluating the efficacy of this compound and other compounds targeting the esophagogastric junction.

The following sections detail the quantitative effects of this compound observed in clinical trials, the experimental protocols for measuring these effects, and the underlying signaling pathways.

Quantitative Data Summary

The effects of this compound on LES pressure and TLESRs have been quantified in several clinical studies. The data below is summarized from trials involving healthy volunteers and patients with GERD.

Table 1: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure

Study PopulationThis compound DoseChange in LES Pressure (compared to Placebo)Reference
Healthy Male Subjects0.8 mg/kg (single dose)39% increase[2]
GERD Patients (on PPIs)65 mg (three doses over 2 days)28% increase (geometric mean)[4]

Table 2: Effect of this compound on Transient Lower Esophageal Sphincter Relaxations (TLESRs)

Study PopulationThis compound DoseReduction in TLESRs (compared to Placebo)Reference
Healthy Male Subjects0.8 mg/kg (single dose)36% reduction
GERD Patients (on PPIs)65 mg (three doses over 2 days)25% reduction (geometric mean)

Table 3: Dose-Dependent Effect of this compound on Reflux Episodes in GERD Patients (on PPIs)

This compound Dose (twice daily)Mean Reduction in Total Reflux Episodes (compared to Placebo)Reference
30 mgSignificant reduction
90 mgSignificant reduction
120 mgSignificant reduction
240 mgSignificant reduction

Experimental Protocols

The following are detailed protocols for the key experimental techniques used to assess the effects of this compound on esophageal sphincter pressure.

High-Resolution Manometry (HRM) for LES Pressure and TLESR Measurement

High-resolution manometry is the gold standard for assessing esophageal motor function, providing detailed spatiotemporal plots of esophageal pressure.

Objective: To measure basal LES pressure and the frequency of TLESRs before and after this compound administration.

Materials:

  • High-resolution manometry system with a solid-state catheter (36 circumferential sensors at 1 cm intervals is common).

  • Data acquisition and analysis software.

  • Topical anesthetic (e.g., lidocaine spray) for nasal passage.

  • Water for swallows.

  • Standardized meal (to induce TLESRs).

Protocol:

  • Patient Preparation:

    • Patients should fast for at least 8 hours prior to the procedure.

    • Medications that may affect esophageal motility should be discontinued as per study-specific guidelines.

  • Catheter Placement:

    • Apply topical anesthetic to the patient's nostril to minimize discomfort.

    • Gently insert the HRM catheter transnasally and instruct the patient to swallow sips of water to facilitate its passage into the esophagus and stomach.

    • Position the catheter so that sensors span the upper esophageal sphincter (UES), the entire esophageal body, and the LES.

  • Baseline Measurement:

    • Allow the patient to acclimate to the catheter for a few minutes.

    • Record a baseline pressure reading for at least 30 seconds with the patient breathing quietly and not swallowing.

  • Swallow Protocol:

    • Perform a series of ten 5 mL water swallows in the supine position to assess overall esophageal motility and LES relaxation.

  • Drug Administration and Postprandial Monitoring:

    • Administer the specified dose of this compound or placebo.

    • After a designated time (e.g., 60 minutes), provide a standardized meal to the patient to induce TLESRs.

    • Record esophageal pressure for a defined postprandial period (e.g., 3-4 hours) to measure the frequency of TLESRs and changes in basal LES pressure.

  • Data Analysis:

    • Analyze the manometry data using specialized software to identify and quantify basal LES pressure and TLESRs.

    • TLESRs are identified based on established criteria, including rapid and prolonged relaxation of the LES not triggered by a swallow.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Patient_Fasting Patient Fasting (8h) Catheter_Placement HRM Catheter Placement Patient_Fasting->Catheter_Placement Med_Discontinuation Medication Discontinuation Med_Discontinuation->Catheter_Placement Baseline_Recording Baseline Recording (30s) Catheter_Placement->Baseline_Recording Swallow_Protocol Swallow Protocol (10x 5mL water) Baseline_Recording->Swallow_Protocol Drug_Admin Drug Administration (this compound/Placebo) Swallow_Protocol->Drug_Admin Standardized_Meal Standardized Meal Drug_Admin->Standardized_Meal Postprandial_Monitoring Postprandial Monitoring (3-4h) Standardized_Meal->Postprandial_Monitoring Data_Analysis Analyze LES Pressure & TLESRs Postprandial_Monitoring->Data_Analysis

Figure 1: High-Resolution Manometry (HRM) Workflow.
24-Hour Ambulatory Impedance-pH Monitoring

This technique is used to quantify the number of reflux episodes (both acidic and non-acidic) and the total acid exposure time in the esophagus over an extended period.

Objective: To measure the frequency and nature of reflux events over a 24-hour period following this compound administration.

Materials:

  • Impedance-pH monitoring system with a catheter.

  • Portable data logger.

  • pH calibration solutions.

  • Symptom diary for the patient.

Protocol:

  • Patient Preparation:

    • Patients should discontinue acid-suppressive medications (e.g., proton pump inhibitors, H2 receptor antagonists) for a specified period before the study, unless the study aims to evaluate add-on therapy.

    • Patients should fast for 4-6 hours before catheter placement.

  • Catheter Placement and Calibration:

    • Calibrate the pH sensors using standard buffer solutions.

    • The position of the LES should be determined, often by a preceding manometry study.

    • The catheter is inserted transnasally, and the distal pH sensor is positioned 5 cm above the proximal border of the LES.

    • The catheter is secured, and the external portion is connected to a portable data logger.

  • Drug Administration and Monitoring Period:

    • Administer the specified dose of this compound or placebo.

    • Instruct the patient to go about their normal daily activities, including eating regular meals.

    • The patient should keep a diary, recording meal times, sleep periods, and the occurrence of any symptoms (e.g., heartburn, regurgitation).

  • Data Download and Analysis:

    • After 24 hours, the patient returns to the clinic for catheter removal.

    • The data from the logger is downloaded to a computer for analysis.

    • The software is used to identify reflux episodes based on changes in impedance and pH. The total number of reflux events, the number of acidic and non-acidic events, and the total esophageal acid exposure time are calculated.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, Med Hold) Catheter_Placement Impedance-pH Catheter Placement Patient_Prep->Catheter_Placement Drug_Admin Drug Administration (this compound/Placebo) Catheter_Placement->Drug_Admin Monitoring_Period 24-Hour Monitoring & Symptom Diary Drug_Admin->Monitoring_Period Data_Download Data Download & Analysis Monitoring_Period->Data_Download Correlate_Symptoms Correlate Symptoms with Reflux Events Data_Download->Correlate_Symptoms

Figure 2: 24-Hour Impedance-pH Monitoring Workflow.

Signaling Pathway

This compound exerts its effects by acting as an agonist at GABA-B receptors, which are metabotropic G-protein coupled receptors. These receptors are located on both vagal afferent and efferent pathways that control the LES.

  • On Vagal Afferent Nerves: Activation of GABA-B receptors on gastric vagal afferents reduces their sensitivity to mechanical stimuli like gastric distension. This inhibition of afferent signaling to the brainstem is a key mechanism for reducing the triggering of TLESRs.

  • On Vagal Efferent Nerves: GABA-B receptor activation on presynaptic terminals of vagal efferent neurons is thought to modulate the release of neurotransmitters that control LES tone, contributing to an increase in basal LES pressure.

G cluster_stimulus Stimulus cluster_pathway Vagal Pathway cluster_effector Effector Gastric_Distension Gastric Distension Vagal_Afferent Vagal Afferent Neuron Gastric_Distension->Vagal_Afferent Activates Brainstem Brainstem (NTS/DMNV) Vagal_Afferent->Brainstem Signals to Vagal_Efferent Vagal Efferent Neuron Brainstem->Vagal_Efferent Activates LES Lower Esophageal Sphincter (LES) Vagal_Efferent->LES Causes Relaxation (TLESR) This compound This compound (GABA-B Agonist) This compound->Vagal_Afferent Inhibits This compound->Vagal_Efferent Modulates

Figure 3: this compound's Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lesogaberan Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lesogaberan (AZD3355). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD3355) is a potent and selective agonist of the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor).[1][2] As a GABA-B receptor agonist, it mimics the action of the endogenous inhibitory neurotransmitter GABA.[3] Its primary mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which is a key factor in gastroesophageal reflux disease (GERD).[1][4]

Q2: What are the main therapeutic areas investigated for this compound?

A2: this compound was initially developed for the treatment of gastroesophageal reflux disease (GERD). More recently, it has been repositioned and investigated for the treatment of non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory and antifibrotic properties.

Q3: What is the recommended vehicle for dissolving this compound for oral administration in rodents?

A3: For oral gavage in mice, this compound can be prepared in 0.5% methylcellulose.

Q4: What is the stability of this compound in its free form and what is recommended for experimental use?

A4: The free form of this compound is prone to instability. For research purposes, it is advisable to use a stable salt form, such as this compound hydrochloride, which retains the same biological activity.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in a GERD model.

  • Question: I am not observing the expected reduction in reflux events in my rodent GERD model after this compound administration. What could be the issue?

  • Answer:

    • Dosage: Ensure you are using an appropriate dose. Preclinical studies in dogs have shown efficacy at doses around 3 mg/kg. Dose-response studies may be necessary for your specific model.

    • Route of Administration: Oral gavage is the most common route. Ensure proper technique to avoid accidental administration into the lungs.

    • Timing of Administration: In clinical trials, this compound was administered before meals. The timing of administration relative to the induction of reflux in your model is crucial.

    • Model-Specific Factors: The method of GERD induction in your animal model can significantly impact the results. Both surgical and non-surgical models exist, and the efficacy of this compound may vary between them.

Issue 2: Animals are losing weight during the study.

  • Question: My rats/mice are showing a significant decrease in body weight and food consumption after being treated with this compound. Is this a known side effect?

  • Answer: Yes, decreased body weight and food consumption have been observed in preclinical studies with this compound.

    • Monitoring: Closely monitor the body weight and food intake of the animals.

    • Dosage Adjustment: If weight loss is severe, consider a dose reduction or a different dosing schedule (e.g., once daily instead of twice daily).

    • Supportive Care: Ensure easy access to food and water. Palatable and high-calorie food supplements can be provided if necessary.

Issue 3: I am observing unexpected behavioral changes in my animals.

  • Question: My animals appear sedated or show other central nervous system (CNS) side effects. I thought this compound had low CNS penetrance.

  • Answer: While this compound is designed to have low CNS penetration, high doses might lead to some CNS effects.

    • Dose Check: Verify that the correct dose was administered.

    • Observation: Carefully document the observed behavioral changes.

    • Comparison with Vehicle: Ensure that the vehicle control group does not exhibit similar behaviors.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Animal Models

SpeciesModelDosageRouteKey Findings
DogGERD3 mg/kgIntragastric~50% inhibition of transient lower esophageal sphincter relaxations (TLESRs)
DogGERD7 µmol/kgOralSignificantly reduced the number of reflux episodes and acid exposure time over 24 hours
MouseNASH10 mg/kg & 30 mg/kgGavage (twice daily, 5 days/week for 12 weeks)Dose-dependent reduction in liver fibrosis, inflammation, and hepatocellular carcinoma development

Table 2: Pharmacokinetic Parameters of this compound

SpeciesBioavailabilityKey Notes
Rat100%Low systemic clearance
Dog88%Low systemic clearance

Table 3: Preclinical and Clinical Toxicology Profile of this compound

SpeciesFindings
RatDecreased body weight and food consumption; dose-dependent diuretic effect
MouseNo hepatic toxicity observed in long-term bioassays
HumanMild and reversible increases in liver enzymes in a small percentage of patients (<2%)

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)

This protocol is based on a study that successfully demonstrated the efficacy of this compound in a mouse model of NASH.

  • Animal Model: C57BL/6J mice.

  • Induction of NASH: Feed mice a diet high in fat, fructose, and cholesterol for a specified period to induce NASH pathology.

  • This compound Preparation:

    • Prepare this compound in 0.5% methylcellulose.

    • Two concentrations can be prepared for dosing: 2 mg/mL for a 10 mg/kg dose and 6 mg/mL for a 30 mg/kg dose (assuming a 10 mL/kg gavage volume).

  • Dosing Regimen:

    • Administer this compound or vehicle (0.5% methylcellulose) by oral gavage.

    • Dosing is performed twice daily, five days a week, for 12 weeks.

  • Efficacy Endpoints:

    • Histology: Assess liver sections for steatosis, inflammation, and fibrosis (e.g., using H&E and Sirius Red staining).

    • Gene Expression: Analyze the expression of profibrotic and inflammatory genes in liver tissue via qPCR or RNA-seq.

    • Biochemical Analysis: Measure serum levels of ALT and AST to assess liver injury.

    • Tumor Development: Monitor for the development of hepatocellular carcinoma.

Visualizations

GABAb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2) This compound->GABAB_R Binds to G_protein Gαi/o-βγ Complex GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Reduces Ca2+ influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Ca_ion K_ion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Procedure cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat, Dog) Disease_Induction Induce Disease (e.g., NASH diet, GERD surgery) Animal_Model->Disease_Induction Dose_Selection Select this compound Dose (Based on literature/pilot study) Disease_Induction->Dose_Selection Formulation Prepare Formulation (e.g., 0.5% Methylcellulose) Dose_Selection->Formulation Administration Administer this compound/Vehicle (e.g., Oral Gavage) Formulation->Administration Monitor_Health Monitor Animal Health (Weight, food intake, behavior) Administration->Monitor_Health Efficacy_Assessment Assess Efficacy (e.g., Histology, Biomarkers) Monitor_Health->Efficacy_Assessment Data_Analysis Analyze and Interpret Data Efficacy_Assessment->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Dose Verify Dosage and Preparation Start->Check_Dose Check_Admin Review Administration Technique Check_Dose->Check_Admin Dose OK Adjust_Protocol Adjust Experimental Protocol (e.g., dose, vehicle, timing) Check_Dose->Adjust_Protocol Error Found Check_Health Assess Animal Health Status Check_Admin->Check_Health Technique OK Check_Admin->Adjust_Protocol Error Found Consult_Lit Consult Literature for Similar Issues Check_Health->Consult_Lit Health OK Check_Health->Adjust_Protocol Adverse Effects Consult_Lit->Adjust_Protocol End Continue Experiment Adjust_Protocol->End

Caption: Troubleshooting Logic for In Vivo this compound Experiments.

References

Technical Support Center: Overcoming Poor Solubility of Lesogaberan in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Lesogaberan (also known as AZD-3355), ensuring its complete dissolution in experimental buffers is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound hydrochloride in common laboratory solvents?

A1: this compound hydrochloride exhibits good solubility in Dimethyl Sulfoxide (DMSO) and water.[1] It is also soluble in Phosphate Buffered Saline (PBS).[1][2] For all solvents, ultrasonication is recommended to facilitate dissolution.[1][2]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium.

  • Use a co-solvent: Instead of diluting directly into the aqueous buffer, try preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Gentle warming: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.

Q3: My experimental buffer is not PBS. How can I estimate the solubility of this compound in buffers like TRIS or HEPES?

Q4: Are there any established methods to enhance the solubility of this compound for in vivo studies?

A4: Yes, several formulations have been developed to achieve higher concentrations of this compound for in vivo administration. These typically involve the use of co-solvents and other excipients. A common approach is to first dissolve this compound hydrochloride in DMSO and then dilute this stock solution into a vehicle containing agents like PEG300, Tween-80, or SBE-β-CD (Sulfobutylether-β-cyclodextrin). These formulations can achieve a concentration of at least 6 mg/mL.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or visible particles in the solution Incomplete dissolution or precipitation.- Ensure vigorous vortexing and ultrasonication during preparation.- If using a DMSO stock, ensure the final concentration in the aqueous buffer is low.- Consider preparing a fresh solution.
Low or inconsistent experimental results Poor solubility leading to a lower effective concentration of the compound.- Verify the complete dissolution of this compound in your experimental buffer before use.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.- If necessary, employ a solubilization strategy as outlined in the FAQs and experimental protocols.
Precipitation upon storage The compound may be supersaturated or the solution may be unstable over time.- Prepare fresh solutions for each experiment.- If storage is necessary, filter-sterilize the solution and store it at an appropriate temperature (e.g., 4°C or -20°C). Conduct a small-scale stability test to ensure the compound remains in solution after storage.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in various solvents.

Solvent Solubility Molar Concentration Notes
DMSO240 mg/mL1351.81 mMRequires ultrasonication. Use newly opened, hygroscopic DMSO for best results.
Water100 mg/mL563.25 mMRequires ultrasonication.
PBS100 mg/mL563.25 mMRequires ultrasonication.
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 6 mg/mL≥ 33.80 mM
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 6 mg/mL≥ 33.80 mM
In vivo formulation (10% DMSO, 90% Corn Oil)≥ 6 mg/mL≥ 33.80 mM

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of high-purity DMSO to achieve a concentration of up to 240 mg/mL.

  • Vortex the solution vigorously.

  • Place the solution in an ultrasonic bath until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer (e.g., PBS)
  • Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the buffer, add the required volume of the this compound DMSO stock solution dropwise.

  • Continue to mix for an additional 30-60 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation.

  • Important: Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.

Decision Workflow for Solubilizing this compound

The following diagram illustrates a decision-making process for addressing this compound solubility issues.

Lesogaberan_Solubility_Workflow start Start: Need to prepare This compound solution solvent_choice Is the solvent DMSO, Water, or PBS? start->solvent_choice direct_dissolution Dissolve directly in the chosen solvent. Use ultrasonication. solvent_choice->direct_dissolution Yes other_buffer Using another buffer (e.g., TRIS, HEPES) solvent_choice->other_buffer No proceed Proceed with the experiment. direct_dissolution->proceed solubility_test Perform a small-scale solubility test. other_buffer->solubility_test is_soluble Is this compound soluble at the desired concentration? solubility_test->is_soluble is_soluble->proceed Yes not_soluble Solubility is poor. is_soluble->not_soluble No finish End proceed->finish troubleshoot Troubleshooting Strategies not_soluble->troubleshoot use_cosolvent Use a co-solvent (e.g., DMSO stock). troubleshoot->use_cosolvent ph_adjustment Adjust buffer pH (if applicable). troubleshoot->ph_adjustment excipients Consider solubility enhancers (e.g., cyclodextrins). troubleshoot->excipients retest Retest solubility. use_cosolvent->retest ph_adjustment->retest excipients->retest retest->proceed Successful retest->finish Unsuccessful

Decision workflow for solubilizing this compound.

This technical support guide provides a comprehensive overview of how to manage the solubility of this compound in experimental settings. By following these guidelines and protocols, researchers can minimize solubility-related issues and ensure the reliability of their experimental outcomes.

References

Addressing Lesogaberan instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential instability of Lesogaberan in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur for several reasons. First, ensure you are using the hydrochloride salt of this compound, as the free form is known to be less stable in solution[1]. If you are using the hydrochloride salt, solubility issues might still arise depending on the solvent and concentration. This compound hydrochloride is soluble in aqueous solutions like PBS and water, though it may require ultrasonication to fully dissolve[2]. For in vivo studies, established protocols often use co-solvents. If precipitation occurs, gentle heating and/or sonication can aid dissolution[3]. Always ensure your stock solutions are freshly prepared, especially for in vivo experiments[3][4].

Q2: I am observing a loss of this compound potency in my in vitro assay over time. What could be the cause?

A2: Loss of potency can be indicative of chemical degradation. The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions from a stock solution for each experiment. Stock solutions of this compound hydrochloride are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere and protected from moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Q3: What is the recommended solvent for preparing this compound solutions?

A3: The choice of solvent depends on the experimental application.

  • For in vitro studies: this compound hydrochloride can be dissolved in normal saline (0.9% sodium chloride) to prepare a stock solution. It is also soluble in DMSO and water, with the latter potentially requiring sonication.

  • For in vivo studies: Formulations often involve a mixture of solvents to ensure solubility and stability. One suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the public domain, its structural analog, gabapentin, is known to undergo intramolecular cyclization to form a lactam. As this compound is also a gamma-amino acid analog, it is plausible that it could undergo similar degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to definitively identify its degradation products and pathways.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability in solution.

Problem: Inconsistent or unexpected results in bioassays.

Potential Cause: Degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Verify the form of this compound: Confirm that you are using the more stable hydrochloride salt. The free form is prone to instability.

  • Solution Preparation and Storage:

    • Are you preparing solutions fresh for each experiment?

    • How are you storing your stock solutions? (Recommended: -80°C for up to 6 months, -20°C for up to 1 month, aliquoted to avoid freeze-thaw cycles).

    • Is the stock solution stored under an inert atmosphere (e.g., nitrogen) and protected from moisture?.

  • pH of the medium: The stability of GABA analogs can be pH-dependent. Consider if the pH of your culture medium or buffer could be contributing to degradation.

  • Perform a quick stability check: Prepare a fresh solution of this compound and compare its performance in your assay to an older solution.

Problem: Visible precipitation or changes in the appearance of the this compound solution.

Potential Cause: Poor solubility or precipitation of the compound.

Troubleshooting Steps:

  • Review your dissolution method:

    • Are you using an appropriate solvent for your desired concentration?

    • Have you tried gentle warming or sonication to aid dissolution?

  • Consider the concentration: You may be exceeding the solubility limit of this compound in your chosen solvent system. Try preparing a more dilute solution.

  • Check for contamination: Ensure that your solvent and glassware are clean and free of contaminants that could react with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a stable stock solution of this compound for use in cell-based assays.

Materials:

  • This compound hydrochloride powder

  • Sterile normal saline (0.9% sodium chloride) or Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of normal saline or DMSO to achieve the desired stock concentration (e.g., 2 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if it is to be used in cell culture.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light and moisture.

Protocol 2: General Framework for a Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at different time points, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at different time points, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix an aliquot of the stock solution with H₂O₂ solution. Keep at room temperature or a slightly elevated temperature for a defined period. Take samples at different time points and analyze by HPLC.

  • Thermal Degradation: Expose a solid sample of this compound and a solution sample to elevated temperatures (e.g., 80°C) in an oven for a defined period. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples by a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent SystemSolubilityNotesReference
Normal Saline (0.9% NaCl)Sufficient for 2 mM stock solutionUsed for in vitro cell culture studies.
DMSOSoluble---
WaterSolubleMay require ultrasonication.
PBSSoluble---
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6 mg/mLFor in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 6 mg/mLFor in vivo use.

Table 2: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions

TemperatureDurationSpecial ConditionsReference
-80°CUp to 6 monthsStored under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthStored under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles.

Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (GABA-B Agonist) GABAB_R GABA-B Receptor (Heterodimer: GB1/GB2) This compound->GABAB_R Binds to GB1 subunit G_protein Gαi/o Protein (Inactive) GABAB_R->G_protein Activates G_alpha_GTP Gαi-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ (Active) G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx G_alpha_GTP->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_form Is this compound HCl salt being used? start->check_form use_hcl Action: Switch to the more stable Hydrochloride salt. check_form->use_hcl No check_prep Are solutions prepared fresh and stored correctly? check_form->check_prep Yes use_hcl->check_prep correct_prep Action: Prepare fresh solutions, aliquot, and store at -80°C. check_prep->correct_prep No check_solubility Is there visible precipitation? check_prep->check_solubility Yes correct_prep->check_solubility perform_stability Consider performing a forced degradation study. check_solubility->perform_stability Yes end End: Problem Resolved check_solubility->end No improve_solubility Action: Use sonication/gentle heat or adjust concentration. improve_solubility->perform_stability perform_stability->end

Caption: Troubleshooting workflow for this compound solution instability.

References

Identifying and mitigating Lesogaberan off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan. The focus is on identifying and mitigating potential off-target effects observed during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] It was developed as a peripherally acting agent to reduce transient lower esophageal sphincter relaxations (TLESRs), a primary cause of gastroesophageal reflux disease (GERD).[3]

Q2: What are the known or suspected off-target effects of this compound?

Based on clinical trial data, the most frequently reported off-target effects are:

  • Elevated Liver Enzymes: Mild and reversible increases in alanine transaminase (ALT) levels have been observed in a small percentage of patients.[1]

  • Paresthesia: A sensation of tingling, numbness, or "pins and needles," has been reported, particularly with rapid drug absorption.

Q3: At what concentrations are off-target effects of this compound typically observed?

The observation of off-target effects is dose-dependent. Mild increases in liver enzymes were seen in less than 2% of subjects at oral doses up to 240mg twice daily for 4-weeks.[1] Paresthesia has also been noted as a transient adverse event in clinical trials.

Troubleshooting Guides

Issue 1: Elevated Alanine Transaminase (ALT) Levels in in vitro or in vivo models.

Possible Cause & Solution:

  • Direct Hepatotoxicity: this compound or its metabolites may have a direct, dose-dependent effect on hepatocytes.

    • Mitigation Strategy:

      • Dose Reduction: Lower the concentration of this compound in your experimental system.

      • Time-Course Analysis: Determine if the ALT elevation is acute or chronic. Shorter exposure times may be less toxic.

      • Use of Hepato-protective Agents: In in vitro models, co-treatment with antioxidants or other liver-protective compounds can be explored to understand the mechanism.

Experimental Protocol to Assess Hepatotoxicity:

  • Refer to the detailed protocol for "In Vitro Measurement of Alanine Transaminase (ALT)."

Issue 2: Observation of Paresthesia-like Behaviors in Animal Models.

Possible Cause & Solution:

  • Rate of Absorption: The rapid absorption of this compound leading to high peak plasma concentrations (Cmax) has been associated with paresthesia.

    • Mitigation Strategy:

      • Modified-Release Formulations: In preclinical in vivo studies, consider formulating this compound to slow its absorption rate.

      • Fractionated Dosing: Administer the total daily dose in smaller, more frequent intervals to reduce Cmax.

Experimental Protocol to Assess Paresthesia:

  • Refer to the detailed protocols for "Assessment of Mechanical Allodynia using the von Frey Test" and "Assessment of Thermal Hyperalgesia using the Hot Plate Test."

Quantitative Data Summary

Table 1: this compound Binding Affinity & Potency

TargetLigandAssay TypeSpeciesKi (nM)EC50 (nM)
GABA-B Receptor[3H]GABA displacementRadioligand BindingRat5.1
GABA-B ReceptorCa2+ fluxHuman (recombinant)8.6
GABA-A Receptor[3H]GABA displacementRadioligand BindingRat1400

Table 2: Clinical Trial Efficacy in GERD Patients (4-week treatment, add-on to PPI)

This compound Dose (twice daily)Responder Rate (%)Placebo Responder Rate (%)
60 mg20.917.9
120 mg25.617.9
180 mg23.517.9
240 mg26.217.9

Table 3: Incidence of Key Adverse Events in Clinical Trials

Adverse EventThis compound (up to 240mg BID)Placebo
Elevated Liver Enzymes< 2%Not Reported
ParesthesiaReported as transientReported as transient

Detailed Experimental Protocols

Protocol 1: Off-Target Binding Profile Screen (General Methodology)

This protocol describes a general approach for identifying off-target interactions using a commercially available screening panel (e.g., Eurofins SafetyScreen™ or DiscoverX SAFETYscan™).

Objective: To identify potential off-target binding sites of this compound across a broad range of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Submission: Submit this compound at a specified concentration (typically 1-10 µM) to a contract research organization (CRO) offering in vitro safety pharmacology profiling.

  • Assay Performance: The CRO will perform a battery of radioligand binding assays and functional assays against a panel of targets. The Eurofins SafetyScreen44™ Panel, for instance, includes targets associated with known adverse drug reactions.

  • Data Analysis: The results are typically reported as a percentage of inhibition of radioligand binding or activity. A significant interaction is generally considered to be >50% inhibition at the tested concentration.

  • Follow-up Studies: For any identified "hits," dose-response curves should be generated to determine the IC50 or Ki value for the off-target interaction.

Protocol 2: In Vitro Measurement of Alanine Transaminase (ALT)

Objective: To quantify the potential hepatotoxic effect of this compound by measuring ALT release from cultured hepatocytes.

Materials:

  • Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

  • Cell culture medium

  • This compound stock solution

  • Commercial ALT assay kit (colorimetric or fluorescent)

  • Plate reader

Methodology:

  • Cell Culture: Plate hepatocytes in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • ALT Assay: Perform the ALT assay on the supernatant according to the manufacturer's instructions. This typically involves a two-step enzymatic reaction where the product of the first reaction, catalyzed by ALT, is used in a second reaction to produce a detectable signal.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the ALT activity (U/L) based on a standard curve. Compare the ALT levels in the this compound-treated wells to the vehicle control.

Protocol 3: Assessment of Mechanical Allodynia using the von Frey Test

Objective: To assess paresthesia-like symptoms in a rodent model by measuring the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying stiffness

  • Elevated mesh platform

  • Animal enclosures

Methodology:

  • Acclimation: Acclimate the animals to the testing environment and apparatus.

  • Dosing: Administer this compound or vehicle control to the animals.

  • Testing: Place the animal on the mesh platform. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Endpoint: Record the force at which the animal withdraws its paw. This is the paw withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle control groups. A lower threshold in the treated group suggests mechanical allodynia, a sensory feature of paresthesia.

Protocol 4: Assessment of Thermal Hyperalgesia using the Hot Plate Test

Objective: To assess paresthesia-like symptoms in a rodent model by measuring the latency to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Methodology:

  • Acclimation: Acclimate the animals to the testing room.

  • Dosing: Administer this compound or vehicle control.

  • Testing: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

  • Endpoint: Start the timer and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the withdrawal latencies between the this compound-treated and vehicle control groups. A shorter latency in the treated group suggests thermal hyperalgesia.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2) This compound->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux IP3_DAG IP3/DAG PLC->IP3_DAG Generates Off_Target_Workflow start Start: this compound Candidate in_silico In Silico Screening (e.g., target prediction, structural homology) start->in_silico in_vitro_panel In Vitro Off-Target Panel Screen (e.g., Eurofins SafetyScreen) start->in_vitro_panel in_silico->in_vitro_panel Guide panel selection hit_validation Hit Validation (Dose-response, functional assays) in_vitro_panel->hit_validation Identifies 'Hits' in_vivo_assessment In Vivo Assessment (Relevant animal models for observed phenotype) hit_validation->in_vivo_assessment Confirms physiological relevance risk_mitigation Risk Mitigation Strategy (e.g., chemical modification, formulation change) in_vivo_assessment->risk_mitigation Informs mitigation end End: Characterized Off-Target Profile risk_mitigation->end Mitigation_Logic cluster_problem Observed Off-Target Effect cluster_cause Identified Cause cluster_strategy Mitigation Strategy cluster_approach Experimental Approach off_target e.g., Paresthesia cause High Cmax due to rapid absorption off_target->cause Is caused by strategy Reduce Rate of Absorption cause->strategy Leads to approach1 Modified-Release Formulation strategy->approach1 Implement approach2 Fractionated Dosing strategy->approach2 Implement

References

Navigating Lesogaberan Formulation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation development of Lesogaberan, focusing on strategies to minimize its known adverse effects. This compound, a selective GABA-B receptor agonist, was investigated for the treatment of gastroesophageal reflux disease (GERD). While its development was halted due to efficacy findings, the formulation strategies employed to mitigate its side effects, primarily paresthesia and elevated liver enzymes, offer valuable insights for ongoing research and development of similar compounds.[1]

This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to assist researchers in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects associated with this compound, and what is the underlying mechanism?

A1: The most frequently reported adverse effects of this compound are paresthesia (a sensation of tingling, tickling, or numbness) and reversible elevations in alanine transaminase (ALT) levels, particularly at higher doses.[1] The paresthesia is thought to be related to the rate of drug absorption.[1] Rapid increases in plasma concentration of this compound likely lead to off-target effects or rapid receptor saturation, causing this sensory disturbance. The mechanism for elevated liver enzymes is not fully elucidated but appears to be dose-dependent.

Q2: How can formulation strategies mitigate the adverse effects of this compound?

A2: The primary strategy to minimize paresthesia is to control the rate of drug absorption through the development of modified-release (MR) formulations.[1] By slowing down the release of this compound from the dosage form, the peak plasma concentration (Cmax) is lowered and the time to reach Cmax (Tmax) is extended. This blunted pharmacokinetic profile helps to avoid the rapid spikes in drug concentration that are associated with the onset of paresthesia. For elevated liver enzymes, a careful dose-finding study and adherence to the lowest effective dose are crucial.

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for formulation development?

A3: While not definitively published for this compound, its structural analog and fellow GABA-B agonist, baclofen, is considered a BCS Class III drug (high solubility, low permeability). It is plausible that this compound also falls into this class. For BCS Class III drugs, the rate-limiting step for absorption is permeability across the intestinal wall. Formulation strategies for MR dosage forms of BCS Class III drugs often focus on maintaining the drug in a dissolved state in the gastrointestinal tract for a prolonged period to maximize the opportunity for absorption.

Troubleshooting Guide for this compound MR Formulation Experiments

This guide addresses specific issues that may arise during the development and testing of this compound modified-release formulations.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent in-vitro dissolution results between batches. 1. Variability in raw materials (e.g., polymer viscosity, particle size of this compound).2. Inconsistent manufacturing process parameters (e.g., compression force, granulation time).3. Issues with the dissolution test method itself (e.g., improper deaeration of media, vibration of the apparatus).1. Qualify raw material suppliers and establish tight specifications. Perform particle size analysis on each batch of API.2. Validate and standardize all manufacturing process parameters. Monitor critical parameters like tablet hardness and friability.3. Ensure the dissolution method is robust. Check for proper equipment calibration and adherence to the validated protocol.
Dose dumping observed in early time points of dissolution. 1. Inadequate polymer concentration or viscosity grade in the matrix.2. Formulation segregation during processing.3. Cracking or chipping of the tablet.1. Increase the concentration of the release-controlling polymer (e.g., HPMC) or use a higher viscosity grade.2. Optimize the blending process to ensure uniform distribution of the drug and excipients.3. Evaluate tablet hardness and friability. Adjust compression force as needed.
Slower than expected in-vivo absorption despite achieving the target in-vitro release profile. 1. The in-vitro dissolution method may not be biorelevant (i.e., does not accurately mimic in-vivo conditions).2. Regional differences in GI tract permeability affecting a low-permeability drug.3. Food effects altering GI transit time and physiology.1. Develop a more biorelevant dissolution method using media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).2. For BCS Class III drugs, absorption can be limited to the upper small intestine. Consider formulation strategies that promote retention in this region.3. Conduct food-effect bioavailability studies to understand the impact of food on drug absorption from the MR formulation.
High incidence of paresthesia in pre-clinical in-vivo studies with the MR formulation. 1. The release rate is still too rapid, leading to a Cmax that exceeds the threshold for this side effect.2. The formulation exhibits some degree of immediate-release component ("burst release").1. Further modify the formulation to achieve a slower release rate. This could involve increasing polymer concentration, using a higher viscosity polymer, or employing a coating technology.2. Analyze the initial phase of the dissolution profile to quantify and minimize any burst release.

Data Presentation

Table 1: Comparative Pharmacokinetics of Immediate-Release (IR) vs. Modified-Release (MR) this compound Formulations (Hypothetical Data Based on Known Principles)
FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Immediate-ReleaseHighShort (e.g., 1-2)Similar to MR
Modified-ReleaseLowerLonger (e.g., 4-6)Similar to IR

Note: This table illustrates the expected pharmacokinetic profile changes with an MR formulation. Actual values would be determined through clinical studies.

Table 2: Incidence of Key Adverse Effects with IR vs. MR this compound Formulations (Hypothetical Data)
Adverse EffectImmediate-Release FormulationModified-Release Formulation
ParesthesiaHigher IncidenceLower Incidence
Elevated ALTDose-dependentDose-dependent, potentially lower at equivalent therapeutic doses due to improved tolerability

Experimental Protocols

Protocol 1: Development of a this compound Modified-Release Matrix Tablet using Hydroxypropyl Methylcellulose (HPMC)

Objective: To formulate a 60 mg this compound MR tablet with a target in-vitro release profile of approximately 80% drug release in 8 hours.

Materials:

  • This compound (active pharmaceutical ingredient)

  • Hydroxypropyl Methylcellulose (HPMC) K100M (rate-controlling polymer)

  • Microcrystalline Cellulose (MCC) PH 101 (filler/binder)

  • Magnesium Stearate (lubricant)

Methodology (Direct Compression):

  • Sieving: Sieve all ingredients through a #40 mesh sieve to ensure uniformity.

  • Blending:

    • In a suitable blender, mix this compound and MCC for 10 minutes.

    • Add HPMC K100M to the blend and mix for another 15 minutes.

    • Add magnesium stearate and blend for a final 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Target tablet weight and hardness should be pre-determined based on initial trials.

  • In-vitro Dissolution Testing:

    • Apparatus: USP Apparatus II (Paddle)

    • Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.

    • Paddle Speed: 50 RPM

    • Temperature: 37 ± 0.5 °C

    • Sampling Times: 1, 2, 4, 6, 8, and 12 hours.

    • Analysis: Analyze the samples using a validated HPLC method.

Protocol 2: Troubleshooting In-Vitro Dissolution Failures

Objective: To identify the root cause of out-of-specification (OOS) dissolution results for a batch of this compound MR tablets.

Methodology:

  • Review of Batch Manufacturing Record: Scrutinize the manufacturing record for any deviations in raw material quantities, processing parameters (e.g., blending time, compression force), or in-process control results (e.g., tablet hardness, weight variation).

  • Physical Inspection of Tablets: Examine the tablets for any physical defects such as capping, lamination, or chipping.

  • Dissolution Apparatus and Method Verification:

    • Confirm that the dissolution apparatus is properly calibrated and leveled.

    • Verify that the dissolution medium was prepared correctly and properly deaerated.

    • Observe the hydrodynamic behavior of the tablets in the dissolution vessel. Note if tablets are sticking to the vessel or paddle, or if coning is occurring at the bottom.

  • Raw Material Testing: Re-test the API and critical excipients (especially HPMC) from the batch to ensure they meet specifications.

  • Comparative Dissolution Studies: If available, perform dissolution testing on a retain sample from a batch that met specifications, alongside the OOS batch, to confirm the failure.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling This compound This compound (Agonist) GABAB_Receptor GABA-B Receptor GABA-B1 GABA-B2 This compound->GABAB_Receptor:gb1 G_Protein Gi/o Protein (αβγ) GABAB_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel GIRK K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates

Caption: this compound activation of the GABA-B receptor signaling cascade.

Experimental Workflow for MR Tablet Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_testing Testing & Optimization cluster_scaleup Scale-up A API Characterization (Solubility, Stability) B Excipient Compatibility Studies A->B C Select Polymer and Excipients B->C D Determine Drug:Polymer Ratio C->D E Select Manufacturing Process (e.g., Direct Compression) D->E F Manufacture Pilot Batches E->F G In-vitro Dissolution Testing F->G H Analyze Results G->H I Optimize Formulation (Iterative Process) H->I Results meet target? No J Scale-up Manufacturing H->J Results meet target? Yes I->C K Stability Studies J->K L In-vivo Bioavailability Studies J->L

Caption: Iterative workflow for this compound MR tablet development.

References

Navigating the Discontinuation of Lesogaberan for GERD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Lesogaberan (AZD3355) for Gastroesophageal Reflux Disease (GERD) presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).[1][2][3] However, despite promising preclinical and early clinical data, its development was ultimately halted. This technical support center provides a detailed examination of the factors leading to this decision, offering valuable insights for researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound development for GERD?

A1: The primary reason for halting the development of this compound was the lack of clinically meaningful efficacy in Phase IIb clinical trials.[4][5] While the drug demonstrated some physiological effects consistent with its mechanism of action, these did not translate into a significant improvement in GERD symptoms for the target patient population—individuals with persistent symptoms despite proton pump inhibitor (PPI) therapy.

Q2: How did the clinical trial results for this compound compare to placebo?

A2: In a key Phase IIb study, this compound, when added to PPI therapy, showed only a marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not considered sufficient to justify further development.

Q3: What were the key adverse events observed during this compound clinical trials?

A3: While generally considered well-tolerated, some adverse events were reported. Notably, paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially linked to the rate of drug administration. Additionally, reversible elevations in alanine transaminase (ALT) levels were noted in a small percentage of patients.

Q4: What was the intended mechanism of action for this compound in treating GERD?

A4: this compound is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of the lower esophageal sphincter (LES).

Troubleshooting Unanticipated Experimental Results

Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.

  • Possible Cause: this compound's in-vivo efficacy may be influenced by factors not present in isolated cell systems, such as drug metabolism, distribution, and target engagement in a complex physiological environment. The drug was noted to have a terminal half-life of 11 to 13 hours and was primarily cleared renally after metabolism.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with physiological markers of target engagement (e.g., changes in LES pressure).

    • Bioavailability Assessment: Ensure the formulation and route of administration achieve adequate bioavailability. This compound was found to be rapidly and extensively absorbed orally.

    • Off-Target Effects: Investigate potential off-target effects that could counteract the desired therapeutic action.

Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.

  • Possible Cause: The rate of drug absorption and peak plasma concentration may be contributing to this adverse effect.

  • Troubleshooting Steps:

    • Formulation Modification: Experiment with modified-release formulations to slow the rate of absorption and reduce Cmax.

    • Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to maintain therapeutic levels while avoiding high peaks in plasma concentration.

    • Route of Administration: Explore alternative routes of administration that may offer a more favorable pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Potency and Selectivity

ParameterValueSpecies/System
EC50 8 nMHuman GABAB1a/2 transfected CHO cells
IC50 2 nMGABA binding displacement in rat brain membranes
Selectivity >600xFor GABAB over other receptors

Table 2: Clinical Efficacy in GERD Patients (Phase IIb Add-on to PPI)

Treatment Group (twice daily)Responder Rate (%)p-value vs. Placebo (one-sided)
Placebo 17.9-
This compound 60 mg 20.9Not Significant
This compound 120 mg 25.6Not Significant
This compound 180 mg 23.5Not Significant
This compound 240 mg 26.2< 0.1

Table 3: Physiological Effects in GERD Patients

ParameterEffect of this compound (65mg BID) vs. Placebo
Transient Lower Esophageal Sphincter Relaxations (TLESRs) 25% reduction
Lower Esophageal Sphincter (LES) Pressure 28% increase
Reflux Episodes (post-prandial) 47% reduction

Experimental Protocols

1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES Pressure

  • Objective: To assess the pharmacodynamic effect of this compound on esophageal motor function.

  • Methodology:

    • Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter is placed transnasally, with sensors positioned across the esophagogastric junction.

    • Baseline Recording: A baseline recording of LES pressure and esophageal motility is obtained for a standardized period.

    • Drug Administration: A single dose of this compound or placebo is administered.

    • Standardized Meal: A standardized meal is given to provoke TLESRs.

    • Post-Dose Recording: Manometric recordings are continued for a defined postprandial period (e.g., 3 hours).

    • Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES pressure is calculated.

2. Ambulatory Impedance-pH Monitoring

  • Objective: To quantify the number and nature of reflux episodes over a 24-hour period.

  • Methodology:

    • Catheter Placement: A combined impedance-pH monitoring catheter is placed transnasally, with the pH electrode positioned 5 cm above the manometrically located LES.

    • 24-Hour Recording: Patients go about their daily activities while the device records esophageal pH and impedance changes.

    • Data Analysis: Reflux events are identified by a drop in impedance, and are classified as acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of reflux episodes and the esophageal acid exposure time are calculated.

Visualizations

Lesogaberan_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Lower Esophageal Sphincter (LES) Muscle Cell This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds and Activates Ca_channel Ca²⁺ Channel GABAB_R->Ca_channel Inhibits Contraction Increased LES Tone (Contraction) GABAB_R->Contraction Leads to increased tone Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle Influx required for neurotransmitter release Relaxation LES Relaxation (TLESR) Vesicle->Relaxation Neurotransmitter release causes relaxation

Caption: this compound's mechanism of action on the lower esophageal sphincter.

Lesogaberan_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (4 weeks) cluster_assessment Efficacy & Safety Assessment Patient_Pool GERD Patients with Partial Response to PPIs Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Criteria Randomization Double-Blind Randomization Inclusion_Criteria->Randomization Placebo Placebo + PPI Randomization->Placebo Lesogaberan_60 This compound 60mg + PPI Randomization->Lesogaberan_60 Lesogaberan_120 This compound 120mg + PPI Randomization->Lesogaberan_120 Lesogaberan_180 This compound 180mg + PPI Randomization->Lesogaberan_180 Lesogaberan_240 This compound 240mg + PPI Randomization->Lesogaberan_240 Primary_Endpoint Primary Endpoint: Symptom Response Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Physiological Measures Placebo->Secondary_Endpoints Safety_Monitoring Adverse Event Monitoring Placebo->Safety_Monitoring Lesogaberan_60->Primary_Endpoint Lesogaberan_60->Secondary_Endpoints Lesogaberan_60->Safety_Monitoring Lesogaberan_120->Primary_Endpoint Lesogaberan_120->Secondary_Endpoints Lesogaberan_120->Safety_Monitoring Lesogaberan_180->Primary_Endpoint Lesogaberan_180->Secondary_Endpoints Lesogaberan_180->Safety_Monitoring Lesogaberan_240->Primary_Endpoint Lesogaberan_240->Secondary_Endpoints Lesogaberan_240->Safety_Monitoring

Caption: Workflow of the Phase IIb clinical trial for this compound.

Decision_Pathway_Halt Start Start: Promising Preclinical Data Phase1 Phase I Trials: Good Safety & Tolerability Start->Phase1 Phase2a Phase IIa Trials: Proof of Concept Established (Physiological Effects) Phase1->Phase2a Phase2b Phase IIb Trials: Efficacy in Target Population Phase2a->Phase2b Efficacy_Met Clinically Meaningful Efficacy? Phase2b->Efficacy_Met Yes Yes Efficacy_Met->Yes Marginal Improvement No No Efficacy_Met->No Not Clinically Meaningful Proceed Proceed to Phase III Halt Halt Development for GERD No->Halt

Caption: Decision pathway leading to the discontinuation of this compound for GERD.

References

Technical Support Center: Understanding the Modest Clinical Efficacy of Lesogaberan in GERD Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of Lesogaberan, a selective GABAB receptor agonist, and a detailed analysis of its modest clinical efficacy in treating Gastroesophageal Reflux Disease (GERD). This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of key clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABAB) receptor.[1][2] Its therapeutic rationale in GERD is based on its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), which are a primary cause of reflux events.[3][4] By activating GABAB receptors, this compound was expected to reduce the frequency of TLESRs and consequently decrease the number of reflux episodes.[4] It was designed to be peripherally acting to minimize the central nervous system side effects associated with other GABAB agonists like baclofen.

Q2: Why was the clinical efficacy of this compound in GERD trials considered modest?

A2: Despite demonstrating a statistically significant reduction in TLESRs and reflux events in early trials, the symptomatic improvement in patients with GERD who were partially responsive to proton pump inhibitor (PPI) therapy was only marginally better than placebo in a large Phase IIb clinical trial (NCT01005251). In this study, only the highest dose of 240 mg twice daily showed a statistically significant, yet small, increase in the proportion of responders compared to placebo. This modest clinical benefit was deemed insufficient to warrant further development for this indication, leading to the discontinuation of the program.

Q3: What were the key quantitative outcomes of the main this compound clinical trials?

A3: The key outcomes are summarized in the tables below, presenting data from preclinical studies, Phase I, and Phase II trials.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Dogs
ParameterVehicle ControlThis compound (7 µmol/kg)Baclofen (2.8 µmol/kg)
Number of Reflux Episodes / 24h 10.7 (± 0.5)4.6 (± 0.4)6.4 (± 0.6)
Acid Exposure Time (min) / 24h 51.2 (± 4.5)23.6 (± 3.8)35.4 (± 6.5)
TLESRs Inhibition -~50% at 3mg/kg-
Data sourced from preclinical studies in dogs.
Table 2: Efficacy of this compound in Healthy Volunteers (Phase I)
ParameterPlaceboThis compound (0.8 mg/kg)Baclofen (40 mg)
Reduction in TLESRs -36%Comparable to this compound
Increase in LES Pressure -39%Comparable to this compound
Reduction in Acid Reflux Episodes -SignificantComparable to this compound
Data from a single-dose, crossover study in healthy male subjects.
Table 3: Efficacy of this compound in GERD Patients (Phase IIa)
ParameterPlaceboThis compound (65 mg BID)
Reduction in TLESRs (postprandial) -25%
Increase in LES Pressure (postprandial) -28%
Reduction in Reflux Events / 24h -~35%
Data from a randomized, double-blind, placebo-controlled, crossover study in patients with reflux symptoms despite PPI treatment.
Table 4: Symptom Response in PPI Partial Responders (Phase IIb - NCT01005251)
Treatment Group (add-on to PPI)Responder Rate (%)
Placebo 17.9
This compound 60 mg BID 20.9
This compound 120 mg BID 25.6
This compound 180 mg BID 23.5
This compound 240 mg BID 26.2
Response was defined as having ≥ 3 additional days per week with not more than mild GERD symptoms compared with baseline, measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

Experimental Protocols & Troubleshooting Guides

Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs)

Methodology:

High-resolution manometry (HRM) is the standard for assessing esophageal motor function, including TLESRs.

  • Patient Preparation: Patients should fast for at least 6 hours for solids and 2 hours for liquids before the procedure. Medications that could affect esophageal motility should be discontinued if possible.

  • Catheter Placement: A high-resolution manometry catheter with closely spaced pressure sensors is passed transnasally into the esophagus. The catheter is positioned to span from the pharynx to the stomach.

  • Data Acquisition: After a period of acclimatization, baseline LES pressure is recorded. To induce TLESRs, a standardized meal is often given, followed by a postprandial observation period of 1-3 hours. In preclinical studies with dogs, gastric distension is induced by insufflation of air or infusion of a liquid nutrient into the stomach.

  • TLESR Identification: TLESRs are identified by a rapid and sustained drop in LES pressure to the level of intragastric pressure, not triggered by a swallow, and lasting longer than 10 seconds.

Troubleshooting:

  • Issue: Difficulty in distinguishing TLESRs from swallow-induced LES relaxations.

    • Solution: Ensure simultaneous recording of pharyngeal pressure to identify swallows. TLESRs are by definition not preceded by a pharyngeal contraction.

  • Issue: Low rate of spontaneous TLESRs.

    • Solution: Use provocative maneuvers such as a standardized meal or gastric distension to increase the yield of TLESRs. In canine models, intragastric infusion of an acidified liquid nutrient followed by air insufflation is an effective stimulus.

24-Hour Ambulatory Impedance-pH Monitoring

Methodology:

This technique measures both acid and non-acid reflux episodes over a 24-hour period.

  • Catheter Placement: A thin catheter with multiple impedance and pH sensors is introduced transnasally and positioned with the pH sensor approximately 5 cm above the upper border of the LES, as determined by manometry.

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. Patients are instructed to maintain a diary of symptoms, meals, and sleep periods.

  • Data Analysis: Reflux episodes are detected by a retrograde drop in impedance. A pH drop to below 4 classifies the reflux as acidic. The total number of reflux episodes, the percentage of time the esophagus is exposed to acid, and the correlation between symptoms and reflux events (Symptom Association Probability) are calculated.

Troubleshooting:

  • Issue: Inaccurate symptom-reflux correlation.

    • Solution: Emphasize the importance of meticulous diary keeping to the patient. Ensure they press the event marker on the data logger promptly when a symptom occurs.

  • Issue: Catheter displacement.

    • Solution: Secure the catheter firmly at the nose. Verify the final catheter position with an X-ray if there is any doubt.

Symptom Assessment using the Reflux Symptom Questionnaire electronic Diary (RESQ-eD)

Methodology:

The RESQ-eD is a patient-reported outcome instrument used in clinical trials to assess the frequency and severity of GERD symptoms.

  • Administration: Patients are provided with an electronic diary device and are prompted to answer a series of questions about their reflux symptoms over the preceding 24 hours.

  • Questionnaire Content: The RESQ-eD consists of 13 items covering four domains: Heartburn, Regurgitation, Hoarseness/cough/difficulty swallowing, and Burping. Symptom severity is typically rated on a Likert scale.

  • Data Analysis: The primary endpoint in the this compound Phase IIb trial was the "responder rate," defined as the percentage of patients experiencing at least three additional days per week with no more than mild symptoms compared to their baseline.

Troubleshooting:

  • Issue: Poor patient compliance with daily diary entries.

    • Solution: Utilize electronic diaries with built-in reminders and time-stamped entries to improve compliance and data quality. Provide thorough patient training on the use of the device.

  • Issue: Subjectivity of patient-reported outcomes.

    • Solution: While inherent, the impact of subjectivity can be minimized by using a validated and reliable instrument like the RESQ-eD and by having a sufficiently large sample size in clinical trials.

Visualizations

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx decreased K_ion K+ K_channel->K_ion Efflux increased This compound This compound (Agonist) This compound->GABAB_R Binds ATP ATP Cellular_Response Reduced Neuronal Excitability & Inhibition of TLESRs cAMP->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (Randomized, Double-Blind) cluster_followup Follow-up Assessment Screening Inclusion/Exclusion Criteria Met (e.g., GERD symptoms despite PPI) Baseline_Manometry High-Resolution Manometry (Assess LES function) Screening->Baseline_Manometry Baseline_pH 24h Impedance-pH Monitoring (Quantify reflux events) Baseline_Manometry->Baseline_pH Baseline_Symptoms RESQ-eD (Symptom severity/frequency) Baseline_pH->Baseline_Symptoms Randomization Randomization Baseline_Symptoms->Randomization Drug_Admin This compound Dosing (e.g., 60, 120, 180, 240 mg BID) Randomization->Drug_Admin Placebo_Admin Placebo Randomization->Placebo_Admin Followup_pH Repeat 24h Impedance-pH Monitoring Drug_Admin->Followup_pH Followup_Symptoms Daily RESQ-eD Drug_Admin->Followup_Symptoms Placebo_Admin->Followup_pH Placebo_Admin->Followup_Symptoms

Caption: Clinical Trial Experimental Workflow.

References

Validation & Comparative

Comparative analysis of Lesogaberan and Baclofen

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Lesogaberan and Baclofen for Researchers and Drug Development Professionals

An in-depth examination of two prominent GABA-B receptor agonists, this compound and Baclofen, this guide offers a comparative analysis of their pharmacological profiles, efficacy, and safety, supported by experimental data and detailed methodologies.

Introduction

This compound and Baclofen are both agonists of the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory receptor in the nervous system. While Baclofen has been a long-standing therapeutic for muscle spasticity, its potential in treating gastroesophageal reflux disease (GERD) has been explored due to its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[1][2][3] However, its clinical utility in GERD is often hampered by central nervous system (CNS) side effects.[4] this compound was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing these CNS effects while retaining efficacy in managing GERD.[4] This guide provides a detailed comparative analysis of these two compounds to inform researchers and drug development professionals.

Chemical Structures and Mechanism of Action

Both this compound and Baclofen are analogues of the endogenous neurotransmitter GABA. Their primary mechanism of action involves binding to and activating GABA-B receptors, which are G-protein coupled receptors.

Baclofen is a racemic mixture, with the (R)-(-)-enantiomer being significantly more active. Its chemical structure is 4-amino-3-(4-chlorophenyl)butanoic acid.

This compound , with the chemical name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, was designed to have a high affinity for the GABA-B receptor and limited penetration across the blood-brain barrier.

Activation of the GABA-B receptor by either agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. This is achieved through the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels, which results in hyperpolarization of the cell membrane and reduced neurotransmitter release.

GABA_B_Signaling_Pathway Agonist This compound or Baclofen GABA_B_R_pre GABA_B_R_pre Agonist->GABA_B_R_pre GABA_B_R_post GABA_B_R_post Agonist->GABA_B_R_post

Comparative Pharmacological Data

A summary of the key pharmacological parameters for this compound and Baclofen is presented below.

ParameterThis compoundBaclofenReference(s)
Target GABA-B Receptor AgonistGABA-B Receptor Agonist
Binding Affinity (Ki) 5.1 nM (rat brain membranes)>200 nM (rat brain membranes)
Potency (EC50) 8.6 nM (human recombinant GABA-B receptors)~750 nM (racemic, human recombinant GABA-B receptors)
Primary Indication Investigational for GERDSpasticity
CNS Penetration LimitedReadily crosses the blood-brain barrier

Efficacy in Gastroesophageal Reflux Disease (GERD)

Both this compound and Baclofen have been evaluated for their ability to reduce TLESRs and reflux episodes in patients with GERD.

Efficacy EndpointThis compoundBaclofenReference(s)
Reduction in TLESRs 25% reduction (65 mg twice daily)Significant reduction (40 mg single dose)
Reduction in Reflux Episodes ~35% reduction (65 mg twice daily)Significant reduction
Increase in LES Pressure 28% increase (65 mg twice daily)No significant change in some studies

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and Baclofen differ significantly, which influences their clinical application and side effect profiles.

Pharmacokinetic ParameterThis compoundBaclofenReference(s)
Bioavailability HighVariable
Time to Peak Plasma Concentration (Tmax) 1-2 hours2-3 hours
Plasma Protein Binding Low~30%
Elimination Half-life 11-13 hours3-4 hours
Metabolism MetabolizedPrimarily excreted unchanged
Excretion Primarily renalPrimarily renal

Safety and Tolerability

A key differentiator between this compound and Baclofen is their side effect profile, largely attributed to differences in CNS penetration.

Adverse EventsThis compoundBaclofenReference(s)
Common CNS Effects Paresthesia (transient)Drowsiness, dizziness, confusion
Other Common Effects HeadacheNausea, constipation
Serious Adverse Events Reversible elevated alanine transaminase levels (rare)Seizures upon abrupt withdrawal

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are outlined below.

Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs)

Objective: To quantify the frequency of TLESRs in response to treatment with a GABA-B agonist.

Methodology: High-resolution manometry (HRM) is the standard technique for identifying and quantifying TLESRs.

Procedure:

  • Patient Preparation: Patients fast for a designated period (e.g., 8 hours) before the study. Any medications that could interfere with esophageal motility are discontinued.

  • Catheter Placement: A high-resolution manometry catheter with closely spaced pressure sensors is passed transnasally and positioned to span from the pharynx to the stomach.

  • Baseline Recording: A baseline recording of at least 20 minutes is obtained to assess resting lower esophageal sphincter (LES) pressure and esophageal motility.

  • Standardized Meal: Patients consume a standardized meal to induce TLESRs.

  • Postprandial Recording: Manometric recordings are continued for a postprandial period, typically 2-3 hours.

  • Data Analysis: TLESRs are identified based on established criteria, including:

    • Abrupt drop in LES pressure to a nadir of ≤2 mmHg.

    • Duration of LES relaxation >10 seconds.

    • Absence of a preceding swallow.

    • Common cavity phenomenon (equalization of esophageal and gastric pressure).

  • Treatment Protocol: In a clinical trial setting, patients would receive either the investigational drug (this compound or Baclofen) or a placebo before the standardized meal, and the frequency of TLESRs is compared between treatment groups.

TLESR_Measurement_Workflow Start Patient Preparation (Fasting, Medication Hold) Catheter HRM Catheter Placement Start->Catheter Baseline Baseline Recording (20 min) Catheter->Baseline Treatment Administer Drug or Placebo Baseline->Treatment Meal Standardized Meal Treatment->Meal Postprandial Postprandial Recording (2-3 hours) Meal->Postprandial Analysis Data Analysis (Identify TLESRs) Postprandial->Analysis End Compare Treatment Groups Analysis->End

Assessment of CNS Side Effects

Objective: To systematically evaluate and compare the CNS side effects of this compound and Baclofen.

Methodology: A combination of validated questionnaires and objective tests are used to assess CNS-related adverse events in a controlled clinical trial setting.

Procedure:

  • Patient Population: A cohort of healthy volunteers or patients is enrolled in a randomized, double-blind, placebo-controlled trial.

  • Treatment Arms: Participants are randomized to receive this compound, Baclofen, or a placebo.

  • Data Collection:

    • Adverse Event Reporting: Spontaneously reported adverse events are recorded throughout the study.

    • Validated Questionnaires: Standardized questionnaires are administered at baseline and at specified time points after drug administration. Examples include:

      • Visual Analog Scales (VAS) for drowsiness, dizziness, and confusion.

      • Stanford Sleepiness Scale (SSS).

      • Bond-Lader Visual Analogue Scale for mood and alertness.

    • Psychomotor Testing: Objective measures of cognitive and motor function are performed. Examples include:

      • Choice Reaction Time tests.

      • Digit Symbol Substitution Test (DSST).

      • Postural stability tests (e.g., body sway).

  • Data Analysis: The incidence, severity, and duration of CNS side effects are compared between the treatment groups. Statistical analyses are performed to determine significant differences.

Conclusion

This compound and Baclofen are both effective GABA-B receptor agonists with demonstrated efficacy in reducing TLESRs and reflux episodes. However, their distinct pharmacological and pharmacokinetic profiles lead to significant differences in their clinical applicability. This compound's high affinity for the GABA-B receptor and limited CNS penetration position it as a potentially safer alternative to Baclofen for the treatment of GERD, with a reduced burden of CNS side effects. In contrast, Baclofen's established role in managing spasticity is a testament to its central action. The choice between these agents in a research or clinical development context will depend on the desired therapeutic target and the acceptable safety margin. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other GABA-B receptor modulators.

References

Efficacy of Lesogaberan Versus Other GABA-B Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) are the standard treatment, a significant number of patients experience persistent symptoms. Transient lower esophageal sphincter relaxations (TLESRs) are a primary mechanism underlying GERD, making the gamma-aminobutyric acid type B (GABA-B) receptor a key therapeutic target. GABA-B receptor agonists modulate the release of neurotransmitters that control LES pressure and TLESRs. This guide provides a comparative analysis of the efficacy of Lesogaberan, a novel GABA-B agonist, against other agonists such as Baclofen and Arbaclofen placarbil, supported by experimental data and detailed methodologies.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the inhibition of TLESRs. The binding of an agonist, such as this compound, to the GABA-B receptor triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit inhibits presynaptic voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release involved in triggering TLESRs. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.

GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA-B Agonist GABA-B Agonist GABA-B Receptor GABA-B Receptor GABA-B Agonist->GABA-B Receptor Binds G-protein (αi/o, βγ) G-protein (αi/o, βγ) GABA-B Receptor->G-protein (αi/o, βγ) Activates Gαi/o Gαi/o G-protein (αi/o, βγ)->Gαi/o Gβγ Gβγ G-protein (αi/o, βγ)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel Gβγ->Ca2+ Channel Inhibits GIRK Channel GIRK Channel Gβγ->GIRK Channel Activates ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP ↓ Ca2+ influx ↓ Ca2+ influx Ca2+ Channel->↓ Ca2+ influx ↑ K+ efflux (Hyperpolarization) ↑ K+ efflux (Hyperpolarization) GIRK Channel->↑ K+ efflux (Hyperpolarization) ↓ Neurotransmitter Release ↓ Neurotransmitter Release ↓ Ca2+ influx->↓ Neurotransmitter Release ↑ K+ efflux (Hyperpolarization)->↓ Neurotransmitter Release ↓ TLESRs ↓ TLESRs ↓ Neurotransmitter Release->↓ TLESRs

Diagram 1: GABA-B Receptor Signaling Pathway in the context of GERD.

Comparative Efficacy Data

The following tables summarize the quantitative data from various clinical trials investigating the efficacy of this compound, Baclofen, and Arbaclofen placarbil in the treatment of GERD. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in a single trial.

Table 1: Efficacy of this compound in GERD Patients
EndpointPlaceboThis compound (60 mg BID)This compound (120 mg BID)This compound (180 mg BID)This compound (240 mg BID)Source
Responder Rate (%) 17.920.925.623.526.2[1]
Response defined as ≥3 additional days/week with no more than mild GERD symptoms compared to baseline.
Table 2: Efficacy of Baclofen in GERD Patients
EndpointPlaceboBaclofen (10 mg TID)Baclofen (20 mg TID)Baclofen (40 mg single dose)Source
Reduction in Reflux Episodes (%) --->60[2]
Reduction in TLESRs (per hour) 5.7 (median)--2.2 (median)[2]
Improvement in Overall Symptom Score WorsenedSignificantly improved (p=0.004)--[3]
Reduction in Upright Reflux (%) No significant changeSignificant decrease (p=0.016)--[3]
Table 3: Efficacy of Arbaclofen Placarbil in GERD Patients
EndpointPlaceboArbaclofen Placarbil (20 mg QD)Arbaclofen Placarbil (40 mg QD)Arbaclofen Placarbil (20 mg BID)Arbaclofen Placarbil (30 mg BID)Source
% Change in Weekly Heartburn Events (Primary Analysis) Not statistically different from Arbaclofen PlacarbilNot statistically different from placeboNot statistically different from placeboNot statistically different from placeboNot statistically different from placebo
% Reduction in Weekly Heartburn Events (PPI-Responsive Subgroup) -Greater than placebo (p<0.05)Greater than placebo (p<0.05)Greater than placebo (p<0.05)Greater than placebo (p<0.05)
Reduction in Reflux Episodes over 12h (%) ----17 (mean reduction)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of GABA-B receptor agonists for GERD.

High-Resolution Esophageal Manometry (HREM)

Objective: To assess the motor function of the esophagus and the lower esophageal sphincter (LES).

Procedure:

  • Patient Preparation: Patients fast for at least 6 hours prior to the procedure. Topical anesthetic is applied to the nostril and pharynx.

  • Catheter Placement: A high-resolution manometry catheter with pressure sensors spaced at 1-2 cm intervals is passed transnasally into the esophagus and positioned to span from the pharynx to the stomach.

  • Acclimation and Baseline: A brief period is allowed for the patient to acclimate to the catheter, followed by a 30-second recording of resting esophageal and LES pressures.

  • Swallow Protocol: The patient performs a series of 10 wet swallows (5 ml of water each) in the supine position. Additional provocative tests, such as multiple rapid swallows or a solid test meal, may be performed.

  • Data Analysis: The recorded pressure data is used to generate esophageal pressure topography plots. Key metrics analyzed include integrated relaxation pressure (IRP) of the LES, distal contractile integral (DCI) to assess peristaltic vigor, and distal latency (DL) to assess premature contractions.

HREM_Workflow Patient Preparation Patient Preparation Catheter Insertion Catheter Insertion Patient Preparation->Catheter Insertion Baseline Recording Baseline Recording Catheter Insertion->Baseline Recording Swallow Protocol Swallow Protocol Baseline Recording->Swallow Protocol Data Acquisition Data Acquisition Swallow Protocol->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Diagnosis Diagnosis Data Analysis->Diagnosis

Diagram 2: High-Resolution Esophageal Manometry (HREM) Workflow.
24-Hour Ambulatory Impedance-pH Monitoring

Objective: To quantify the frequency and duration of acid and non-acid reflux episodes and to correlate these episodes with patient-reported symptoms.

Procedure:

  • Patient Preparation: Patients are typically instructed to cease PPIs and other acid-suppressing medications for a specific period before the test. They should also avoid eating or drinking for 4-6 hours prior to catheter placement.

  • Catheter Placement: A thin, flexible catheter with multiple impedance electrodes and one or more pH sensors is passed through the nose into the esophagus. The distal pH sensor is positioned 5 cm above the upper border of the LES, as determined by a prior manometry study.

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. Patients are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced, pressing an event marker on the data logger when symptoms occur.

  • Data Analysis: The recorded data is downloaded and analyzed to determine the total number of reflux episodes (both acid and non-acid), the percentage of time the esophageal pH is below 4 (acid exposure time), and the correlation between reflux events and symptoms using metrics like the Symptom Association Probability (SAP).

Impedance_pH_Workflow Patient Preparation & Medication Washout Patient Preparation & Medication Washout Catheter Placement Catheter Placement Patient Preparation & Medication Washout->Catheter Placement 24-Hour Data & Symptom Recording 24-Hour Data & Symptom Recording Catheter Placement->24-Hour Data & Symptom Recording Catheter Removal Catheter Removal 24-Hour Data & Symptom Recording->Catheter Removal Data Download & Analysis Data Download & Analysis Catheter Removal->Data Download & Analysis Correlation of Reflux & Symptoms Correlation of Reflux & Symptoms Data Download & Analysis->Correlation of Reflux & Symptoms Diagnostic Report Diagnostic Report Correlation of Reflux & Symptoms->Diagnostic Report

Diagram 3: 24-Hour Ambulatory Impedance-pH Monitoring Workflow.

Discussion and Conclusion

The available data suggests that GABA-B receptor agonists can be effective in reducing reflux episodes and TLESRs. This compound demonstrated a modest, dose-dependent improvement in GERD symptoms in patients partially responsive to PPIs. Baclofen has shown significant reductions in both reflux episodes and TLESRs, along with symptomatic improvement. However, its clinical utility is often limited by central nervous system side effects. Arbaclofen placarbil, a prodrug of R-baclofen, did not show superiority over placebo in primary analyses of heartburn events in a broad population of GERD patients, although a sub-group of patients previously responsive to PPIs did show a significant reduction in heartburn.

The development of peripherally acting GABA-B agonists like this compound was aimed at minimizing the CNS side effects associated with Baclofen. While this compound showed a favorable safety profile, its efficacy was found to be only marginally superior to placebo in large clinical trials, leading to the discontinuation of its development for GERD.

Future research in this area may focus on identifying patient subgroups who are most likely to respond to GABA-B agonist therapy. A better understanding of the complex pathophysiology of GERD and the development of more targeted therapies are crucial for improving the management of patients with persistent reflux symptoms. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel therapeutic agents in this class.

References

A Comparative Analysis of Lesogaberan for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lesogaberan, a selective GABA-B receptor agonist, with other therapeutic options for Gastroesophageal Reflux Disease (GERD), primarily focusing on its role as an add-on therapy for patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs). The information is compiled from clinical trial data to support research and development in the field of gastroenterology.

Mechanism of Action and Therapeutic Rationale

This compound (AZD3355) is a peripherally acting GABA-B receptor agonist designed to target a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).[1][2][3] Unlike traditional acid-suppressive therapies such as PPIs, this compound aims to reduce the frequency of reflux events themselves. By activating GABA-B receptors, it inhibits the efferent nerves that trigger TLESRs, thereby strengthening the barrier function of the lower esophageal sphincter (LES).[4][5] This mechanism is shared with baclofen, another GABA-B agonist; however, this compound was specifically developed to have limited central nervous system penetration, with the goal of reducing the CNS-related side effects associated with baclofen.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector (LES Muscle) This compound This compound / Baclofen GABAB_R GABA-B Receptor This compound->GABAB_R activates Ca_channel Ca2+ Channel GABAB_R->Ca_channel inhibits Vesicle Neurotransmitter Vesicles (e.g., ACh, CGRP) Ca_channel->Vesicle prevents fusion Release Reduced Neurotransmitter Release Vesicle->Release TLESR Transient Lower Esophageal Sphincter Relaxation (TLESR) Release->TLESR reduces LES_Pressure Increased LES Pressure Release->LES_Pressure contributes to

Caption: Signaling pathway of this compound in reducing TLESRs.

Head-to-Head Clinical Trial Data

Clinical research on this compound has primarily focused on its efficacy as an add-on therapy in patients who are partially responsive to PPIs. The pivotal study in this context is a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT01005251).

Efficacy of this compound as Add-on Therapy to PPIs

The primary endpoint of this study was the proportion of patients experiencing a therapeutic response, defined as having at least three additional days per week with no more than mild GERD symptoms compared to baseline.

Treatment Group (in addition to PPI)Dose (twice daily)Number of PatientsResponder Rate (%)p-value vs. Placebo (one-sided)
Placebo--17.9%-
This compound60 mg-20.9%NS
This compound120 mg-25.6%NS
This compound180 mg-23.5%NS
This compound240 mg-26.2%< 0.1
Data sourced from a Phase IIb clinical trial.
NS: Not Significant

While a statistically significant difference was observed at the highest dose (240 mg), the absolute increase in responder rate compared to placebo was modest.

Effects on Esophageal Physiology

Earlier studies provided insights into the physiological effects of this compound on esophageal function in GERD patients already on PPI therapy.

ParameterTreatment (65 mg BID)Outcome vs. Placebo
Number of Reflux Events (24h)This compound~35% reduction
Number of TLESRs (3h postprandial)This compound25% reduction
Lower Esophageal Sphincter (LES) PressureThis compound28% increase
Data from a randomized, double-blind, placebo-controlled, crossover study.

Experimental Protocols

Phase IIb Efficacy and Safety Study (NCT01005251)
  • Study Design : A randomized, double-blind, placebo-controlled, multi-center, parallel-group study.

  • Participant Population : 661 patients with a history of GERD for at least 6 months and a partial response to at least 4 weeks of stable, optimized PPI therapy.

  • Intervention : Patients were randomized to receive one of four doses of this compound (60, 120, 180, or 240 mg twice daily) or a placebo, as an add-on to their ongoing PPI treatment for 4 weeks.

  • Primary Outcome Measures : The primary efficacy endpoint was the proportion of responders, defined as patients reporting an average of three or more additional days per week with no more than mild GERD symptoms during the treatment period compared to baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

  • Secondary Outcome Measures : Assessment of individual GERD symptoms (e.g., heartburn, regurgitation, burping), safety, and tolerability.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (GERD diagnosis, partial PPI response) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Symptom Assessment (e.g., RESQ-eD) Enrollment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (PPI + Placebo) Randomization->GroupA 1 GroupB Group B (PPI + this compound Dose 1) Randomization->GroupB 2 GroupC Group C (PPI + this compound Dose 2) Randomization->GroupC 3 GroupD ... Randomization->GroupD n Treatment 4-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment GroupD->Treatment FollowUp Weekly Symptom Monitoring Treatment->FollowUp Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Treatment->Endpoint FollowUp->Treatment Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Workflow of a typical GERD add-on therapy clinical trial.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most frequently reported adverse events included headache and paresthesia. A noteworthy safety finding was the occurrence of reversible elevated alanine transaminase (ALT) levels in a small number of patients receiving this compound, which resolved after discontinuation of the treatment.

Comparison with Other GERD Treatments

  • vs. PPIs (Monotherapy) : this compound was studied as an add-on to PPIs, not as a replacement. This positions it as a potential second-line agent for the 20-30% of GERD patients who do not fully respond to PPIs alone. The rationale is to address a different underlying mechanism (TLESRs) that is not targeted by acid suppression.

  • vs. Baclofen : Baclofen, another GABA-B agonist, has demonstrated efficacy in reducing TLESRs and reflux episodes. However, its clinical utility is often limited by central nervous system side effects such as drowsiness and dizziness. This compound was developed to be a peripherally acting agent to circumvent these CNS effects, although direct comparative trials are lacking.

Summary and Future Directions

This compound demonstrated a statistically significant, albeit modest, improvement in GERD symptoms when used as an add-on therapy to PPIs in patients with incomplete symptom control. Its mechanism of reducing TLESRs and increasing LES pressure is well-documented. However, the development of this compound was ultimately halted, reportedly due to the modest efficacy results.

For drug development professionals, the experience with this compound underscores the challenge of treating the PPI-refractory GERD population. While targeting TLESRs remains a valid therapeutic strategy, future agents may need to demonstrate a more substantial clinical benefit to be considered a viable treatment option. The data from this compound trials provide valuable benchmarks for the development of novel non-acid-suppressive therapies for GERD.

References

A Comparative Analysis of Lesogaberan and Other GABA-B Receptor Agonists in Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Lesogaberan, a selective GABA-B receptor agonist, by comparing its performance against other relevant compounds, namely Baclofen and its R-enantiomer, Arbaclofen. The data presented herein is compiled from various preclinical and clinical studies to offer an objective comparison of their efficacy, receptor affinity, and physiological effects relevant to the treatment of Gastroesophageal Reflux Disease (GERD).

At a Glance: Comparative Efficacy and Receptor Affinity

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the data is collated from different studies, and direct head-to-head comparisons in a single study for all three compounds are limited.

CompoundTarget ReceptorPotency (EC50/ED50)Receptor Affinity (Ki)
This compound GABA-B8.6 nM (human recombinant GABA-B receptors)[1][2]5.1 nM (rat GABA-B), 1.4 µM (rat GABA-A)[1][2]
Baclofen (racemic) GABA-BED50 of 1.0 µmol/kg (i.v. in dogs for TLESR inhibition)[3]Not explicitly found in a comparable format
Arbaclofen (R-baclofen) GABA-B~5-fold greater potency than racemic baclofen100- to 1000-fold greater specificity for GABA-B receptor compared to S-enantiomer

Table 1: In Vitro Receptor Affinity and Potency of GABA-B Agonists. This table provides a summary of the potency and receptor binding affinity for this compound, Baclofen, and Arbaclofen.

CompoundEffect on Transient Lower Esophageal Sphincter Relaxations (TLESRs)Effect on Lower Esophageal Sphincter (LES) PressureClinical Outcome in GERD
This compound 36% reduction in healthy volunteers (0.8 mg/kg)39% increase in healthy volunteers (0.8 mg/kg)Marginally superior to placebo; development halted
Baclofen (racemic) ~40-60% reduction in healthy volunteers and GERD patientsIncreased postprandial LES pressureEffective in reducing reflux, but limited by CNS side effects
Arbaclofen Placarbil Not significantly different from placebo in a 4-week studyNot explicitly detailed in comparative studiesNot superior to placebo; development for GERD halted

Table 2: In Vivo Physiological Effects and Clinical Outcomes in GERD. This table compares the effects of this compound, Baclofen, and Arbaclofen on key physiological parameters in GERD and their ultimate clinical trial outcomes.

Signaling Pathway and Mechanism of Action

This compound, Baclofen, and Arbaclofen all exert their primary therapeutic effect by acting as agonists at the Gamma-aminobutyric acid type B (GABA-B) receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission. In the context of GERD, the activation of GABA-B receptors, particularly on vagal afferent nerves in the stomach, is believed to inhibit the triggering of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Vagal Afferent) GABA_B_Agonist This compound / Baclofen / Arbaclofen GABA_B_Receptor GABA-B Receptor GABA_B_Agonist->GABA_B_Receptor binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel GIRK Channel G_Protein->K_Channel activates Vesicle Glutamate Vesicle Ca_Channel->Vesicle triggers Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release leads to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization causes

GABA-B Receptor Signaling Pathway. This diagram illustrates the mechanism of action of GABA-B agonists like this compound.

Experimental Workflows

The validation of this compound's mechanism of action and its comparison with other GABA-B agonists involved several key experimental procedures.

GABA-B Receptor Binding Assay Workflow

This assay is fundamental to determining the affinity of a compound for the GABA-B receptor.

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand ([3H]GABA) and Test Compound (this compound) prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Ki quantify->analyze end End analyze->end

GABA-B Receptor Binding Assay Workflow. A simplified flowchart of the experimental steps to determine receptor affinity.

Esophageal Manometry for TLESR and LES Pressure Measurement

This clinical procedure is used to assess the motor function of the esophagus and the lower esophageal sphincter.

Manometry_Workflow start Start catheter Insert Manometry Catheter Transnasally into Esophagus start->catheter meal Administer Standardized Meal to Induce TLESRs catheter->meal record Record Esophageal and LES Pressures meal->record drug Administer Test Drug (e.g., this compound) record->drug record_post Record Post-Drug Pressures drug->record_post analyze Analyze Data for Changes in TLESR Frequency and LES Pressure record_post->analyze end End analyze->end

Esophageal Manometry Workflow. A flowchart outlining the key steps in measuring TLESRs and LES pressure.

Logical Relationship of Investigated Compounds

The compounds discussed in this guide share a common therapeutic target but differ in their specific properties and clinical development history.

Drug_Relationship GABA_B GABA-B Receptor Agonists Baclofen Baclofen (Racemic Mixture) GABA_B->Baclofen Arbaclofen Arbaclofen (R-enantiomer of Baclofen) GABA_B->Arbaclofen This compound This compound (Novel Agonist) GABA_B->this compound GERD GERD Treatment Baclofen->GERD Limited by CNS side effects Arbaclofen->GERD Development Halted (Lack of Efficacy) This compound->GERD Development Halted (Lack of Efficacy)

Relationship of GABA-B Agonists in GERD. This diagram shows the relationship between the discussed compounds and their status in GERD treatment.

Detailed Experimental Protocols

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-B receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]GABA

  • Non-specific binding control: Unlabeled GABA (high concentration)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: In reaction tubes, combine the prepared brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of tubes will contain the membranes, [3H]GABA, and a high concentration of unlabeled GABA.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. The inhibition constant (Ki) is then determined by fitting the data to a competition binding curve using appropriate software.

Measurement of TLESRs and LES Pressure via High-Resolution Manometry

Objective: To assess the in vivo effect of a test compound on the frequency of TLESRs and the pressure of the lower esophageal sphincter.

Materials:

  • High-resolution manometry (HRM) catheter

  • Manometry recording system and software

  • Standardized meal (to induce TLESRs)

  • Test compound (e.g., this compound, Baclofen) or placebo

  • Topical anesthetic for nasal passage

Procedure:

  • Patient Preparation: The subject fasts for a specified period before the procedure. A topical anesthetic is applied to the nasal passage to facilitate catheter insertion.

  • Catheter Placement: The HRM catheter is passed through the anesthetized nostril, down the pharynx, and into the esophagus and stomach. The correct positioning is confirmed by observing the pressure readings on the monitor.

  • Baseline Recording: A baseline recording of esophageal and LES pressure is obtained for a defined period.

  • Meal Administration: The subject consumes a standardized meal to stimulate gastric distension and induce TLESRs.

  • Post-Meal Recording: Esophageal and LES pressures are continuously recorded for a set duration after the meal to measure the frequency and characteristics of TLESRs.

  • Drug Administration: The test compound or placebo is administered to the subject.

  • Post-Drug Recording: Pressure recordings are continued to assess the effect of the drug on TLESR frequency and LES pressure.

  • Data Analysis: The recorded manometry data is analyzed using specialized software to identify and quantify TLESRs based on established criteria (e.g., relaxation of the LES in the absence of swallowing). The average LES pressure is also calculated. The data before and after drug administration, and in comparison to placebo, are statistically analyzed to determine the efficacy of the test compound.

References

Lesogaberan: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the GABA-B receptor agonist, Lesogaberan (AZD3355), detailing its performance in preclinical and clinical settings.

This compound (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1] As an alternative to the existing GABA-B agonist baclofen, this compound was designed to have a more favorable side-effect profile, particularly with reduced central nervous system effects.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, supported by experimental data and detailed methodologies.

In Vitro Profile: Potent and Selective GABA-B Receptor Agonism

This compound demonstrates high potency and selectivity for the GABA-B receptor in various in vitro assays.

ParameterValueSpecies/SystemDescription
Potency (EC50) 8 nM[3]HumanIncreased intracellular Ca2+ in CHO cells transfected with human GABAB1a/2 receptors.[3]
8.6 nMHumanAgonist activity at human recombinant GABA-B receptors.
Binding Affinity (IC50) 2 nMRatDisplaced GABA binding from rat brain membranes.
Binding Affinity (Ki) 5.1 nMRatAffinity for rat GABA-B receptors as measured by displacement of [3H]GABA binding in brain membranes.
Selectivity >600x-Greater selectivity for GABA-B over other receptors.
~275xRatCompared to its affinity for GABA-A receptors (Ki = 1.4 µM).
Other In Vitro Effects -HumanEnhances human islet cell proliferation at concentrations of 3-30 nM.

In Vivo Profile: From Preclinical Efficacy to Clinical Challenges

The in vivo effects of this compound have been evaluated in animal models and human clinical trials, primarily focusing on its potential to treat GERD.

Preclinical Studies
SpeciesDoseKey Findings
Dog 3 mg/kg (intragastric)~50% inhibition of transient lower esophageal sphincter relaxations (TLESRs).
7 µmol/kg (oral)Significantly reduced the number of reflux episodes (4.6 vs 10.7 for control) and acid exposure time (23.6 min vs 51.2 min for control) over 24 hours, with comparable efficacy to baclofen.
Rat 7 µmol/kgHigh oral bioavailability (100%).
-Showed dose-dependent diuretic effect, decreased body weight, and decreased food consumption.
Mouse -In a model of non-alcoholic steatohepatitis (NASH), this compound significantly improved histology and profibrogenic gene expression.
Clinical Studies in Humans
PopulationDoseKey Findings
Healthy Volunteers 0.8 mg/kg36% reduction in TLESRs. Increased lower esophageal sphincter (LES) pressure by 39%.
GERD Patients 65 mg BID (add-on to PPI)Reduced the number of TLESRs by 25%. Increased LES pressure by 28%. Reduced the number of reflux episodes by 47% post-prandially.
GERD Patients (partially responsive to PPIs) 60, 120, 180, 240 mg BID (add-on to PPI)Statistically significant improvement in symptoms only at the highest dose (240 mg BID), with a 26.2% response rate compared to 17.9% for placebo. The absolute increases in response rates were low.
Patients with Refractory Chronic Cough 120 mg MR BIDReduced cough counts by 26% (not statistically significant). Significantly improved cough responses to capsaicin and reduced the number of cough bouts.

Despite promising initial results in reducing the physiological markers of reflux, this compound's development for GERD was halted due to its marginal efficacy in improving patient-reported symptoms in larger clinical trials.

Experimental Protocols

In Vitro Assay for GABA-B Receptor Potency

Objective: To determine the potency (EC50) of this compound in activating the human GABA-B receptor.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human GABA-B1a and GABA-B2 receptor subunits.

  • Assay Principle: The activation of the G-protein coupled GABA-B receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This change is measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are plated in a multi-well format and loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is measured over time using a fluorometric imaging plate reader (FLIPR).

    • The EC50 value, the concentration of this compound that elicits 50% of the maximal response, is calculated from the concentration-response curve.

In Vivo Assessment of TLESRs in Dogs

Objective: To evaluate the effect of this compound on the frequency of transient lower esophageal sphincter relaxations (TLESRs).

Methodology:

  • Animal Model: Esophagostomized dogs equipped with a gastric fistula.

  • Instrumentation: A sleeve catheter is positioned across the lower esophageal sphincter (LES) to continuously monitor its pressure. A pH electrode is placed in the esophagus to detect reflux events.

  • Procedure:

    • Following a fasting period, a baseline recording of LES pressure and esophageal pH is obtained.

    • A meal is administered to induce TLESRs.

    • This compound or vehicle is administered, often directly into the stomach via the fistula.

    • LES pressure and esophageal pH are monitored for several hours post-dosing.

    • TLESRs are identified as abrupt drops in LES pressure to the level of gastric pressure, lasting for more than one second, and not associated with swallowing.

    • The number of TLESRs per hour is calculated and compared between the this compound and vehicle treatment groups.

Visualizing the Mechanism and Workflow

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1a/GABAB2) This compound->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Ca_ion Ca2+ influx Ca_channel->Ca_ion Reduces K_ion K+ efflux K_channel->K_ion Increases Response Reduced Neuronal Excitability Ca_ion->Response K_ion->Response

Caption: GABA-B receptor activation by this compound.

Clinical Trial Workflow for GERD

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Efficacy & Safety Assessment Patient_Pool GERD Patients with Partial Response to PPIs Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound + PPI Randomization->Group_A Group_B Group B: Placebo + PPI Randomization->Group_B Treatment_Duration 4-Week Treatment Group_A->Treatment_Duration Group_B->Treatment_Duration Symptom_Diaries Daily Symptom Diaries (e.g., RESQ-eD) Treatment_Duration->Symptom_Diaries Physiological_Measures Physiological Measures (pH-impedance, Manometry) Treatment_Duration->Physiological_Measures Safety_Monitoring Adverse Event Monitoring & Lab Tests Treatment_Duration->Safety_Monitoring Data_Analysis Data Analysis Symptom_Diaries->Data_Analysis Physiological_Measures->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical workflow for a GERD clinical trial.

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated. The most common adverse events reported were headache and paresthesia (a transient tingling or numbness sensation). The occurrence of paresthesia was found to be related to the rate of drug absorption and could be minimized with modified-release formulations. Of note, reversible elevations in alanine transaminase (ALT) levels were observed in a small number of patients receiving this compound, suggesting a potential for liver enzyme elevation.

Conclusion

This compound is a potent and selective GABA-B receptor agonist that demonstrated clear in vitro activity and preclinical in vivo efficacy in reducing the key pathophysiological mechanisms of GERD, namely transient lower esophageal sphincter relaxations. However, this physiological effect did not translate into a clinically meaningful improvement of symptoms for the majority of GERD patients who are only partially responsive to proton pump inhibitors. While its development for GERD has been discontinued, the journey of this compound provides valuable insights into the complexities of translating pharmacological activity into clinical benefit for multifactorial conditions like GERD. Furthermore, its peripheral action and distinct safety profile compared to baclofen may warrant investigation in other therapeutic areas where GABA-B agonism is a relevant mechanism.

References

A Comparative Analysis of the Side Effect Profiles of Lesogaberan and Baclofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Lesogaberan, an investigational GABA-B receptor agonist, and Baclofen, an established drug in the same class. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the comparative safety of these two compounds.

Mechanism of Action: GABA-B Receptor Agonism

Both this compound and Baclofen exert their therapeutic effects by acting as agonists at the GABA-B receptor.[1][2] This receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a reduction in neuronal excitability.[3]

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand This compound / Baclofen GABAB_Receptor GABA-B Receptor (Heterodimer) Ligand->GABAB_Receptor Binds to G_Protein G_Protein GABAB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits (α subunit) K_Channel K_Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca_Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Comparative Side Effect Profiles

This compound was developed with the intention of reducing the central nervous system (CNS) side effects commonly associated with Baclofen.[4] While a direct head-to-head clinical trial in a patient population with detailed side-by-side quantitative data on adverse events is not extensively published, available data from various studies allow for a comparative overview.

A single-blind, placebo-controlled, randomized, crossover study in 24 healthy male subjects directly compared single oral doses of this compound (0.8 mg/kg), Baclofen (40 mg), and placebo. The study reported that similar numbers of adverse events were observed for this compound and placebo, and comparable results were seen with Baclofen.[2] However, a detailed quantitative breakdown of these adverse events was not provided in the publication.

Quantitative Data on Adverse Events

The following tables summarize the reported adverse events from separate clinical trials for this compound and Baclofen. It is important to note that these are not from direct head-to-head comparisons in patient populations and the trial conditions (e.g., patient population, dosage, duration) may differ.

Table 1: Reported Adverse Events for this compound

Adverse EventStudy PopulationDosageIncidenceSource
Elevated Alanine Transaminase (reversible)GERD patients partially responsive to PPIs (NCT01005251)60, 120, 180, 240 mg twice daily for 4 weeks6 patients (out of 661)
HeadacheGERD patients with reflux symptoms despite PPI treatment65 mg twice dailyThis compound: 8/25 patients; Placebo: 11/27 patients
Paresthesia (transient)GERD patients with reflux symptoms despite PPI treatment65 mg twice dailyThis compound: 5/25 patients; Placebo: 3/27 patients
Headache and NauseaPatients with refractory GERD90 mg twice daily1 patient
Viral GastroenteritisPatients with refractory GERDPlacebo1 patient

Table 2: Reported Adverse Events for Baclofen

Adverse Event CategoryAdverse EventStudy PopulationIncidenceSource
Common CNS Effects Transient DrowsinessPatients with spasticity10% to 63%
DizzinessPatients with spasticity5% to 15%
WeaknessPatients with spasticity5% to 15%
FatiguePatients with spasticity2% to 4%
Other Common Effects Nausea/Vomiting (cerebral origin spasticity)Patients with spasticity6.6%
Headache (cerebral origin spasticity)Patients with spasticity6.6%
Less Common/Severe Effects Confusion (spinal origin)Patients with spasticity0.5%
Generalized SeizuresPatients with spasticity0.5%
Respiratory Depression (cerebral origin)Patients with spasticity1.4%
HypotoniaGeneral patient population (FAERS database)864 reports
EncephalopathyGeneral patient population (FAERS database)796 reports
ComaGeneral patient population (FAERS database)736 reports

Experimental Protocols

This compound: Phase IIb Study in GERD (NCT01005251)
  • Objective: To assess the efficacy and safety of this compound as an add-on to proton pump inhibitor (PPI) therapy in patients with GERD who are partially responsive to PPIs.

  • Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Participants: 661 patients with a history of GERD for at least 6 months and partially responsive to ongoing PPI therapy.

  • Intervention: Patients were randomized to receive 4 weeks of placebo or this compound at doses of 60, 120, 180, or 240 mg twice daily, in addition to their ongoing PPI therapy.

  • Outcome Measures:

    • Primary: The proportion of responders, defined as patients having an average of three or more additional days per week with not more than mild GERD symptoms during treatment compared with baseline.

    • Secondary: Assessment of individual GERD symptoms using the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

  • Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on liver function tests.

Lesogaberan_Trial_Workflow Screening Patient Screening (GERD, partial PPI response) Randomization Randomization (N=661) Screening->Randomization Placebo Placebo + PPI Randomization->Placebo Lesogaberan_60 This compound 60mg BID + PPI Randomization->Lesogaberan_60 Lesogaberan_120 This compound 120mg BID + PPI Randomization->Lesogaberan_120 Lesogaberan_180 This compound 180mg BID + PPI Randomization->Lesogaberan_180 Lesogaberan_240 This compound 240mg BID + PPI Randomization->Lesogaberan_240 Treatment 4-Week Treatment Period Placebo->Treatment Lesogaberan_60->Treatment Lesogaberan_120->Treatment Lesogaberan_180->Treatment Lesogaberan_240->Treatment Data_Collection Data Collection (RESQ-eD, Adverse Events) Treatment->Data_Collection Analysis Efficacy and Safety Analysis Data_Collection->Analysis

Baclofen: Clinical Trials for Spasticity
  • Objective: To evaluate the efficacy and safety of Baclofen in the management of spasticity resulting from multiple sclerosis or spinal cord injuries.

  • Design: Various study designs have been employed, including double-blind, placebo-controlled, crossover trials.

  • Participants: Patients with spasticity of spinal or cerebral origin.

  • Intervention: Oral Baclofen is typically initiated at a low dose (e.g., 5 mg three times daily) and gradually titrated upwards to an optimal dose (usually between 40 to 80 mg daily) to minimize side effects. Intrathecal administration is used for severe spasticity.

  • Outcome Measures:

    • Efficacy: Assessment of muscle tone (e.g., using the Ashworth scale), frequency of spasms, and pain relief.

    • Safety: Monitoring for adverse events, particularly CNS effects such as drowsiness, dizziness, and weakness.

Baclofen_Trial_Workflow Patient_Selection Patient Selection (Spasticity) Baseline_Assessment Baseline Assessment (Ashworth Scale, Spasm Frequency) Patient_Selection->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Baclofen_Group Baclofen (Dose Titration) Randomization->Baclofen_Group Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period Treatment Period Baclofen_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessment Follow-up Assessments (Efficacy and Safety) Treatment_Period->Follow_up_Assessment Crossover Crossover (optional) Follow_up_Assessment->Crossover Final_Analysis Final Analysis Follow_up_Assessment->Final_Analysis Crossover->Treatment_Period

Summary and Conclusion

This compound was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing the CNS side effects associated with Baclofen. Clinical data suggests that this compound is generally well-tolerated, with the most notable adverse event in a large phase IIb study being reversible elevated liver enzymes in a small percentage of patients. Baclofen, on the other hand, has a well-documented side effect profile dominated by CNS effects such as drowsiness, dizziness, and weakness, with incidence rates that can be significant. While a direct, detailed quantitative comparison in a patient population is limited, the available evidence supports the premise that this compound may have a more favorable CNS side effect profile. However, the development of this compound was halted due to marginal efficacy in GERD, precluding further large-scale comparative safety studies. Researchers investigating new GABA-B receptor agonists should consider the strategies employed in the development of this compound to mitigate CNS penetration and the associated side effects.

References

A Comparative Meta-Analysis of Lesogaberan and Alternative Therapies for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Lesogaberan, a selective GABA-B receptor agonist, and compares its performance against alternative therapeutic agents for the management of gastroesophageal reflux disease (GERD). The data presented is intended to inform research, discovery, and clinical development programs in the GERD therapeutic space. This compound, developed for GERD, showed a mechanism distinct from acid suppression by targeting transient lower esophageal sphincter relaxations (TLESRs), a key pathophysiological driver of reflux events.[1] Despite its novel approach, development was halted due to modest efficacy.[2] This analysis contextualizes its performance against established and emerging therapies.

Executive Summary

This compound demonstrated a statistically significant, albeit modest, dose-dependent reduction in TLESRs and reflux episodes in patients with GERD who were partially responsive to proton pump inhibitors (PPIs).[3][4][5] However, the absolute clinical benefit over placebo was limited. In comparison, other GABA-B receptor agonists like baclofen and its R-isomer prodrug, arbaclofen placarbil, have also shown efficacy in reducing reflux events but are associated with central nervous system (CNS) side effects, a limitation this compound was designed to overcome. Newer agents, such as potassium-competitive acid blockers (P-CABs), represent a significant advancement in acid suppression therapy, demonstrating non-inferiority and, in some cases, superiority to traditional PPIs, particularly in severe erosive esophagitis. Prokinetic agents offer another mechanistic approach, but their utility in GERD is often limited by side effects or marginal efficacy.

Data Presentation: Comparative Efficacy of GERD Therapies

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Patients with GERD Partially Responsive to PPIs

DosePrimary EndpointResponder Rate (this compound)Responder Rate (Placebo)Key FindingReference
60 mg BID≥3 additional days/week with not more than mild GERD symptoms20.9%17.9%Not statistically significant
120 mg BID≥3 additional days/week with not more than mild GERD symptoms25.6%17.9%Not statistically significant
180 mg BID≥3 additional days/week with not more than mild GERD symptoms23.5%17.9%Not statistically significant
240 mg BID≥3 additional days/week with not more than mild GERD symptoms26.2%17.9%Statistically significant (p < 0.1)
65 mg BIDReduction in TLESRs (postprandial)25% reduction-Statistically significant
65 mg BIDReduction in reflux episodes (24 hours)~35% reduction-Statistically significant
65 mg BIDIncrease in LES pressure (postprandial)28% increase-Statistically significant

Table 2: Comparative Efficacy of Alternative GERD Therapies

Drug ClassDrugDosePrimary EndpointKey Efficacy DataReference
GABA-B Agonist Baclofen10 mg TIDReduction in reflux events in PPI-refractory patientsSignificant decrease in reflux events with high proximal extent (p=0.009) vs. placebo.
GABA-B Agonist Arbaclofen Placarbil10, 20, 40, 60 mg (single dose)Reduction in postprandial reflux episodes17% mean reduction in reflux episodes over 12h vs. placebo (p=0.01).
GABA-B Agonist Arbaclofen Placarbil20, 30 mg BID; 20, 40 mg QD (add-on to PPI)Change in weekly heartburn eventsNo significant difference from placebo in primary analysis.
P-CAB Vonoprazan10, 20 mg QDHealing of erosive esophagitis at 8 weeksNon-inferior to lansoprazole.
P-CAB Vonoprazan20 mg QDHealing of PPI-resistant erosive esophagitis at 4 weeks91.7% healing rate.
P-CAB Tegoprazan50, 100 mg QDHealing of erosive esophagitis at 8 weeksNon-inferior to esomeprazole 40 mg.
Prokinetic CisaprideN/ASymptom relief and healing ratesSimilar to standard H2RA treatment.

Experimental Protocols

This compound Phase IIb Study (NCT01005251)

  • Objective: To assess the efficacy and safety of this compound as an add-on therapy to a proton pump inhibitor (PPI) in patients with GERD who are partially responsive to PPI therapy.

  • Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Participants: 661 patients with GERD symptoms despite ongoing PPI therapy.

  • Intervention: Patients were randomized to receive placebo or this compound at doses of 60, 120, 180, or 240 mg twice daily for 4 weeks, in addition to their ongoing PPI therapy.

  • Primary Endpoint: The response to treatment, defined as having an average of ≥3 additional days per week with not more than mild GERD symptoms during treatment compared with baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

  • Key Assessments: Daily symptom assessment using the RESQ-eD, safety and tolerability monitoring, including liver enzyme measurements.

Baclofen Add-on Therapy Trial

  • Objective: To assess the efficacy of baclofen as an add-on therapy in PPI-refractory GERD symptoms.

  • Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 60 patients with persistent typical GERD symptoms despite twice-daily PPI therapy.

  • Intervention: Patients were randomized to receive either baclofen 10 mg three times daily or a placebo for 4 weeks, in addition to their PPI therapy.

  • Primary Endpoint: Change in reflux symptoms as recorded in ReQuest diaries.

  • Key Assessments: 24-hour impedance-pH monitoring on PPI before and after treatment, daily symptom diaries (ReQuest), and assessment of symptom association probability (SAP).

Arbaclofen Placarbil Monotherapy Trial

  • Objective: To evaluate the efficacy and safety of arbaclofen placarbil over 4 weeks in subjects with symptomatic GERD.

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 156 subjects with heartburn and/or regurgitation ≥3 days/week, stratified by prior PPI use (naive or responsive).

  • Intervention: Following a 2-week washout of all GERD therapies, patients were randomized to arbaclofen placarbil (20, 40, or 60 mg daily, or 30 mg twice daily) or placebo for 4 weeks.

  • Primary Endpoint: Change from baseline in the number of weekly heartburn events.

  • Key Assessments: Daily electronic diary for GERD symptoms, safety monitoring.

Vonoprazan for Non-Erosive Reflux Disease (NERD) Trial

  • Objective: To evaluate the efficacy of vonoprazan versus placebo for heartburn in subjects with NERD.

  • Design: A randomized, double-blind, placebo-controlled trial with a 20-week active-treatment extension.

  • Participants: 772 adult subjects with heartburn ≥4 days/week and no erosive esophagitis on endoscopy.

  • Intervention: Patients were randomized to placebo, vonoprazan 10 mg, or vonoprazan 20 mg for 4 weeks. Subsequently, placebo subjects were re-randomized to one of the vonoprazan doses for a 20-week extension.

  • Primary Endpoint: Percentage of 24-hour heartburn-free days.

  • Key Assessments: Twice-daily electronic diary for heartburn symptoms, safety monitoring.

Mandatory Visualizations

Lesogaberan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_Receptor GABA-B Receptor (G-protein coupled) This compound->GABAB_Receptor Binds to G_protein Gi/o Protein GABAB_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates cAMP ↓ cAMP Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization TLESR_Inhibition TLESR Inhibition Reduced_Neurotransmitter_Release->TLESR_Inhibition Leads to

Caption: this compound's GABA-B receptor signaling pathway.

GERD_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 4-8 weeks) cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., PPI Partial Responders) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Symptom Diaries, Endoscopy, pH-monitoring) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_Arm_B Treatment_Arm_C Treatment Arm C (e.g., Active Comparator) Randomization->Treatment_Arm_C Follow_up Regular Follow-up Visits (Symptom Monitoring, AE Reporting) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Treatment_Arm_C->Follow_up Endpoint_Assessment End-of-Treatment Assessment (Primary & Secondary Endpoints) Follow_up->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for a GERD clinical trial.

GERD_Therapy_Mechanisms cluster_pathway Pathophysiology of GERD cluster_drugs Therapeutic Interventions TLESR Transient Lower Esophageal Sphincter Relaxations (TLESRs) Acid_Production Gastric Acid Production (H+/K+ ATPase Pump) Motility Impaired Esophageal Motility & Gastric Emptying GABA_Agonists GABA-B Agonists (this compound, Baclofen) GABA_Agonists->TLESR Inhibit PCABs Potassium-Competitive Acid Blockers (P-CABs) PCABs->Acid_Production Inhibit (Reversibly) PPIs Proton Pump Inhibitors (PPIs) PPIs->Acid_Production Inhibit (Irreversibly) Prokinetics Prokinetic Agents Prokinetics->Motility Improve

Caption: Logical relationships of GERD therapies and their targets.

References

A Comparative Analysis of Lesogaberan and Positive Allosteric Modulators of GABA-B Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GABA-B receptor agonist Lesogaberan and a class of compounds known as positive allosteric modulators (PAMs) of the GABA-B receptor. This objective analysis, supported by experimental data, aims to elucidate the distinct mechanisms, pharmacological profiles, and therapeutic potentials of these two approaches to modulating the GABA-B receptor system.

Introduction

The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a key regulator of inhibitory neurotransmission in the central and peripheral nervous systems. Its activation leads to a cascade of downstream signaling events that ultimately dampen neuronal excitability. While direct agonists like baclofen have been utilized clinically, their utility is often limited by side effects. This has spurred the development of alternative strategies, including peripherally restricted agonists like this compound and nuanced modulators like PAMs.

This compound , a potent and selective GABA-B receptor agonist, was primarily developed for the treatment of gastroesophageal reflux disease (GERD) with the aim of reducing transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux.[1][2] Its design as a peripherally acting agent was intended to minimize the central nervous system side effects associated with earlier GABA-B agonists.[1]

GABA-B Positive Allosteric Modulators (PAMs) represent a different therapeutic strategy. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA.[3] This mechanism is hypothesized to offer a more subtle and physiologically relevant modulation of GABA-B receptor activity, potentially leading to a better therapeutic window and fewer side effects compared to direct agonists.[4] Prominent examples of GABA-B PAMs that have been investigated in preclinical models include GS39783 and rac-BHFF .

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and representative GABA-B PAMs. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from various sources with different experimental conditions.

In Vitro Pharmacology
CompoundTargetAssay TypeParameterValueSpecies/SystemReference
This compound GABA-B ReceptorBinding Assay ([³H]GABA displacement)Kᵢ5.1 nMRat brain membranes
GABA-B ReceptorFunctional Assay (intracellular Ca²⁺)EC₅₀8.6 nMHuman recombinant (CHO cells)
GABA-A ReceptorBinding Assay ([³H]GABA displacement)Kᵢ1.4 µMRat brain membranes
GS39783 GABA-B Receptor[³⁵S]GTPγS Binding (potentiation of GABA)EC₅₀2.1 µMRecombinant
GABA-B Receptor[³⁵S]GTPγS Binding (potentiation of GABA)EC₅₀3.1 µMNative
rac-BHFF GABA-B Receptor[³⁵S]GTPγS Binding (potentiation of GABA)Potency Increase> 15-fold-
GABA-B Receptor[³⁵S]GTPγS Binding (potentiation of GABA)Efficacy Increase> 149%-
In Vivo Efficacy
CompoundTherapeutic AreaAnimal ModelKey FindingsReference
This compound GERDDog~50% inhibition of TLESRs at 3 mg/kg
GERDDogReduced number of reflux episodes and acid exposure time
GERDHuman (Phase II)25% reduction in TLESRs and 47% reduction in reflux episodes (65mg BID)
GERDHuman (Phase IIb)Statistically significant symptom improvement at 240mg BID vs. placebo, but with a small absolute increase in responders.
GS39783 AnxietyMouse (Elevated Plus Maze, Light-Dark Box)Exhibited anxiolytic-like effects without the sedative side effects of baclofen.
rac-BHFF Neuropathic PainMouse (Chronic Constriction Injury)Potentiated baclofen-mediated analgesia.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

GABA_B_Signaling cluster_receptor GABA-B Receptor cluster_ligands Ligands cluster_intracellular Intracellular Signaling GABAB_R GABA-B1 GABA-B2 G_protein Gαi/oβγ GABAB_R->G_protein Activates GABA GABA GABA->GABAB_R Binds to GABA-B1 This compound This compound This compound->GABAB_R Binds to GABA-B1 (Agonist) PAM PAMs PAM->GABAB_R Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP

Caption: GABA-B receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) GTP [³⁵S]GTPγS Binding Assay (Determine EC₅₀/Potentiation) cAMP_assay cAMP Inhibition Assay (Functional Response) GTP->cAMP_assay TLESR TLESR Measurement (GERD Model) cAMP_assay->TLESR EPM Elevated Plus Maze (Anxiety Model) cAMP_assay->EPM CPP Conditioned Place Preference (Addiction Model) cAMP_assay->CPP start Compound Synthesis start->Binding start->GTP

Caption: General experimental workflow.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for GABA-B Receptor Modulation

This assay measures the functional activation of G-proteins coupled to the GABA-B receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue or cells expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GTP.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Assay Procedure:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (containing GDP, typically 10-30 µM, to facilitate nucleotide exchange).

    • Test compound (this compound or PAM) at various concentrations.

    • For PAMs, a sub-maximal concentration of GABA (e.g., EC₂₀) is added to assess potentiation.

    • Membrane preparation.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-1 nM).

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • For agonists like this compound, calculate the specific binding at each concentration and determine the EC₅₀ and Eₘₐₓ values.

  • For PAMs, compare the [³⁵S]GTPγS binding in the presence of a fixed concentration of GABA with and without the PAM to determine the fold-potentiation of GABA's effect.

In Vivo Assessment of Anxiolytic-Like Effects: The Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

2. Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (e.g., GS39783) or vehicle at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

  • Record the animal's behavior using a video camera mounted above the maze.

3. Data Analysis:

  • The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

  • Total distance traveled or the number of closed arm entries can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

Discussion and Conclusion

This compound and GABA-B PAMs represent two distinct strategies for modulating GABA-B receptor function, each with its own set of characteristics and potential therapeutic applications.

This compound , as a direct agonist, demonstrates clear efficacy in reducing TLESRs, a key mechanism in GERD. Its peripheral restriction was a key design feature to mitigate the CNS side effects of older agonists like baclofen. However, clinical trial results in GERD patients with partial response to proton pump inhibitors showed only a modest clinical benefit, which has tempered its development for this indication.

GABA-B PAMs , such as GS39783 and rac-BHFF, offer a more nuanced approach to receptor modulation. By enhancing the effect of endogenous GABA, they may provide a more physiological level of receptor activation, potentially leading to a wider therapeutic window. Preclinical studies have shown promise for PAMs in CNS disorders, including anxiety and pain, with a notable absence of the sedative and motor-impairing side effects associated with direct agonists.

Comparative Outlook: While a direct clinical comparison is not possible, the preclinical data suggest that PAMs may hold an advantage for CNS-related disorders where a more subtle modulation of GABAergic tone is desired. The anxiolytic-like effects of GS39783 without sedation highlight this potential benefit. For conditions driven by peripheral GABA-B receptor activity, such as GERD, a peripherally restricted agonist like this compound remains a rational approach, although its clinical efficacy appears to be limited.

Future research should focus on further elucidating the in vivo pharmacological profiles of novel GABA-B PAMs and exploring their therapeutic potential in a broader range of CNS and peripheral disorders. Head-to-head preclinical and, eventually, clinical studies will be crucial to definitively establish the comparative advantages of these two promising, yet distinct, approaches to GABA-B receptor modulation.

References

Safety Operating Guide

Navigating the Disposal of Lesogaberan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – As a novel GABAB receptor agonist, Lesogaberan represents a significant area of research. For scientists and drug development professionals, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific guidelines for this compound, established best practices for the disposal of chemical and pharmaceutical research waste must be followed. This guide provides essential, step-by-step procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Core Principles of Chemical Waste Management

The fundamental principle for disposing of any research chemical, including this compound, is to treat it as hazardous waste unless explicitly classified otherwise by a Safety Data Sheet (SDS) or institutional guidelines.[1][2][3] Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][4]

Step-by-Step Disposal Protocol for this compound

1. Waste Collection and Segregation:

  • Containerization: Collect all waste containing this compound (e.g., unused compound, solutions, contaminated consumables) in a designated, leak-proof, and chemically compatible container. It is recommended to use the original container if it is suitable for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. The date when waste is first added to the container should also be recorded.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated organic solvents should generally be kept separate.

2. Storage of this compound Waste:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: To mitigate the risk of spills, always place liquid waste containers in secondary containment.

  • Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.

3. Disposal of Empty this compound Containers:

  • Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.

  • Container Defacing: After rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as non-hazardous solid waste.

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office or an equivalent department is responsible for the collection and final disposal of hazardous chemical waste.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their immediate work area.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for storage.

ParameterGuideline
Maximum Hazardous Waste Volume in LabTypically should not exceed 10-55 gallons, depending on institutional and local regulations.
Maximum Acute Hazardous Waste1 quart for P-listed wastes.
Sewer Disposal Limit (for approved substances)Generally, only small quantities (a few hundred grams or milliliters per day) of non-hazardous, water-soluble compounds with a neutral pH are permitted for drain disposal, with local regulations varying. This compound does not fall into this category.

Experimental Protocols

The standard protocol for preparing a chemical waste container for disposal is as follows:

  • Select a suitable waste container: The container must be compatible with the chemical waste it will hold. For this compound, a high-density polyethylene (HDPE) or glass container is generally appropriate.

  • Affix a hazardous waste label: The label should be filled out completely, including the full chemical name and any known hazards.

  • Collect the waste: As this compound waste is generated, add it to the container.

  • Keep the container sealed: When not actively adding waste, ensure the container's cap is securely fastened.

  • Store appropriately: Keep the container in a designated satellite accumulation area with secondary containment for liquids.

  • Request pickup when full or by deadline: Do not overfill the container. Request a pickup from your EHS office when the container is nearly full or according to your institution's waste accumulation time limits.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Lesogaberan_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start This compound Waste Generated (Unused compound, solutions, contaminated items) collect Collect in a labeled, compatible waste container start->collect segregate Segregate from incompatible wastes collect->segregate store Store in designated Satellite Accumulation Area segregate->store containment Use secondary containment for liquid waste store->containment request_pickup Request pickup from Environmental Health & Safety (EHS) containment->request_pickup disposal EHS handles final disposal (e.g., incineration) request_pickup->disposal empty_container Empty this compound Container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface label and dispose of container in regular trash triple_rinse->deface_label collect_rinsate->collect

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Lesogaberan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Lesogaberan. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds and active pharmaceutical ingredients (APIs). This information should be supplemented by a compound-specific risk assessment before any handling occurs.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for handling this material.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF).
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal.
Disposable Respirator (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling potent compounds in powder form.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals to prevent breakthrough.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® or microporous film to provide protection against chemical splashes and fine particulates.
Dedicated Lab CoatA dedicated lab coat should be worn over personal clothing. It should be professionally laundered or disposed of as hazardous waste and not taken out of the laboratory.
Eye Protection Chemical Splash Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants.

Operational and Disposal Plans

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, a ventilated balance enclosure, or a glove box.

  • Decontamination: Ensure that a validated decontamination solution is readily available in the work area.

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]

2. Handling Procedures:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

3. Post-Handling and Decontamination:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

4. Disposal Plan:

  • Waste Segregation: Segregate waste into categories such as solid waste (contaminated PPE, weigh boats), liquid waste (solvents with this compound), and sharps.

  • Containerization: All waste must be collected in properly labeled, sealed, and leak-proof containers.

  • Disposal Route: this compound waste is considered pharmaceutical waste and must be disposed of through a licensed hazardous waste disposal service.[4] Do not dispose of this compound down the drain or in regular trash. For controlled substances, disposal must adhere to DEA regulations, which may involve reverse distribution or witnessed destruction.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Designate Handling Area (Fume Hood / Glove Box) B Prepare Decontamination Solution C Set Up Labeled Waste Containers D Don Appropriate PPE (See Table) C->D Proceed to Handling E Weigh/Aliquot this compound (Minimize Dust) D->E F Prepare Solution (Avoid Splashing) E->F Spill Spill Occurs E->Spill G Decontaminate Surfaces and Equipment F->G Complete Handling F->Spill H Doff PPE in Designated Area G->H I Segregate and Contain All Waste H->I J Store Waste in Secure, Labeled Containers I->J Proceed to Disposal K Arrange for Licensed Hazardous Waste Disposal J->K Cleanup Use Spill Kit & Dispose of Cleanup Material as Hazardous Waste Spill->Cleanup Cleanup->G

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lesogaberan
Reactant of Route 2
Lesogaberan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.